alpha-L-gulopyranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39281-66-8 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-BYIBVSMXSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Stereochemistry of alpha-L-Gulopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-L-Gulopyranose, a rare L-series aldohexose, holds significant interest in carbohydrate chemistry and drug development due to its unique stereochemical arrangement. As an epimer and enantiomer of more common sugars, its distinct structural features influence its biological activity and potential applications as a building block in complex carbohydrate synthesis. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of this compound, supported by experimental data and visualization tools.
Core Structural Features
This compound is a monosaccharide with the chemical formula C₆H₁₂O₆.[1][2] Its systematic IUPAC name is (2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol. It exists as a six-membered pyranose ring, formed by the intramolecular hemiacetal linkage between the aldehyde group at C1 and the hydroxyl group at C5. The "alpha" designation indicates that the hydroxyl group at the anomeric carbon (C1) is in an axial position, oriented on the opposite side of the ring from the CH₂OH group at C5.
Being an L-sugar, the stereochemistry at C5 is 'S', which dictates the overall L-configuration of the molecule.[3][4] This is in contrast to the more common D-sugars where the C5 stereocenter is 'R'.[3][4] this compound is the enantiomer of alpha-D-gulopyranose, meaning they are non-superimposable mirror images of each other.[5] Consequently, their physical properties, such as optical rotation, will have equal magnitude but opposite signs.
Stereochemistry and Conformational Analysis
The stereochemistry of this compound is defined by the specific spatial arrangement of its hydroxyl groups. It is the C3 and C4 epimer of L-galactose and the C4 epimer of L-glucose. The chair conformation is the most stable arrangement for the pyranose ring, minimizing steric strain.
In its most stable chair conformation (⁴C₁), the substituents on the ring carbons of this compound adopt the following orientations:
-
C1 (anomeric carbon): The alpha-hydroxyl group is in the axial position.
-
C2: The hydroxyl group is in the equatorial position.
-
C3: The hydroxyl group is in the axial position.
-
C4: The hydroxyl group is in the axial position.
-
C5: The CH₂OH group is in the equatorial position.
This arrangement of multiple axial hydroxyl groups on the same face of the ring contributes to its distinct chemical properties and biological interactions.
Physicochemical Data
The following tables summarize the available quantitative data for L-gulose and its related compounds. It is important to note that specific experimental data for pure crystalline this compound is scarce in the literature. Data for L-glucose, its C4 epimer, and D-gulose, its enantiomer, are provided for comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| Melting Point | 153-156 °C (for L-glucose) | [1][6] |
| Calculated XLogP3 | -3.37880 | [2] |
| Compound | Anomer | Specific Rotation (°) | Conditions | Source |
| L-Glucose | Mixture | -52.0 | c=10, H₂O, NH₃, 20°C | [7] |
| alpha-L-Glucose | alpha | -112.2 | Inferred from D-glucose (B1605176) | |
| alpha-D-Glucose | alpha | +112.2 |
| Carbon | alpha-D-Gulopyranose Chemical Shift (ppm) | Inferred this compound Chemical Shift (ppm) | beta-D-Gulopyranose Chemical Shift (ppm) | Inferred beta-L-Gulopyranose Chemical Shift (ppm) |
| C1 | 94.4 | 94.4 | 95.4 | 95.4 |
| C2 | 66.3 | 66.3 | 70.7 | 70.7 |
| C3 | 72.4 | 72.4 | 72.8 | 72.8 |
| C4 | 71.0 | 71.0 | 71.0 | 71.0 |
| C5 | 68.0 | 68.0 | 75.3 | 75.3 |
| C6 | 62.5 | 62.5 | 62.6 | 62.6 |
Note: The 13C NMR chemical shifts for L-gulose are identical to those of D-gulose as they are enantiomers.[8]
Experimental Protocols
Synthesis of L-Gulose from D-Glucose (Illustrative)
L-gulose is not naturally abundant and is typically synthesized from more common sugars like D-glucose. The following is a generalized workflow based on established synthetic strategies which often involve stereochemical inversions.
A detailed experimental protocol for a similar transformation can be found in the work of BeMiller and coworkers, which involves the preparation of L-gulose from D-glucose through a series of protection, oxidation, and reduction steps with stereochemical control.
Characterization Protocols
Objective: To confirm the structure and stereochemistry of this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified L-gulose sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Lyophilize the sample to remove exchangeable protons.
-
Redissolve the sample in 0.5 mL of high-purity D₂O for analysis.
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
The anomeric proton (H1) of the alpha anomer is expected to appear as a doublet with a small coupling constant (typically 3-4 Hz for an axial-equatorial relationship with H2).
-
Analyze the coupling constants (J-values) between adjacent protons to determine their dihedral angles and thus the relative stereochemistry and chair conformation of the pyranose ring.[9][10]
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
The chemical shifts of the six carbon atoms will be characteristic of the gulo-configuration. The anomeric carbon (C1) of the alpha anomer will typically resonate at a distinct chemical shift compared to the beta anomer.[8]
2D NMR Spectroscopy:
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton connectivities within the spin system.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon atom.
-
These 2D experiments are crucial for the unambiguous assignment of all proton and carbon signals.[11]
Objective: To determine the specific rotation of this compound.
Procedure:
-
Prepare a solution of known concentration (e.g., 1 g/100 mL) of the purified sugar in a suitable solvent (typically water).
-
Use a polarimeter to measure the observed rotation of the solution in a cell of a known path length at a specific temperature (e.g., 20°C) and wavelength (usually the sodium D-line at 589 nm).
-
The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
For L-sugars, a negative value for the specific rotation is generally expected.[12]
Signaling Pathways and Logical Relationships
The stereochemical relationships between L-gulose and other L-aldohexoses can be visualized as a network of epimeric transformations.
Conclusion
This compound presents a unique stereochemical profile that distinguishes it from more common monosaccharides. A thorough understanding of its structure, conformational preferences, and physicochemical properties is essential for its application in synthetic carbohydrate chemistry and the development of novel therapeutics. The methodologies and data presented in this guide provide a foundational resource for researchers working with this and other rare sugars. Further experimental investigation is warranted to fully elucidate the complete set of physicochemical parameters for crystalline this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. eightfoldlearning.com [eightfoldlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. L-GLUCOSE | 921-60-8 [chemicalbook.com]
- 7. Thermo Scientific Chemicals L(-)-Glucose, 98% | Fisher Scientific [fishersci.ca]
- 8. omicronbio.com [omicronbio.com]
- 9. Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors: Discovery of a Highly Equatorially-Selective L-glycero-D-gluco-Heptopyranosyl Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. organic chemistry - l- versus d-glucose - Chemistry Stack Exchange [chemistry.stackexchange.com]
biological role of alpha-L-gulopyranose in organisms
An In-depth Technical Guide on the Biological Role of alpha-L-Gulopyranose in Organisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a stereoisomer of glucose, is a monosaccharide whose biological significance is primarily understood through its role as a precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in many vertebrate species. While a direct, independent physiological function of this compound remains to be be fully elucidated, its metabolic fate is intrinsically linked to the pathway that enables endogenous Vitamin C production. This technical guide provides a comprehensive overview of the biological role of this compound, focusing on its position within the L-ascorbic acid synthesis pathway. Detailed experimental protocols for the analysis of key enzymes and metabolites in this pathway are provided, along with quantitative data on enzyme kinetics. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying biochemical processes.
Introduction
This compound is the cyclic hemiacetal form of the L-gulose sugar. In biological systems, L-gulose and its derivatives are key intermediates in the metabolic pathway leading to the synthesis of L-ascorbic acid, an essential antioxidant and enzymatic cofactor.[1][2][3][4] The ability to synthesize Vitamin C is not universal among vertebrates; notable exceptions include humans, other primates, and guinea pigs, who lack a functional L-gulonolactone oxidase (GULO) enzyme due to genetic mutations.[4][5][6] This guide will delve into the established biological context of this compound, focusing on its involvement in the L-ascorbic acid biosynthesis pathway.
The L-Ascorbic Acid Biosynthesis Pathway
The primary known biological role of L-gulose, and by extension this compound, is as an intermediate in the synthesis of L-ascorbic acid from D-glucose. This pathway involves a series of enzymatic conversions, primarily occurring in the liver of synthesizing animals.[4][6]
The key steps involving L-gulose derivatives are:
-
Formation of L-Gulonate: D-glucuronic acid is reduced to L-gulonic acid by the enzyme aldehyde reductase (also known as glucuronate reductase), utilizing NADPH as a cofactor.[4][7]
-
Lactonization to L-Gulonolactone: L-gulonate is then converted to L-gulono-1,4-lactone.
-
Oxidation to L-Ascorbic Acid: The final step is the oxidation of L-gulono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the FAD-dependent enzyme L-gulonolactone oxidase (GULO).[5]
A diagram of the L-ascorbic acid biosynthesis pathway in animals is presented below.
Quantitative Data
The enzymatic steps in the L-ascorbic acid pathway have been characterized, and kinetic data for some of the key enzymes are available. Below is a summary of the Michaelis-Menten kinetic parameters for recombinant rat L-gulonolactone oxidase (GULO).
| Enzyme Variant | Substrate | Km (µM) | Vmax (U/mg protein) |
| Full-length rat GULO (fGULO) | L-gulono-1,4-lactone | 53.5 ± 5 | 780 ± 45 |
| C-terminal catalytic domain of rat GULO (cGULO) | L-gulono-1,4-lactone | 42 ± 6.3 | 374 ± 20 |
| Table 1: Kinetic Parameters of Recombinant Rat L-Gulonolactone Oxidase.[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the L-ascorbic acid biosynthesis pathway.
Aldehyde Reductase Activity Assay
This protocol is adapted from studies on pig kidney aldehyde reductase.[9][10]
Principle: The activity of aldehyde reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate like D-glyceraldehyde.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
0.1 M Sodium phosphate (B84403) buffer, pH 7.5
-
NADPH solution (e.g., 10 mM stock)
-
D-glyceraldehyde solution (e.g., 1 M stock)
-
Purified or partially purified aldehyde reductase enzyme preparation
-
Ultrapure water
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of 0.1 M sodium phosphate buffer, pH 7.5
-
100 µL of NADPH solution (final concentration will vary depending on the experiment, e.g., 100 µM)
-
50 µL of enzyme preparation
-
-
Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the D-glyceraldehyde solution (final concentration will vary, e.g., 5 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes).
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
L-Gulonolactone Oxidase (GULO) Activity Assay
This protocol is based on the methods used for the analysis of recombinant rat GULO.[8]
Principle: The activity of GULO is determined by quantifying the amount of L-ascorbic acid produced from the substrate L-gulono-1,4-lactone. The product can be measured using various methods, including colorimetric assays or HPLC.
Materials:
-
L-gulono-1,4-lactone
-
FAD (flavin adenine (B156593) dinucleotide)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.0)
-
Purified GULO enzyme
-
Ascorbic acid standard solutions
-
Ascorbic acid assay kit (colorimetric) or HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a reaction mixture containing:
-
Reaction buffer
-
FAD (e.g., 10 µM final concentration)
-
L-gulono-1,4-lactone (substrate concentration can be varied for kinetic studies, e.g., 10-100 µM)
-
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40°C).
-
Initiate the reaction by adding the purified GULO enzyme.
-
Incubate for a specific time (e.g., 20 minutes).
-
Stop the reaction (e.g., by adding a quenching agent like metaphosphoric acid or by heat inactivation).
-
Quantify the L-ascorbic acid produced using a standard curve generated with known concentrations of ascorbic acid. This can be done using a colorimetric assay or by HPLC analysis.
-
Enzyme activity is expressed as the amount of ascorbic acid produced per unit of time per amount of enzyme.
HPLC Analysis of L-Gulonate
This protocol provides a general workflow for the quantification of L-gulonate in biological samples, adapted from methods for analyzing sugars and related acids.[11][12][13]
Principle: L-gulonate in a biological sample is separated from other components using High-Performance Liquid Chromatography (HPLC) and detected, for example, by a refractive index detector (RID) or by mass spectrometry (MS) for higher sensitivity and specificity.
Workflow:
-
Sample Preparation:
-
Homogenize the tissue sample (e.g., liver) in a suitable buffer.
-
Deproteinize the sample, for instance, by adding a cold organic solvent like methanol (B129727) or acetonitrile, followed by centrifugation to pellet the precipitated proteins.
-
The supernatant containing the metabolites is collected and can be further cleaned up using solid-phase extraction (SPE) if necessary.
-
-
Chromatographic Separation:
-
Inject the prepared sample into an HPLC system.
-
A column suitable for sugar acid separation, such as an anion-exchange or a specific carbohydrate column, is used.
-
An isocratic or gradient mobile phase is employed to elute the compounds. The composition of the mobile phase will depend on the column used.
-
-
Detection and Quantification:
-
As L-gulonate passes through the detector, a peak is generated.
-
The retention time of the peak is compared to that of an L-gulonate standard to confirm its identity.
-
The area of the peak is proportional to the concentration of L-gulonate in the sample. A calibration curve is constructed using standards of known concentrations to quantify the amount of L-gulonate.
-
Conclusion
The biological role of this compound is currently understood primarily through its identity as a form of L-gulose, a critical intermediate in the L-ascorbic acid biosynthesis pathway in many animals. While a direct signaling or structural role for this compound has not been established, its metabolic conversion is essential for the endogenous production of Vitamin C in capable organisms. The study of the enzymes involved in this pathway, such as aldehyde reductase and L-gulonolactone oxidase, continues to be an active area of research, particularly in understanding the evolutionary loss of Vitamin C synthesis in humans and its implications for health and disease. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate this important metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Vitamin C - Wikipedia [en.wikipedia.org]
- 5. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Glucuronate reductase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Kinetics and mechanism of action of aldehyde reductase from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. web.abo.fi [web.abo.fi]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Differences Between alpha-L-gulopyranose and alpha-D-gulopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the structural, physicochemical, and biological differences between the enantiomeric pair, alpha-L-gulopyranose and alpha-D-gulopyranose. As stereoisomers that are non-superimposable mirror images, their fundamental chemical properties are identical, yet their interactions with chiral environments, particularly biological systems, are distinct. This document summarizes available quantitative data, details relevant experimental protocols for their characterization and comparative analysis, and provides visualizations of their stereochemical relationship and illustrative experimental workflows. While research on gulose isomers is less extensive than that on more common sugars like glucose, this guide consolidates current knowledge to serve as a valuable resource for researchers in glycobiology, medicinal chemistry, and drug development.
Introduction: The Significance of Stereoisomerism in Gulopyranose
Gulose, a C3 epimer of galactose and a C5 epimer of mannose, is a rare aldohexose sugar. In its cyclic pyranose form, it exists as alpha and beta anomers. The D- and L-configurations of these anomers give rise to enantiomers, which possess identical physical properties in achiral environments but differ in their optical activity and interactions with other chiral molecules, such as enzymes and receptors. This stereochemical distinction is the foundation of their differential biological activities. alpha-D-gulopyranose and this compound are such a pair of enantiomers, with this compound being of particular interest as a constituent of the antitumor and antibiotic agent bleomycin (B88199) A2.[1] In contrast, derivatives of alpha-D-gulopyranose have demonstrated potential as plant growth inhibitors.[1] This guide will delve into the core differences between these two molecules.
Structural and Physicochemical Properties
This compound and alpha-D-gulopyranose are non-superimposable mirror images of each other. This enantiomeric relationship dictates that they have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their key distinguishing feature in this context is their equal but opposite optical rotation.
Data Presentation: Physicochemical Properties
| Property | This compound | alpha-D-Gulopyranose | Data Source/Comment |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | |
| Molar Mass | 180.16 g/mol | 180.16 g/mol | |
| Melting Point | 153-156 °C (as L-glucose) | 153-156 °C (as alpha-D-Glucose) | Enantiomers have identical melting points. Data for glucose is used as a close structural analog.[2] |
| Specific Optical Rotation ([α]D) | -112.2° (inferred) | +112.2° (for alpha-D-glucose) | The specific rotation of enantiomers are equal in magnitude and opposite in sign. The value for alpha-D-glucose is used as a proxy.[2][3] |
| Solubility in Water | Soluble | Soluble | Gulose is generally reported as soluble in water.[4] |
Note: Specific quantitative data for gulose isomers is sparse in the literature; therefore, data for the closely related and well-characterized glucose isomers is provided for comparison and as a reasonable estimate.
Biological Activity: A Tale of Two Enantiomers
The distinct stereochemistry of this compound and alpha-D-gulopyranose leads to divergent biological activities, a testament to the high stereospecificity of enzymatic and receptor interactions.
This compound: A Precursor for Bioactive Molecules
L-gulose is a known component of the antibiotic and antitumor agent bleomycin A2.[1] This has spurred interest in L-gulose and its derivatives as potential precursors for the synthesis of novel antiviral and anticancer agents, particularly nucleoside analogs.[1] The rationale is that the unnatural L-configuration can be exploited to target the unique metabolic pathways of cancer cells and viruses. However, specific quantitative data, such as IC50 values for antiviral or anticancer activities of L-gulose derivatives, are not yet widely available in the public domain.[1]
alpha-D-Gulopyranose: A Modulator of Plant Growth
In contrast to its L-enantiomer, derivatives of D-gulose have shown notable biological activity in the plant kingdom. Specifically, 6-O-decanoyl-D-gulose has been demonstrated to be a potent inhibitor of plant growth.
| Compound | Biological Activity | IC50 Value | Target Organism |
| 6-O-decanoyl-D-gulose | Plant Growth Inhibition | 0.25 mM | Rice seedlings |
This inhibitory effect is believed to be mediated through the inhibition of gibberellin biosynthesis, a critical pathway for plant development.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and comparative analysis of this compound and alpha-D-gulopyranose.
Determination of Specific Optical Rotation (Polarimetry)
Objective: To measure and compare the specific optical rotation of this compound and alpha-D-gulopyranose.
Materials:
-
Polarimeter (with sodium D-line lamp, 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flasks (10 mL)
-
Analytical balance
-
This compound and alpha-D-gulopyranose samples
-
Distilled water (solvent)
Procedure:
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent (distilled water).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of alpha-D-gulopyranose.
-
Dissolve the sample in distilled water in a 10 mL volumetric flask and dilute to the mark. This creates a solution with a concentration of 1 g/100 mL (or 0.01 g/mL).
-
Repeat the process for this compound.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the alpha-D-gulopyranose solution and then fill the cell, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and record the observed rotation (α).
-
Repeat the measurement with the this compound solution.
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Comparative Cytotoxicity Assessment (MTT Assay)
Objective: To compare the cytotoxic effects of this compound and alpha-D-gulopyranose on a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and alpha-D-gulopyranose stock solutions (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and alpha-D-gulopyranose in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the gulose isomers. Include a vehicle control (medium only).
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Antiviral Activity Assay (for L-Gulose-derived Nucleoside Analogs)
Objective: To evaluate the antiviral activity of a synthesized L-gulose nucleoside analog against a specific virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock with a known titer
-
96-well cell culture plates
-
Infection medium (low serum)
-
L-gulose nucleoside analog
-
Positive control antiviral drug (e.g., Acyclovir for HSV)
-
Method for quantifying viral replication (e.g., plaque reduction assay, qPCR for viral DNA/RNA, or an ELISA for a viral antigen)
Procedure (Plaque Reduction Assay Example):
-
Cell Seeding: Seed host cells in 96-well plates to form a confluent monolayer.
-
Compound and Virus Addition:
-
Prepare serial dilutions of the L-gulose nucleoside analog and the positive control drug.
-
Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of the different concentrations of the test compound.
-
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization:
-
Fix the cells (e.g., with methanol).
-
Stain the cells with a solution such as crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the EC50 value (the concentration that inhibits viral replication by 50%).
-
Mandatory Visualizations
Enantiomeric Relationship
Caption: Stereochemical relationship of alpha-L- and alpha-D-gulopyranose.
Experimental Workflow: Comparative Cytotoxicity
Caption: Workflow for comparing the cytotoxicity of gulose enantiomers.
Conclusion
This compound and alpha-D-gulopyranose, as enantiomers, present a classic example of how stereochemistry dictates biological function. While their physical and chemical properties in an achiral environment are identical, their interactions with the chiral machinery of living organisms are distinct. Current research points to promising, yet divergent, paths for these two molecules: this compound as a building block for potential antiviral and anticancer therapeutics and alpha-D-gulopyranose derivatives as regulators of plant growth. The limited availability of comprehensive comparative data underscores the need for further research to fully elucidate the unique properties and potential applications of these rare sugars. The experimental protocols detailed in this guide provide a framework for such future investigations, which will undoubtedly contribute to a deeper understanding of the nuanced roles of carbohydrate stereoisomers in biological systems.
References
The Chemical Synthesis of alpha-L-Gulopyranose from D-Glucose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary chemical strategies for the synthesis of alpha-L-gulopyranose, a rare L-sugar, from the readily available and inexpensive starting material, D-glucose. The conversion of D-glucose to L-gulose, its C-3 and C-5 epimer, is a challenging task in carbohydrate chemistry that requires a series of stereocontrolled reactions. This document details the core synthetic methodologies, providing experimental protocols for key transformations, quantitative data from cited literature, and visual diagrams of the synthetic workflows to facilitate understanding and replication.
Core Synthetic Strategies
The synthesis of L-gulose from D-glucose necessitates an inversion of stereochemistry at specific carbon atoms. The most documented chemical approaches to achieve this transformation can be broadly categorized into three main strategies:
-
Oxidation-Lactonization-Reduction Pathway : A classic approach that proceeds through a dicarboxylic acid intermediate.
-
Multi-Step Synthesis via Protected Intermediates : A more modern and controlled approach involving the protection of hydroxyl groups, followed by stereoselective oxidation and reduction.
-
"Head-to-Tail Inversion" Strategy : An elegant method that involves the interchange of functional groups at the C-1 and C-5 positions of the sugar backbone.
Strategy 1: Oxidation-Lactonization-Reduction Pathway
This foundational method leverages the symmetrical properties of an aldaric acid intermediate derived from D-glucose. The key steps involve the oxidation of both the C-1 aldehyde and the C-6 primary alcohol to form D-glucaric acid. This intermediate then cyclizes to form two diastereomeric six-membered ring lactones. After separation, the appropriate lactone is reduced to yield L-gulose.[1][2]
Experimental Protocols
Step 1: Oxidation of D-Glucose to D-Glucaric Acid
-
Reagents : D-glucose, Nitric Acid.
-
Procedure : D-glucose is oxidized in the presence of nitric acid. This reaction oxidizes both the aldehyde and primary alcohol groups to carboxylic acids, yielding D-glucaric acid.[2] Detailed conditions such as concentration, temperature, and reaction time are not consistently specified in the reviewed literature but are crucial for optimizing the reaction and minimizing side products.
Step 2: Lactonization of D-Glucaric Acid
-
Procedure : D-glucaric acid is subjected to conditions that promote intramolecular esterification (lactonization). This results in the formation of two six-membered ring lactones. One lactone is formed between the C-1 carboxylic acid and the C-5 hydroxyl group, while the other forms between the C-6 carboxylic acid and the C-2 hydroxyl group.[2]
Step 3: Separation of Lactones
-
Procedure : The two diastereomeric lactones are separated. This is often a challenging step due to their similar physical properties. Techniques such as fractional crystallization or column chromatography are typically employed.[3]
Step 4: Reduction to L-Gulose
-
Reagents : Separated lactone, Sodium Amalgam (Na/Hg).
-
Procedure : The lactone resulting from the reaction between the C-1 carboxyl group and the C-5 hydroxyl group is reduced with a stereoselective reducing agent like sodium amalgam. This reduction of the cyclic ester yields L-gulose. The other lactone, upon reduction, would yield D-glucose.[2]
Quantitative Data
| Step | Product | Typical Yield | Notes |
| Oxidation | D-Glucaric Acid | Variable | Yield is sensitive to reaction conditions. |
| Lactonization | Diastereomeric Lactones | Not specified | Equilibrium process. |
| Reduction | L-Gulose | Not specified | Dependent on the efficiency of lactone separation and stereoselectivity of the reduction. |
Synthetic Workflow
Oxidation-Lactonization-Reduction Pathway for L-Gulose Synthesis.
Strategy 2: Multi-Step Synthesis via Protected Intermediates
This strategy offers greater control over stereochemistry by employing protecting groups. A common starting material for this route is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, also known as diacetone glucose, which is readily prepared from D-glucose.
Experimental Protocols
Step 1: Protection of D-Glucose
-
Reaction : Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Reagents : D-glucose, anhydrous acetone, concentrated sulfuric acid, anhydrous copper(II) sulfate (B86663).
-
Procedure : To a stirred suspension of D-glucose and anhydrous copper(II) sulfate in anhydrous acetone, slowly add concentrated sulfuric acid at 0°C. Allow the reaction to stir at room temperature for 4-6 hours. Neutralize the mixture with a saturated sodium bicarbonate solution. Filter the solids and concentrate the filtrate. The crude product is then purified by recrystallization.[4][5]
Step 2: Oxidation of the Protected Glucose
-
Reaction : Swern oxidation of the C-3 hydroxyl group.
-
Reagents : 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine (B128534), anhydrous dichloromethane (B109758) (DCM).
-
Procedure : In an inert atmosphere, a solution of oxalyl chloride in anhydrous DCM is cooled to -78°C. A solution of DMSO in anhydrous DCM is added slowly, followed by a solution of the protected glucose in anhydrous DCM. After stirring for 1 hour, triethylamine is added. The reaction is then warmed to room temperature. The product, 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, is isolated after an aqueous workup.[4]
Step 3: Stereoselective Reduction
-
Reaction : Reduction of the C-3 ketone to a hydroxyl group with the desired L-gulo configuration.
-
Reagents : 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, Sodium borohydride (B1222165) (NaBH4), Ethanol (B145695).
-
Procedure : The ketone intermediate is dissolved in ethanol and cooled to 0°C. Sodium borohydride is added portion-wise. The reaction is stirred for several hours at room temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product, 1,2:5,6-di-O-isopropylidene-α-L-gulofuranose, is isolated and purified.
Step 4: Deprotection
-
Reaction : Acid-catalyzed hydrolysis of the isopropylidene groups.
-
Reagents : 1,2:5,6-di-O-isopropylidene-α-L-gulofuranose, aqueous sulfuric acid, acetonitrile (B52724).
-
Procedure : The protected L-gulose is dissolved in a mixture of acetonitrile and 1% aqueous sulfuric acid. The mixture is heated at 60°C for approximately 18 hours. After cooling and neutralization with barium carbonate, the mixture is filtered, and the filtrate is concentrated to yield L-gulose.[4] The this compound anomer can be obtained through crystallization.
Quantitative Data
| Step | Product | Reagents | Yield (%) | Purity (%) |
| 1. Protection | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Acetone, H₂SO₄, CuSO₄ | 55 - 75.6 | >98 |
| 2. Oxidation | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | Oxalyl chloride, DMSO | High (not specified) | High |
| 3. Reduction | 1,2:5,6-di-O-isopropylidene-α-L-gulofuranose | NaBH₄ | High (not specified) | High |
| 4. Deprotection | L-Gulose | H₂SO₄ (aq) | High (not specified) | High |
Synthetic Workflow
Synthesis of L-Gulose via a Protected Intermediate.
Strategy 3: "Head-to-Tail Inversion"
This strategy focuses on the interchange of the functional groups at the C-1 and C-5 positions of a D-glucose derivative to generate the corresponding L-sugar. This method has been successfully applied to the synthesis of L-glucose and L-galactose derivatives.[6]
Experimental Protocols
This multi-step synthesis involves the initial preparation of a C-glycoside from a D-glucose derivative, followed by a series of transformations to modify both ends of the sugar chain, culminating in an oxidative decarboxylation step.
Step 1: Synthesis of Ketone Intermediate
-
Procedure : A D-sugar derivative is condensed with pentane-2,4-dione. The hydroxyl groups are then protected, with a trityl group selectively added to the C-6 hydroxyl and the remaining hydroxyls acetylated. This yields a key ketone intermediate.[6]
Step 2: Silyl (B83357) Enol Ether Formation and Oxidation
-
Procedure : The ketone is converted to a silyl enol ether. This is followed by an oxidation reaction, for instance with ozone, to introduce a hydroxymethyl group at the C-1 position.[6]
Step 3: Conversion to Carboxylic Acid
-
Procedure : The modified sugar is then converted to a carboxylic acid at the C-5 position. This involves the use of reagents such as TMSCl and NaI, followed by oxidation with TEMPO and DIB.[6]
Step 4: Oxidative Decarboxylation
-
Reagents : Lead(IV) tetraacetate (Pb(OAc)₄).
-
Procedure : The carboxylic acid intermediate undergoes oxidative decarboxylation mediated by lead(IV) tetraacetate. This key step results in the formation of the desired L-sugar derivative.[6]
Quantitative Data
| Intermediate | Reagents/Conditions | Yield (%) |
| 3'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-glucopyranosyl)-2'-propanone | (i) pentane-2,4-dione, NaHCO₃; (ii) Py, TrCl, Ac₂O | 85 (for 2 steps) |
| 1,3,4,5-O-Tetraacetyl-2,6-anhydro-D-glycero-D-gulo-heptanoic acid | (i) TMSCl, NaI; (ii) TEMPO, DIB | 85 (for 2 steps) |
| Penta-O-acetyl-L-glucopyranose | Pb(OAc)₄, THF-AcOH | 80 |
Logical Relationship Diagram
Logical Flow of the Head-to-Tail Inversion Strategy.
Conclusion
The chemical synthesis of this compound from D-glucose is a non-trivial endeavor that highlights key challenges and elegant solutions in carbohydrate chemistry. While the classic oxidation-lactonization-reduction pathway provides a conceptual foundation, modern methods utilizing protecting groups offer more controlled and higher-yielding routes. The "head-to-tail inversion" strategy represents a sophisticated approach for accessing L-sugars. The choice of synthetic route will depend on the specific requirements of the research, including scale, desired purity, and available resources. The protocols and data presented in this guide, compiled from the scientific literature, serve as a valuable resource for researchers embarking on the synthesis of this and other rare sugars. Further optimization of the reported procedures may be necessary to achieve desired outcomes in a specific laboratory setting.
References
Enzymatic Synthesis of alpha-L-Gulopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-gulose is a rare aldohexose sugar with significant potential in pharmaceutical and biotechnological applications. As an L-sugar, it is not readily metabolized by most organisms, making it a candidate for use as a low-calorie sweetener and a building block for novel therapeutics. The chemical synthesis of L-gulose is often complex and can result in low yields and undesirable byproducts. Enzymatic synthesis presents a highly specific and environmentally benign alternative. This technical guide provides an in-depth overview of two primary enzymatic pathways for the synthesis of alpha-L-gulopyranose, complete with experimental protocols, quantitative data, and pathway visualizations.
Introduction
The pursuit of efficient and stereoselective methods for the synthesis of rare sugars is a burgeoning field in biotechnology. This compound, the L-enantiomer of the more common D-gulose, is of particular interest due to its unique biochemical properties. This guide details two promising enzymatic routes for its production: the isomerization of L-sorbose and a biosynthetic pathway originating from GDP-D-mannose.
Pathway 1: Isomerization of L-Sorbose to L-Gulose
This pathway utilizes an isomerase to convert the ketose L-sorbose into the aldose L-gulose. The most promising enzyme for this conversion is L-rhamnose isomerase, which has demonstrated broad substrate specificity.
Quantitative Data
| Parameter | Value | Enzyme Source | Reference |
| Equilibrium Yield (D-gulose from D-sorbose) | 10-12% | Pseudomonas sp. LL172 | [1] |
| Optimal pH | 7.0 - 8.5 | Pseudomonas stutzeri, Bacillus subtilis | [2][3] |
| Optimal Temperature | 50 - 70°C | Pseudomonas stutzeri, Bacillus subtilis | [2][3] |
| Cofactor Requirement | Mn²⁺ (typically 1 mM) | Various | [2] |
Experimental Protocol: Synthesis of L-Gulose from L-Sorbose using L-Rhamnose Isomerase
This protocol is adapted from established methods for the synthesis of D-gulose from D-sorbose.[2][4]
1. Enzyme Preparation (Recombinant L-Rhamnose Isomerase from Pseudomonas stutzeri)
-
Expression: The gene encoding L-rhamnose isomerase from Pseudomonas stutzeri is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Culture: Grow the transformed E. coli in a rich medium (e.g., LB or Terrific Broth) supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Clarify the lysate by centrifugation. The supernatant containing the His-tagged L-rhamnose isomerase is then purified by Ni-NTA affinity chromatography. Elute the enzyme with a high concentration of imidazole (B134444) (e.g., 250-500 mM). Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM MnCl₂).
2. Isomerization Reaction
-
Prepare a reaction mixture containing:
-
L-Sorbose: 10% (w/v)
-
Purified L-Rhamnose Isomerase: 5 U/mL
-
Buffer: 50 mM phosphate (B84403) buffer, pH 7.5
-
Cofactor: 1 mM MnCl₂
-
-
Incubate the reaction mixture at 50°C with gentle agitation for 24-48 hours, or until equilibrium is reached.
3. Product Purification
-
Enzyme Removal: If the enzyme is not immobilized, terminate the reaction by heat inactivation (e.g., 80°C for 10 minutes) and remove the precipitated protein by centrifugation.
-
Chromatographic Separation: Separate L-gulose from the unreacted L-sorbose and any byproducts using ion-exchange chromatography. A column packed with a Ca²⁺ form cation exchange resin is effective for separating aldoses and ketoses.
-
Elution: Elute the sugars with deionized water at an elevated temperature (e.g., 60°C).
-
Fraction Analysis: Collect fractions and analyze for the presence of L-gulose using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.
-
Concentration and Crystallization: Pool the fractions containing pure L-gulose, concentrate by rotary evaporation, and crystallize to obtain the final product.
Logical Workflow
Caption: Workflow for the enzymatic synthesis of L-gulose via isomerization.
Pathway 2: Biosynthesis from GDP-D-Mannose
This pathway is part of the plant vitamin C biosynthesis route and involves the formation of a nucleotide-activated sugar intermediate, GDP-L-gulose.[5]
Quantitative Data
| Parameter | Value | Enzyme Source | Reference |
| Products of GME | GDP-L-galactose, GDP-L-gulose | Arabidopsis thaliana | [5][6] |
| Optimal pH (GME) | ~7.7 (for expression buffer) | Arabidopsis thaliana | [7] |
| Optimal Temperature (GME) | Not explicitly stated, expression at 26°C | Arabidopsis thaliana | [7] |
| Cofactor (GME) | NAD⁺ | Arabidopsis thaliana | [5] |
Experimental Protocol: Synthesis of L-Gulose from GDP-D-Mannose
1. Enzyme Preparation: GDP-mannose 3',5'-epimerase (GME)
-
The protocol for recombinant expression and purification of GME from Arabidopsis thaliana in E. coli would be similar to that described for L-rhamnose isomerase, involving cloning, expression, induction, and affinity purification.[7]
2. Epimerization Reaction
-
Prepare a reaction mixture containing:
-
GDP-D-Mannose: Substrate concentration to be optimized (e.g., 1-10 mM)
-
Purified GME: Catalytic amount
-
Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
Cofactor: 1 mM NAD⁺
-
-
Incubate the reaction at a suitable temperature (e.g., 30°C) and monitor the formation of GDP-L-gulose and GDP-L-galactose by HPLC.
3. Hydrolysis of GDP-L-Gulose (Hypothetical Step)
-
Enzyme: A specific GDP-L-gulose hydrolase has not yet been definitively identified. A non-specific nucleotide-sugar hydrolase or phosphatase could potentially catalyze this step. GDP-mannose glycosyl hydrolase is a known enzyme that acts on similar substrates.[8]
-
Reaction: The product mixture from the GME reaction would be incubated with the selected hydrolase in an appropriate buffer.
-
Monitoring: The release of free L-gulose would be monitored by HPLC.
4. Product Purification
-
The purification of L-gulose from the reaction mixture would follow a similar chromatographic procedure as described in Pathway 1.
Signaling Pathway
Caption: Proposed enzymatic pathway for this compound from GDP-D-mannose.
Conclusion
Enzymatic synthesis offers promising routes to the rare sugar this compound. The isomerization of L-sorbose using L-rhamnose isomerase is a direct, albeit low-yielding, approach with well-defined parameters. The biosynthetic pathway involving GDP-mannose 3',5'-epimerase presents a potential alternative, though the final hydrolysis step requires further research to identify the specific enzyme involved. Both pathways provide a foundation for further optimization through protein engineering and metabolic pathway construction to enhance yields and make the production of this compound more economically viable for its diverse applications in research and development.
References
- 1. Preparation of L-talose and D-gulose from L-tagatose and D-sorbose, respectively, using immobilized L-rhamnose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. GDP-mannose 3',5'-epimerase forms GDP-L-gulose, a putative intermediate for the de novo biosynthesis of vitamin C in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and function of GDP-mannose-3',5'-epimerase: an enzyme which performs three chemical reactions at the same active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure and mechanism of GDP-mannose glycosyl hydrolase, a Nudix enzyme that cleaves at carbon instead of phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of alpha-L-Gulopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties of alpha-L-gulopyranose, a rare L-sugar. Due to the limited availability of experimental data for this specific anomer, this document also includes information on L-gulose, L-glucose, and the D-enantiomer (alpha-D-gulopyranose) for comparative purposes. The information is presented to be a valuable resource for researchers in drug development and the life sciences.
Physical Properties
The physical characteristics of this compound are detailed below. It is important to note that experimentally determined values for the pure alpha-anomer of L-gulopyranose are scarce in the literature. Much of the available data pertains to L-gulose in its equilibrium mixture of anomers or its enantiomer, D-gulose.
Table 1: Physical Properties of L-Gulopyranose and Related Sugars
| Property | This compound (Computed) | L-Gulose (Experimental) | alpha-D-Gulopyranose (Computed) | L-Glucose (Experimental) |
| Molecular Formula | C₆H₁₂O₆[1] | C₆H₁₂O₆ | C₆H₁₂O₆[2] | C₆H₁₂O₆[3] |
| Molecular Weight | 180.16 g/mol [1] | 180.16 g/mol | 180.16 g/mol [2] | 180.156 g/mol [3] |
| Melting Point | Not available | < 25 °C (likely hydrated/amorphous) | Not available | 153-156 °C[3][4] |
| Specific Optical Rotation ([α]D) | Not available | -21.0° (c=0.95, H₂O) | Not available | -52° (c=5, H₂O)[3] |
| Solubility | Not available | Soluble in water, slightly soluble in methanol. | Not available | 91 g/100 mL in water[5] |
| Appearance | Not available | Syrup with a sweet taste. | Not available | White, crystalline solid.[3] |
Note on Enantiomers: L-gulose and D-gulose are enantiomers, meaning they are non-superimposable mirror images of each other. Their physical properties, such as melting point and solubility, are identical. However, they rotate plane-polarized light in equal but opposite directions.[6]
Chemical Properties and Reactivity
L-gulopyranose, as a monosaccharide, exhibits chemical reactivity typical of aldoses. This includes undergoing oxidation, reduction, and glycosylation reactions.
Table 2: Chemical Properties and Identifiers of this compound
| Property | Value/Identifier |
| IUPAC Name | (2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[1] |
| CAS Number | 39281-66-8[1] |
| PubChem CID | 444314[1] |
| InChIKey | WQZGKKKJIJFFOK-BYIBVSMXSA-N[1] |
| Canonical SMILES | C(C1C(C(C(C(O1)O)O)O)O)O[1] |
Mutarotation
In solution, gulopyranose undergoes mutarotation, where the alpha and beta anomers interconvert through the open-chain aldehyde form until an equilibrium is established.
Oxidation
The anomeric carbon of this compound can be oxidized. Mild oxidizing agents, such as Benedict's or Tollens' reagents, oxidize the aldehyde group in the open-chain form to a carboxylic acid, forming gulonic acid.
Reduction
The aldehyde group of L-gulose can be reduced to a primary alcohol, yielding the sugar alcohol L-gulitol (also known as L-sorbitol).
Glycosylation
The anomeric hydroxyl group of this compound can react with an alcohol in the presence of an acid catalyst to form a glycoside. This reaction is fundamental to the formation of oligosaccharides and polysaccharides.
Spectroscopic Data
Table 3: NMR Spectroscopy Data
| Nucleus | Compound | Chemical Shift (δ) and Coupling Constants (J) |
| ¹H NMR | alpha-D-Glucopyranose (for comparison) | Anomeric proton (H-1) typically appears at a lower field (around 5.2 ppm) compared to the beta anomer (around 4.6 ppm). The coupling constant J(H1, H2) is smaller for the alpha anomer (~3-4 Hz) than for the beta anomer (~8 Hz). |
| ¹³C NMR | alpha-D-Glucopyranose (for comparison) | Anomeric carbon (C-1) of the alpha anomer is typically found at a lower field (around 93 ppm) compared to the beta anomer (around 97 ppm). |
Biological Role and Signaling Pathways
Biological Significance
L-sugars, including L-gulose, are rare in nature.[7] Most organisms have metabolic pathways that are stereospecific for D-sugars. Consequently, L-gulopyranose is generally not metabolized by most organisms and is not a significant energy source.[8] However, L-gulose has been identified as a component of the main polar lipids in the thermophilic archaeon Thermoplasma acidophilum.[7] It is also a constituent of the antibiotic and antitumor agent bleomycin (B88199) A2.[5]
Signaling Pathways
Currently, there is no direct evidence to suggest a specific role for this compound in signaling pathways in mammals. Research on sugar signaling has predominantly focused on abundant D-sugars like D-glucose and D-fructose.[9][10][11][12][13] These D-sugars act as signaling molecules that regulate gene expression and developmental processes, particularly in plants.[11][12][13] L-glucose has been used in research as a non-metabolizable control to study glucose transport and signaling, helping to distinguish between metabolic and signaling effects of D-glucose.[9]
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physical and chemical properties of monosaccharides like this compound.
Determination of Melting Point
Methodology:
-
A small, dry sample of the crystalline carbohydrate is placed in a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range at which the sample melts is recorded. This is the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
-
For accurate measurements, the apparatus should be calibrated with standards of known melting points.
Determination of Specific Optical Rotation
Methodology:
-
A solution of the carbohydrate of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).
-
A polarimeter is calibrated using a blank (the pure solvent).
-
The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters).
-
Plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the solution.
-
The observed angle of rotation (α) is measured.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
A sample of the carbohydrate is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
The solution is placed in an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired.
-
The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to determine the structure and stereochemistry of the molecule.
-
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used for complete structural elucidation.
Visualizations
General Workflow for Carbohydrate Analysis
Caption: A generalized workflow for the analysis of a carbohydrate sample.
Logical Relationship of Enantiomers
Caption: The enantiomeric relationship between D- and L-gulopyranose.
References
- 1. Gulopyranose | C6H12O6 | CID 7044038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. L-GLUCOSE | 921-60-8 [chemicalbook.com]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 5. Monosaccharide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Glucose - Wikipedia [en.wikipedia.org]
- 8. Sugar Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic and diverse sugar signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Sugar-Signaling Hub: Overview of Regulators and Interaction with the Hormonal and Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 12. The role of Sugars as Signaling Molecules in Plants [medigraphic.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Stability of alpha-L-Gulopyranose in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of alpha-L-gulopyranose in aqueous solutions. Due to the limited availability of direct experimental data for L-gulose, this document draws upon the well-established principles of monosaccharide chemistry, primarily using the extensively studied D-glucose as a comparative model. This guide outlines the expected behavior of this compound, details the experimental protocols necessary for its characterization, and presents visualizations of key processes.
Anomeric Equilibrium of L-Gulose in Aqueous Solution
In an aqueous environment, the monosaccharide L-gulose exists in a dynamic equilibrium between its open-chain aldehyde form and various cyclic hemiacetal isomers. The most prevalent of these are the six-membered pyranose rings (alpha and beta anomers) and the five-membered furanose rings (alpha and beta anomers). The distribution of these tautomers at equilibrium is influenced by several factors, including the anomeric effect and steric interactions between substituents on the sugar ring.
Table 1: Anomeric and Tautomeric Equilibrium Composition of D-Glucose in Water at 20°C
| Tautomer | Percentage at Equilibrium |
| α-D-glucopyranose | 36% |
| β-D-glucopyranose | 64% |
| α-D-glucofuranose | <1% |
| β-D-glucofuranose | <1% |
| Open-chain (aldehyde) | ~0.02% |
It is hypothesized that, similar to D-glucose, L-gulose would predominantly exist in its pyranose forms in aqueous solution. The precise ratio of the α- to β-anomer would be determined by the interplay of the anomeric effect, which generally favors the axial anomer (in this case, alpha), and steric hindrance from the hydroxyl groups, which tends to favor the equatorial anomer (beta).
Mutarotation of L-Gulopyranose
The interconversion between the different anomeric forms of L-gulose in solution leads to a gradual change in the optical rotation of the solution until equilibrium is reached. This phenomenon is known as mutarotation. The rate of mutarotation is influenced by factors such as temperature, pH, and the presence of acid or base catalysts.
Kinetic data for the mutarotation of D-glucose has been extensively studied and can serve as a comparative framework for understanding the expected behavior of L-gulose.
Table 2: Mutarotation Rate Constants for D-Glucose in Water at 25°C
| Parameter | Value |
| Forward rate constant (α → β) | 4.6 x 10⁻³ s⁻¹ |
| Reverse rate constant (β → α) | 2.5 x 10⁻³ s⁻¹ |
| Overall rate constant | 7.1 x 10⁻³ s⁻¹ |
It is anticipated that the mutarotation of L-gulose would also follow first-order kinetics and be subject to similar catalytic influences.
Caption: Interconversion of L-gulose anomers in aqueous solution.
Experimental Protocols for Stability Assessment
To determine the specific stability parameters for this compound, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Equilibrium
Objective: To quantify the relative concentrations of the different anomers and tautomers of L-gulose at equilibrium.
Methodology:
-
Sample Preparation: Dissolve a known amount of L-gulose in deuterium (B1214612) oxide (D₂O) to a final concentration of approximately 10-50 mg/mL. Allow the solution to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure mutarotational equilibrium has been reached.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
In the ¹H NMR spectrum, the anomeric protons of the different isomers will appear as distinct signals at different chemical shifts. Integrate the signals corresponding to each anomer.
-
In the ¹³C NMR spectrum, the anomeric carbons will also give rise to separate resonances.
-
The relative integrals of the anomeric proton or carbon signals are proportional to the molar ratio of the respective isomers in the solution.
-
Polarimetry for Mutarotation Kinetics
Objective: To measure the rate of mutarotation of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH) and thermostat it to the desired temperature.
-
Measurement:
-
Calibrate a polarimeter at the desired wavelength (typically the sodium D-line, 589 nm).
-
Rapidly dissolve a precise amount of crystalline this compound in the thermostatted buffer and immediately transfer the solution to the polarimeter cell.
-
Record the optical rotation at regular time intervals until a stable reading is obtained, indicating that equilibrium has been reached.
-
-
Data Analysis:
-
Plot the natural logarithm of the difference between the optical rotation at time t and the equilibrium optical rotation versus time.
-
The slope of the resulting linear plot will be equal to the negative of the first-order rate constant for mutarotation.
-
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Objective: To separate and quantify the different isomers of L-gulose.
Methodology:
-
Chromatographic System: Utilize an HPLC system equipped with a carbohydrate analysis column (e.g., an amino- or ligand-exchange column) and a refractive index (RI) detector.
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water, is commonly used.
-
Sample Analysis:
-
Prepare a standard solution of L-gulose that has reached equilibrium.
-
Inject the sample onto the HPLC column.
-
The different isomers will be separated based on their interaction with the stationary phase.
-
-
Quantification: The area under each peak in the chromatogram is proportional to the concentration of that isomer.
Caption: Workflow for analyzing this compound stability.
Degradation Pathways
In aqueous solutions, particularly at elevated temperatures or extremes of pH, monosaccharides like L-gulose can undergo degradation through various pathways. The most common of these include:
-
Enolization: Under basic conditions, the open-chain form of the sugar can undergo enolization, leading to epimerization and the formation of other monosaccharides.
-
Caramelization: At high temperatures, sugars can dehydrate and polymerize to form complex brown-colored compounds known as caramels.
-
Maillard Reaction: In the presence of amino acids, the open-chain aldehyde can react to form a wide range of products, contributing to browning and flavor development in food systems.
The specific kinetics and product distribution of these degradation pathways for L-gulose have not been extensively reported.
Conclusion
While specific experimental data on the stability of this compound in aqueous solutions is scarce, a comprehensive understanding of its behavior can be inferred from the well-established principles of monosaccharide chemistry. It is expected that this compound exists in a dynamic equilibrium with its other anomers, predominantly the beta-pyranose form, and that this equilibrium is established through the process of mutarotation. The provided experimental protocols offer a robust framework for the detailed characterization of the anomeric equilibrium, mutarotation kinetics, and overall stability of this rare sugar. Further experimental investigation is crucial to establish the precise quantitative parameters for this compound, which will be of significant value to researchers and professionals in the fields of carbohydrate chemistry and drug development.
Conformational Analysis of alpha-L-Gulopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the conformational analysis of alpha-L-gulopyranose, a C3 epimer of L-galactose and a C5 epimer of L-idose. Unlike its more common counterpart, D-glucose, which predominantly adopts a 4C1 chair conformation, this compound exhibits a notable preference for the alternative 1C4 chair conformation. This guide synthesizes theoretical principles, experimental methodologies, and computational approaches to provide a comprehensive understanding of the conformational landscape of this monosaccharide. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are provided to facilitate further research. Quantitative data, derived from studies on its enantiomer and related pyranoses, are presented in structured tables to aid in comparative analysis.
Introduction
The three-dimensional structure of carbohydrates is fundamental to their biological function, governing interactions with proteins such as enzymes and receptors. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore a critical aspect of glycobiology and carbohydrate-based drug design. This compound, while less abundant than other common hexoses, presents an interesting case study in conformational preferences due to its axial hydroxyl groups in the typically favored 4C1 chair form. This guide will delve into the factors that govern its conformational equilibrium, with a focus on the pronounced stability of the 1C4 conformation.
The Conformational Landscape of this compound
The pyranose ring of this compound is not planar but exists in various non-planar conformations to minimize steric and torsional strain. The most stable of these are the chair conformations, designated as 4C1 and 1C4. In the 4C1 conformation of this compound, the anomeric hydroxyl group at C1, and the hydroxyl groups at C3 and C4 are in axial positions, leading to significant 1,3-diaxial interactions. This steric hindrance destabilizes the 4C1 chair.
Conversely, the 1C4 conformation places these bulky hydroxyl groups in equatorial or pseudo-equatorial positions, thereby minimizing these unfavorable interactions. Consequently, this compound predominantly adopts the 1C4 chair conformation in solution. This is in stark contrast to D-glucose, where the 4C1 chair, which places most substituents in equatorial positions, is the most stable conformer. The conformational equilibrium is a dynamic process, with the molecule interconverting between the two chair forms, though the 1C4 form is significantly more populated.
Figure 1: Conformational equilibrium of this compound.
Data Presentation
Quantitative data on the conformational analysis of this compound is limited in the literature. The following tables present theoretical and extrapolated data based on its enantiomer, D-gulopyranose, and related monosaccharides that favor the 1C4 conformation.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Method | Relative Energy (kcal/mol) | Population (%) |
| 1C4 | DFT (B3LYP/6-31G) | 0.00 | ~95 |
| 4C1 | DFT (B3LYP/6-31G) | 2.5 - 3.5 | ~5 |
| Skew/Boat | DFT (B3LYP/6-31G*) | > 5.0 | < 1 |
Note: These values are estimations based on computational studies of related aldopyranoses and the known destabilizing effects of multiple axial substituents.
Table 2: Typical 3JH,H Coupling Constants for Pyranose Chair Conformations
| Coupling | Dihedral Angle (°) | 4C1 (Hz) | 1C4 (Hz) |
| J1a,2a | ~180 | 8-10 | - |
| J1a,2e | ~60 | 2-4 | - |
| J1e,2a | ~60 | 2-4 | - |
| J1e,2e | ~60 | 1-3 | - |
| J2a,3a | ~180 | 8-10 | 8-10 |
| J3a,4a | ~180 | 8-10 | 8-10 |
| J4a,5a | ~180 | 8-10 | 8-10 |
Note: 'a' denotes an axial proton and 'e' denotes an equatorial proton. The expected coupling constants for this compound in its preferred 1C4 conformation would show patterns consistent with the dihedral angles in that specific chair form.
Experimental Protocols
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of carbohydrates in solution. The magnitude of the vicinal proton-proton coupling constants (3JH,H) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D2O).
-
Lyophilize the sample to remove exchangeable protons and re-dissolve in 0.5 mL of fresh D2O. Repeat this step three times for complete deuteration of hydroxyl protons.
-
Transfer the final solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) 1H NMR spectrum at a high field (≥ 500 MHz) to achieve optimal signal dispersion.
-
Acquire two-dimensional (2D) NMR spectra, including COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign all proton resonances.
-
Acquire a high-resolution 1D 1H spectrum with sufficient digital resolution to accurately measure the coupling constants.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton signals using the 2D COSY and TOCSY spectra.
-
Measure the 3JH,H coupling constants for all vicinal protons from the high-resolution 1D spectrum.
-
Use the measured coupling constants to deduce the dihedral angles between adjacent protons using a generalized Karplus equation.
-
Compare the determined dihedral angles with the theoretical values for the 4C1 and 1C4 chair conformations to determine the predominant conformation in solution.
-
Computational Protocols
Computational chemistry provides a powerful tool for investigating the conformational preferences of carbohydrates, complementing experimental data.
Detailed Methodology:
-
Structure Preparation:
-
Build the 4C1 and 1C4 chair conformations of this compound using a molecular modeling software (e.g., Avogadro, Maestro).
-
-
Conformational Search and Energy Minimization:
-
Perform a conformational search for each chair form to identify low-energy rotamers of the hydroxyl and hydroxymethyl groups. This can be done using molecular mechanics (MM) force fields such as GLYCAM or MM3.
-
Optimize the geometry of the lowest energy conformers using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).
-
-
Energy Calculations:
-
Perform single-point energy calculations on the optimized geometries at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.
-
Calculate the Gibbs free energy for each conformer to determine their relative populations at a given temperature.
-
-
Molecular Dynamics (MD) Simulation:
-
Perform an MD simulation of this compound in a periodic box of water molecules to study its dynamic behavior in solution.
-
Analyze the trajectory to determine the population of different conformers and the transitions between them.
-
Figure 2: Workflow for conformational analysis.
Conclusion
The conformational analysis of this compound reveals a distinct preference for the 1C4 chair conformation, a departure from the more common 4C1 preference observed in many other aldohexoses. This preference is driven by the minimization of steric strain arising from multiple axial substituents in the 4C1 form. This technical guide has provided a comprehensive overview of the theoretical underpinnings of this phenomenon, alongside detailed experimental and computational protocols for its investigation. The presented data, while extrapolated from related compounds, offers a solid foundation for researchers, scientists, and drug development professionals working with L-gulose and its derivatives. Further experimental and computational studies are warranted to refine the quantitative understanding of the conformational landscape of this unique monosaccharide.
An In-depth Technical Guide to alpha-L-Gulopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, biological significance, and relevant experimental protocols for alpha-L-gulopyranose.
Core Data Summary
The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Citations |
| Molecular Formula | C₆H₁₂O₆ | [1][2][3] |
| Molecular Weight | 180.16 g/mol | [1][2][3] |
| IUPAC Name | (2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [1] |
| CAS Number | 39281-66-8 | [1] |
| PubChem CID | 444314 | [1] |
Biological Significance and Signaling Pathways
While D-sugars, particularly D-glucose, are central to energy metabolism in most organisms, L-sugars like L-gulopyranose have a more limited and specialized role.[4][5] L-glucose and its isomers are generally not metabolized for energy in humans as they cannot be phosphorylated by hexokinase, the initial enzyme in the glycolysis pathway.[6]
However, L-gulose and its derivatives are not entirely absent from biological systems. L-gulopyranosides are known constituents of the antitumor drug Bleomycin A2.[7] Furthermore, a catabolic pathway for L-gulonate, the acidic form of L-gulose, has been identified in some bacteria, such as Chromohalobacter salexigens and Escherichia coli.[8][9] This pathway allows these organisms to utilize L-gulonate as a carbon source.
In some organisms, L-gulonate is an intermediate in the synthesis of ascorbic acid (Vitamin C).[10] The pathway involves the conversion of D-glucuronate to L-gulonate, which is then converted to L-gulono-1,4-lactone and subsequently to ascorbic acid.
Below is a diagram illustrating the catabolic pathway of L-gulonate as identified in certain bacteria.
Caption: Catabolic pathway of L-gulonate in certain bacteria.
Experimental Protocols
Synthesis of L-Gulose from D-Glucono-1,5-lactone
This protocol is a summarized methodology for the chemical synthesis of L-gulose, adapted from published procedures.[11][12]
Objective: To synthesize L-gulose from the readily available starting material D-glucono-1,5-lactone.
Materials:
-
D-glucono-1,5-lactone
-
2,2-dimethoxypropane
-
Tin(II) chloride (SnCl₂)
-
Dimethylformamide (DMF)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Pyridinium (B92312) dichromate (PDC)
-
Celite
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Methodology:
-
Protection of Diol Functionalities:
-
Dissolve D-glucono-1,5-lactone in DMF.
-
Add SnCl₂ and 2,2-dimethoxypropane.
-
Stir the reaction mixture at 40°C for 15 hours to form the acetonide-protected lactone.
-
Purify the product by silica gel chromatography.
-
-
Silylation:
-
Dissolve the protected lactone in DMF.
-
Add imidazole and TBDMSCl.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Purify the silylated compound by silica gel chromatography.
-
-
Reduction of the Lactone:
-
Dissolve the silylated lactone in an appropriate solvent such as dichloromethane.
-
Cool the solution to -78°C.
-
Add DIBAL-H dropwise and stir for the appropriate time.
-
Quench the reaction and purify the resulting diol.
-
-
Oxidation and Deprotection:
-
A mixture of the diol, pyridinium dichromate (PDC), and Celite in anhydrous CH₂Cl₂ is stirred at room temperature.
-
The reaction mixture is filtered, and the filtrate is evaporated.
-
The residue is purified by silica gel chromatography to yield protected L-gulose.
-
Removal of the silyl (B83357) protecting groups can be achieved using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) to yield L-gulose.
-
Analysis of L-Sugars by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the analysis of monosaccharides, including L-sugars, using HPLC with refractive index (RI) detection.[13][14][15]
Objective: To separate and quantify L-sugars in an aqueous sample.
Materials and Equipment:
-
HPLC system equipped with a refractive index detector (RID).
-
Aminex HPX-87H Ion Exclusion Column or a suitable amino-functionalized silica column.
-
0.01 N Sulfuric acid solution (mobile phase).
-
Ultrapure water.
-
Syringe filters (0.2 µm).
-
Autosampler vials.
-
L-gulose standard.
Methodology:
-
Mobile Phase Preparation:
-
Prepare a 0.01 N sulfuric acid solution in ultrapure water.
-
Degas the mobile phase before use.
-
-
Standard Preparation:
-
Prepare a stock solution of L-gulose in ultrapure water.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Dilute the sample with ultrapure water to a concentration within the linear range of the detector.
-
Filter the sample through a 0.2 µm syringe filter into an autosampler vial.
-
-
HPLC Conditions:
-
Column: Aminex HPX-87H (300 mm x 7.8 mm) or equivalent.
-
Mobile Phase: 0.01 N H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Injection Volume: 10-20 µL.
-
Detector: Refractive Index Detector (RID).
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Identify the L-gulose peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the amount of L-gulose in the sample by constructing a calibration curve from the peak areas of the standards.
-
This guide provides foundational information for researchers working with this compound. The provided protocols are summaries and may require optimization based on specific laboratory conditions and research objectives.
References
- 1. This compound | C6H12O6 | CID 444314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. alpha-L-glucopyranose | C6H12O6 | CID 6971003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Glucose - Wikipedia [en.wikipedia.org]
- 6. L-Glucose - Wikipedia [en.wikipedia.org]
- 7. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 8. Investigating the Physiological Roles of Low-Efficiency d-Mannonate and d-Gluconate Dehydratases in the Enolase Superfamily: Pathways for the Catabolism of l-Gulonate and l-Idonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the physiological roles of low-efficiency D-mannonate and D-gluconate dehydratases in the enolase superfamily: pathways for the catabolism of L-gulonate and L-idonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. agronomy.emu.ee [agronomy.emu.ee]
The Enigmatic Sweetness: A Technical Guide to alpha-L-Gulopyranose in Glycobiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-L-Gulopyranose, a C-3 epimer of L-galactose and a C-5 epimer of D-mannose, stands as one of the rarest monosaccharides in the vast landscape of glycobiology. Its scarcity in nature is contrasted by its critical presence in potent bioactive molecules, most notably the glycopeptide anticancer agent bleomycin (B88199). This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge surrounding this compound. We delve into its known occurrences, the complex challenges and strategies for its chemical and enzymatic synthesis, and its established role as a crucial component of chemotherapeutics. This document summarizes available quantitative data, outlines representative experimental protocols, and visualizes related metabolic pathways to serve as a foundational resource for researchers interested in the untapped potential of this rare sugar. The significant gaps in the literature concerning its biological activity, potential signaling roles, and quantitative biochemical parameters are also highlighted, underscoring the nascent stage of research and the opportunities for future investigation.
Introduction: The Rarity and Significance of L-Gulose
L-Gulose is an aldohexose that is exceptionally rare in natural systems.[1] Unlike its ubiquitous enantiomer, D-glucose, which is central to energy metabolism in most living organisms, L-gulose is not readily metabolized by most life forms and its biological roles are highly specialized.[2][3] The primary significance of L-gulose in glycobiology and medicine stems from its incorporation into complex natural products.
The most prominent example is the anticancer drug bleomycin , where a disaccharide of L-gulose and 3-O-carbamoyl-D-mannose is attached to the aglycone. This carbohydrate moiety is not merely a passive structural component; it is understood to play a crucial role in the drug's uptake by cancer cells, acting as a "tumor-seeking" vehicle.[4][5] L-gulose has also been identified as a building block for certain nucleoside-based antiviral compounds.[1]
Beyond these pharmacological applications, L-gulose has been found as a sugar component of the main polar lipids in the thermophilic archaeon Thermoplasma acidophilum, suggesting a potential role in membrane stability under extreme environmental conditions.[1]
The pyranose form of L-gulose can exist as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C1). This guide focuses on This compound , where the anomeric hydroxyl group is in the axial position in the more stable chair conformation. Due to the anomeric effect , which describes the tendency of an electronegative substituent at the anomeric carbon to favor the axial orientation, the alpha anomer is a key conformational state, although the beta anomer is generally more stable for most hexopyranoses due to reduced steric hindrance.[6][7]
The profound difficulty in isolating L-gulose from natural sources and the complexity of its synthesis have significantly hampered research into its broader biological functions, leaving a considerable knowledge gap in the field of glycobiology.
Data Presentation: Synthesis and Production Metrics
Quantitative data specifically for this compound is scarce in the literature. The following tables summarize the available data, primarily focusing on the synthesis yields of L-gulose and related compounds, which serves as a proxy for its accessibility for research.
Table 1: Reported Yields in the Synthesis of L-Gulose and its Precursors
| Product | Starting Material | Method | Overall Yield | Reference |
| Peracetylated Bleomycin Disaccharide | Benzyl (B1604629) galactoside | Multi-step chemical synthesis | 43.6% | [4] |
| L-Gulose subunit (glycosyl acceptor) | Benzyl galactoside | Chemical synthesis | 73.0% | [4] |
| L-Gulose | D-Glucono-1,5-lactone | Chemical synthesis | 47% | [8] |
Table 2: Enzymatic Production of L-Gulose
| Enzyme System | Substrate | Product | Productivity/Yield | Reference |
| Whole-cell E. coli with mMDH and bcNOX | 70 g/L D-Sorbitol | L-Gulose | 5.5 g/L/day | [1] |
Note: mMDH = mannitol-1-dehydrogenase from Apium graveolens; bcNOX = NADH oxidase from Bacillus cereus. The yield is reported as volumetric productivity.
Biological Roles and Signaling Pathways
Established Roles in Bioactive Molecules
The only well-established biological function of this compound is as a structural constituent of larger molecules:
-
Bleomycin: The disaccharide 2-O-(α-D-mannopyranosyl)-α-L-gulopyranose is essential for the activity of this anticancer agent. The gulose moiety is critical for the selective uptake of bleomycin into tumor cells.[4][9][10][11]
-
Antiviral Nucleosides: L-gulose serves as a chiral precursor for the synthesis of certain L-nucleoside analogues that exhibit antiviral properties.[1]
Signaling Pathways: A Research Frontier
Currently, there are no known signaling pathways in which this compound acts as a signaling molecule. The vast majority of cellular signaling involving carbohydrates is mediated by D-sugars. Due to stereospecificity, enzymes that recognize D-glucose, such as hexokinase, do not interact with L-glucose, and this principle is expected to extend to L-gulose and its derivatives.[12][13][14]
While no direct signaling role is known, it is conceivable that L-gulose-containing glycans, if they exist beyond the known examples, could interact with specific lectins or other carbohydrate-binding proteins. However, this remains a purely speculative area.
To illustrate a relevant biological pathway for an L-sugar acid, the catabolism of L-gulonate (the oxidized form of L-gulose) in Chromohalobacter salexigens is depicted below. This pathway allows the bacterium to use L-gulonate as a carbon source.
Experimental Protocols
Given the rarity of this compound, detailed and validated protocols are not widely available. The following sections provide representative methodologies adapted from the synthesis and analysis of L-gulose, its enantiomers, or other rare sugars.
Protocol 1: Representative Chemical Synthesis of L-Gulose
This multi-step protocol is adapted from strategies aimed at producing the carbohydrate moiety of bleomycin, starting from a more common sugar like D-glucose or D-galactose. The key is the inversion of stereochemistry at specific carbon atoms.
Objective: To synthesize an L-gulose derivative from a D-sugar precursor.
Materials:
-
Starting material (e.g., Diacetone-α-D-glucose)
-
Oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation reagents: oxalyl chloride, DMSO, triethylamine)
-
Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄) or L-Selectride®)
-
Protecting group reagents (e.g., Benzyl bromide, TBDMS-Cl)
-
Deprotection reagents (e.g., H₂/Pd-C for benzyl groups, TBAF for silyl (B83357) ethers, acidic resin for acetonides)
-
Anhydrous solvents (DCM, DMF, THF), and chromatography solvents (Hexane, Ethyl Acetate)
-
Silica (B1680970) gel for column chromatography
-
TLC plates and developing stains (e.g., permanganate (B83412) or ceric ammonium (B1175870) molybdate)
Workflow Diagram:
Procedure:
-
Protection: Protect the hydroxyl groups of the starting D-sugar that are not to be modified. For instance, convert D-glucose to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to isolate the C3 hydroxyl group.
-
Oxidation: Oxidize the free hydroxyl group (e.g., C3-OH) to a ketone using an appropriate method like Swern oxidation. This step creates a planar center, allowing for the introduction of new stereochemistry.
-
Stereoselective Reduction: Reduce the newly formed ketone using a sterically hindered reducing agent (e.g., L-Selectride®). The direction of hydride attack will determine the stereochemistry of the resulting hydroxyl group, achieving the inversion required for the gulo configuration.
-
Deprotection: Remove all protecting groups under appropriate conditions (e.g., acid hydrolysis for isopropylidene groups) to yield free L-gulose.
-
Purification: Each step must be followed by purification, typically using silica gel column chromatography, and the structure of intermediates and the final product should be confirmed by NMR and mass spectrometry.
Protocol 2: Enzymatic Synthesis of L-Gulose (Conceptual)
This protocol is based on the enzymatic conversion of an alditol, a strategy that has shown promise for other rare sugars.
Objective: To synthesize L-gulose from D-sorbitol using an engineered dehydrogenase.
Materials:
-
D-Sorbitol (substrate)
-
Recombinant whole-cell catalyst (E. coli expressing a variant of mannitol-1-dehydrogenase and an NADH oxidase)
-
Growth medium (e.g., LB or a defined minimal medium)
-
Inducer (e.g., IPTG)
-
Bioreactor or shake flasks
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Centrifuge
-
HPLC system for monitoring
Procedure:
-
Catalyst Preparation: Cultivate the recombinant E. coli strain in a suitable medium to a desired cell density (e.g., OD₆₀₀ of ~10). Induce the expression of the dehydrogenase and oxidase enzymes with IPTG.
-
Bioconversion: Harvest the cells by centrifugation and resuspend them in a reaction buffer containing a high concentration of D-sorbitol (e.g., 70 g/L).
-
Reaction: Incubate the cell suspension in a bioreactor or shake flask at a controlled temperature (e.g., 30°C) and pH. The NADH oxidase is crucial for regenerating the NAD⁺ cofactor required by the dehydrogenase, driving the reaction forward.
-
Monitoring: Periodically take samples and analyze the supernatant by HPLC to monitor the consumption of D-sorbitol and the formation of L-gulose.
-
Purification: After the reaction reaches completion or equilibrium, remove the cells by centrifugation. Purify L-gulose from the supernatant using chromatographic techniques, such as ion-exchange or simulated moving bed chromatography.
Protocol 3: HPLC Analysis and Separation of L-Gulose Anomers
This protocol provides a general framework for the analytical separation of alpha- and beta-L-gulopyranose, which is essential for characterization and purity assessment.
Objective: To separate and quantify the anomers of L-gulose using chiral HPLC.
Materials:
-
HPLC system with a Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector.
-
Chiral stationary phase column (e.g., Chiralpak series, such as AD-H).
-
Mobile phase: A mixture of non-polar and polar solvents (e.g., Hexane/Ethanol with a trace of trifluoroacetic acid).
-
L-gulose standard (if available) or synthesized sample.
-
High-purity solvents.
Procedure:
-
Sample Preparation: Dissolve the L-gulose sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Due to the low solubility of carbohydrates in non-polar solvents, sonication may be required. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or similar polysaccharide-based chiral column).
-
Mobile Phase: Isocratic elution with Hexane:Ethanol (e.g., 70:30 v/v) with 0.1% TFA. The exact ratio must be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Controlled, e.g., 25°C. Temperature can affect the separation of anomers.
-
Detector: RI or ELSD.
-
-
Analysis: Inject the sample onto the column. The two anomers, this compound and beta-L-gulopyranose, should elute as separate peaks. The elution order would need to be determined empirically or by collecting fractions and analyzing them by polarimetry or NMR.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of each anomer in the sample.
Conclusion and Future Outlook
This compound remains a frontier molecule in glycobiology. Its confirmed role in the anticancer agent bleomycin provides a compelling rationale for deeper investigation, yet the current body of research is remarkably sparse. The primary hurdles are the sugar's natural scarcity and the significant challenge of its chemical synthesis, which limits its availability for extensive biological screening.
This technical guide has synthesized the available information, highlighting that while L-gulose is a component of important pharmaceuticals, its broader biological functions are unknown. There is no evidence for its involvement in cellular signaling, and quantitative data on its interactions with biological systems are non-existent. The provided protocols, adapted from related chemistries, offer a starting point for researchers aiming to produce and study this enigmatic sugar.
Future research should prioritize the development of more efficient and scalable synthetic routes to L-gulose. The exploration of novel enzymes through bioprospecting or protein engineering could unlock efficient biocatalytic production. With a reliable supply, future studies could focus on:
-
Screening for L-gulose-binding proteins (lectins) to identify potential biological receptors.
-
Synthesizing L-gulose-containing glycans and glycoarrays to probe their roles in cell-cell recognition and pathogen interactions.
-
Evaluating the therapeutic potential of L-gulose derivatives beyond their role as precursors, for example, as metabolic modulators or inhibitors of specific glycosyltransferases.
The study of this compound is a field rich with unanswered questions and the potential for profound discoveries, bridging synthetic chemistry, enzymology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. L-Glucose - Wikipedia [en.wikipedia.org]
- 3. Glucose - Wikipedia [en.wikipedia.org]
- 4. Multi-gram scale synthesis of a bleomycin (BLM) carbohydrate moiety: exploring the antitumor beneficial effect of BLM disaccharide attached to 10-hydroxycamptothecine (10-HCPT) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Natural Product Sugar Biosynthesis and Enzymatic Glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anomeric effect - Wikipedia [en.wikipedia.org]
- 7. Illustrated Glossary of Organic Chemistry - Anomeric effect [chem.ucla.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN108948106B - Preparation method of 2-hydroxy gulose receptor derivative, bleomycin disaccharide and precursor thereof - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. proteinswebteam.github.io [proteinswebteam.github.io]
Potential Industrial Applications of L-Gulose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-gulose, a rare L-hexose, presents a compelling profile for a range of industrial applications, primarily centered in the pharmaceutical and food and beverage sectors. As a non-caloric sweetener with a taste profile similar to its D-enantiomer, it holds promise as a sugar substitute. Furthermore, its unique stereochemistry makes it a valuable chiral building block for the synthesis of high-value L-nucleoside analogs, which have demonstrated potential as antiviral and anticancer agents. This technical guide provides an in-depth overview of the core industrial applications of L-gulose, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and production workflows.
L-Gulose as a Non-Caloric Sweetener
The primary application of L-gulose in the food industry is as a low-calorie or zero-calorie sweetener. Unlike its naturally abundant counterpart, D-glucose, L-gulose is not metabolized by the human body and therefore contributes no calories.
Quantitative Data
| Property | Value | References |
| Sweetness relative to Sucrose (B13894) | Similar to D-glucose | [1][2] |
| Caloric Value | 0 kcal/g (theoretically) | [3][4] |
| FDA GRAS Status | Not listed in the GRAS notice inventory | [5][6][7] |
Note: While L-glucose is reported to have a similar sweetness to D-glucose, the relative sweetness of D-glucose to sucrose can vary depending on concentration and temperature.[8]
Regulatory Considerations
It is crucial to note that L-gulose does not currently have a Generally Recognized as Safe (GRAS) notification from the U.S. Food and Drug Administration (FDA).[5][6][7] Any industrial application of L-gulose as a food ingredient would require a comprehensive safety assessment and submission of a GRAS notification to the FDA.
L-Gulose in Pharmaceutical Drug Development
L-gulose serves as a key chiral starting material for the synthesis of L-nucleoside analogs, a class of compounds investigated for their therapeutic potential.
L-Nucleoside Analogs: Antiviral and Anticancer Potential
L-nucleoside analogs are structurally similar to natural D-nucleosides but possess the opposite stereochemistry at the sugar moiety. This structural difference can lead to unique biological activities, including the inhibition of viral replication and cancer cell proliferation.
L-Gulose Pentaacetate and Insulin (B600854) Secretion
Research has shown that L-gulose pentaacetate, a derivative of L-gulose, can stimulate insulin release.[10][11] This effect is not due to the metabolism of L-gulose but is thought to involve direct interaction with a receptor on pancreatic β-cells, leading to membrane depolarization and subsequent insulin secretion.[10] This opens a potential avenue for the development of novel therapies for type 2 diabetes.
Industrial Production of L-Gulose
The commercial viability of L-gulose applications hinges on efficient and cost-effective production methods. Both chemical and enzymatic routes have been explored.
Experimental Workflow: Industrial Production of L-Gulose
Caption: High-level workflow for the industrial production of L-gulose from D-glucose.
Detailed Experimental Protocols
This protocol outlines a general enzymatic approach for the synthesis of L-gulose.
Materials:
-
D-Sorbitol
-
Alditol oxidase (e.g., from Penicillium sp.)
-
Phosphate (B84403) buffer (pH 7.0)
-
Bioreactor with temperature and pH control
-
Chromatography system (e.g., ion-exchange or simulated moving bed)
-
Analytical HPLC system for monitoring
Protocol:
-
Enzyme Immobilization: For continuous processing and enzyme reusability, immobilize the alditol oxidase on a suitable support (e.g., crab-shell particles).[12]
-
Reaction Setup: Prepare a solution of D-sorbitol (e.g., 50 mM) in phosphate buffer (pH 7.0).[12]
-
Enzymatic Conversion: Introduce the immobilized enzyme into the D-sorbitol solution within the bioreactor. Maintain the temperature at a determined optimum (e.g., 25°C).[12]
-
Reaction Monitoring: Periodically withdraw samples and analyze the concentration of L-gulose using an analytical HPLC system.
-
Purification: Upon completion of the reaction, separate the L-gulose from the reaction mixture using a preparative chromatography system.
-
Crystallization: Concentrate the purified L-gulose solution and induce crystallization to obtain the final solid product.
This protocol provides a generalized approach for the synthesis of L-nucleoside analogs. Specific reaction conditions will vary depending on the target nucleoside.
Materials:
-
L-Gulose
-
Protecting group reagents (e.g., acetic anhydride, benzoyl chloride)
-
Activating agents for the anomeric position
-
Silylated nucleobases (e.g., silylated thymine, cytosine)
-
Lewis acid catalyst (e.g., TMSOTf)
-
Solvents (e.g., acetonitrile, dichloromethane)
-
Deprotection reagents (e.g., sodium methoxide (B1231860) in methanol)
-
Silica (B1680970) gel for column chromatography
-
NMR and mass spectrometry for characterization
Protocol:
-
Protection of Hydroxyl Groups: Protect the hydroxyl groups of L-gulose, typically by acetylation or benzoylation, to prevent unwanted side reactions.
-
Activation of the Anomeric Position: Activate the anomeric carbon to facilitate the coupling with the nucleobase.
-
Glycosylation (Coupling Reaction): React the activated L-gulose derivative with a silylated nucleobase in the presence of a Lewis acid catalyst.
-
Deprotection: Remove the protecting groups from the sugar moiety to yield the final L-nucleoside analog.
-
Purification: Purify the L-nucleoside analog using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized compound using NMR and mass spectrometry.
Signaling Pathways and Mechanisms of Action
L-Gulose Pentaacetate and Insulin Secretion Signaling Pathway
The proposed mechanism for insulin secretion stimulated by L-gulose pentaacetate involves a G-protein coupled receptor, distinct from the metabolic pathways of glucose.
Caption: Proposed signaling pathway for L-gulose pentaacetate-induced insulin secretion.[10]
Potential Role of L-Sugars in GLP-1 Secretion
While direct evidence for L-gulose stimulating Glucagon-Like Peptide-1 (GLP-1) secretion is limited, other non-metabolizable sugars have been shown to influence this pathway, suggesting a potential area for future research. The secretion of GLP-1 is a key mechanism in glucose homeostasis.
Caption: Simplified pathway of GLP-1 secretion and the hypothetical involvement of L-sugars.[1][13]
Conclusion and Future Outlook
L-gulose holds significant, yet largely untapped, potential for industrial applications. Its development as a non-caloric sweetener is contingent on navigating the regulatory landscape and achieving cost-effective, large-scale production. In the pharmaceutical sector, L-gulose is a promising platform for the development of novel therapeutics, particularly L-nucleoside analogs and modulators of insulin secretion. Further research is warranted to fully elucidate the biological activities of L-gulose derivatives and to optimize production processes to unlock the full industrial potential of this rare sugar.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taste-independent detection of the caloric content of sugar in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sugars That Are Metabolized Differently Than Traditional Sugars | FDA [fda.gov]
- 5. Generally Recognized as Safe (GRAS) | FDA [fda.gov]
- 6. GRAS Notice Inventory | FDA [fda.gov]
- 7. Federal Register :: Suggested Search - Food Substances Generally Recognized as Safe [federalregister.gov]
- 8. The Challenge of Measuring Sweet Taste in Food Ingredients and Products for Regulatory Compliance: A Scientific Opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The riddle of L-glucose pentaacetate insulinotropic action (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insulinotropic action of beta-L-glucose pentaacetate [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Regulation of Glucose Homeostasis by GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
alpha-L-gulopyranose CAS number and identifiers
This technical guide provides a comprehensive overview of alpha-L-gulopyranose, including its chemical identifiers, physicochemical properties, synthesis protocols, and biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.
Chemical Identifiers and Physicochemical Properties
This compound is a monosaccharide and an epimer of L-galactose. It is the L-enantiomer of the more common alpha-D-gulopyranose. While it is a rare sugar, it is of interest as a potential building block in the synthesis of novel therapeutic agents.
Chemical Identifiers
A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in databases and literature.
| Identifier Type | Value | Reference |
| CAS Number | 39281-66-8 | |
| PubChem CID | 444314 | |
| UNII | NX72MO95R8 | |
| ChEBI ID | CHEBI:43104 | |
| IUPAC Name | (2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
| InChI | InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m0/s1 | |
| InChIKey | WQZGKKKJIJFFOK-BYIBVSMXSA-N | |
| SMILES | C([C@H]1--INVALID-LINK--O)O)O">C@HO)O | |
| Molecular Formula | C6H12O6 |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the following table.
| Property | Value | Unit | Reference |
| Molecular Weight | 180.16 | g/mol | |
| Exact Mass | 180.06338810 | Da | |
| XLogP3-AA | -2.6 | ||
| Hydrogen Bond Donor Count | 5 | ||
| Hydrogen Bond Acceptor Count | 6 | ||
| Rotatable Bond Count | 1 | ||
| Topological Polar Surface Area | 110 Ų | Ų | |
| Heavy Atom Count | 12 |
Synthesis and Experimental Protocols
The synthesis of L-gulose, and by extension this compound, is not trivial due to its rare occurrence in nature. Enzymatic and chemoenzymatic methods are the most common approaches.
Enzymatic Synthesis of L-Gulose from D-Sorbitol
This protocol describes the synthesis of L-gulose from D-sorbitol using a variant of NAD+-dependent mannitol-1-dehydrogenase (mMDH). To overcome the limitation of NADH accumulation, an NADH oxidase (bcNOX) is used for the in-situ regeneration of NAD+.
Experimental Protocol:
-
Strain and Culture Conditions:
-
An E. coli strain co-expressing the mMDH variant and bcNOX is used.
-
The strain is cultured in a suitable medium (e.g., LB medium) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with IPTG, and the culture is further incubated at a lower temperature (e.g., 20°C) for a defined period.
-
-
Whole-Cell Biocatalysis:
-
The cultured cells are harvested by centrifugation and washed with a buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
The cell pellet is resuspended in the reaction buffer containing D-sorbitol (e.g., 70 g/L).
-
The reaction is carried out in a bioreactor at a controlled temperature and pH with agitation.
-
-
Monitoring and Purification:
-
The formation of L-gulose is monitored periodically using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector and a carbohydrate analysis column.
-
Upon completion of the reaction, the cells are removed by centrifugation or filtration.
-
The supernatant containing L-gulose is then subjected to purification steps, which may include activated carbon treatment to remove color, followed by ion-exchange chromatography and crystallization to obtain pure L-gulose.
-
Chemoenzymatic Synthesis of D-Gulose
While this protocol is for the D-enantiomer, a similar conceptual approach could be applied for L-gulose starting from an appropriate L-sugar precursor. This method involves the microbial oxidation of lactitol (B1674232) followed by chemical reduction and hydrolysis.
Experimental Protocol:
-
Microbial Oxidation:
-
A culture of Agrobacterium tumefaciens is grown in a suitable medium.
-
The culture is then transferred to a mineral salt medium containing lactitol as the substrate and an inducer like sucrose.
-
The biotransformation is carried out at a controlled temperature (e.g., 30°C) until the lactitol is consumed, yielding 3-ketolactitol.
-
-
Chemical Reduction:
-
The 3-ketolactitol in the reaction mixture is chemically reduced using a reducing agent like sodium borohydride.
-
The reduction is monitored by Thin Layer Chromatography (TLC) or HPLC.
-
-
Acid Hydrolysis:
-
After the reduction is complete, the solution is acidified (e.g., with sulfuric acid) to hydrolyze the disaccharide linkage.
-
The hydrolysis is performed by heating the mixture (e.g., at 80°C) for several hours.
-
-
Purification:
-
The solution is neutralized (e.g., with barium carbonate) and filtered.
-
The resulting mixture of sugars (D-gulose, D-galactose, and D-sorbitol) is separated by column chromatography to isolate D-gulose.
-
Biological Significance and Applications
L-gulose is a rare sugar, and its metabolism appears to be limited to certain plants and archaea. It is believed to be synthesized from GDP-D-mannose via an epimerase. The primary interest in L-gulose and its derivatives stems from their potential as building blocks for pharmaceuticals.
-
Anticancer and Antiviral Agents: L-gulose is a known constituent of the anticancer drug bleomycin (B88199) and is a precursor for L-nucleoside-based antiviral compounds.
-
Glycosylation: As a sugar moiety, alpha-D-gulopyranose can be involved in glycosylation reactions, modifying proteins and lipids, which can influence cell signaling and recognition processes.
Visualizations
Enzymatic Synthesis of L-Gulose Workflow
The following diagram illustrates the workflow for the enzymatic synthesis of L-gulose from D-sorbitol using a whole-cell biocatalyst system with cofactor regeneration.
Caption: Workflow for the enzymatic synthesis of L-gulose.
A Technical Guide to the Emerging Research of alpha-L-Gulopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-L-Gulopyranose, a rare L-sugar enantiomer of D-gulose, is gaining attention in the scientific community for its potential as a chiral building block in the synthesis of bioactive molecules. This technical guide provides a comprehensive review of the current research on this compound, with a focus on its synthesis, potential biological activities, and prospective applications in drug development. While research specifically on the alpha anomer is nascent, this review consolidates findings on L-gulose (B135350) and its derivatives to provide a foundational understanding for future investigations.
Introduction
L-sugars are stereoisomers of the more common D-sugars and are often not metabolized by the same enzymatic pathways, making them interesting candidates for various therapeutic applications. L-Gulose, and by extension its alpha-pyranose form, is a C-3 epimer of L-galactose and a C-5 epimer of L-mannose. Its unique stereochemistry makes it a valuable precursor for the synthesis of novel nucleoside analogs and other complex molecules with potential antiviral and anticancer properties. This guide will delve into the known synthetic routes, summarize the preliminary biological data, and outline the experimental approaches that have been utilized in the study of L-gulose derivatives.
Physicochemical Properties of this compound
Based on available data, the fundamental properties of this compound are summarized below. These properties are crucial for its identification, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C6H12O6 | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| IUPAC Name | (2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [1] |
| CAS Number | 39281-66-8 | [1] |
| PubChem CID | 444314 | [1] |
Synthesis of L-Gulose and its Derivatives
The rarity of L-gulose in nature necessitates its chemical synthesis from more abundant starting materials. Several synthetic strategies have been developed to access L-gulose and its derivatives.
Key Synthetic Strategies
-
Epimerization from D-sugars: A common approach involves the epimerization of readily available D-sugars. For instance, a convenient route for preparing L-gulose and its C-6 derivatives starts from commercially available 2,3:5,6-diisopropylidene-D-mannofuranose, with C-5 epimerization being the key step.[2]
-
From D-glucono-1,5-lactone: L-gulose can be synthesized from D-glucono-1,5-lactone. This method also has the potential to yield L-xylose.[3]
-
Biochemical Synthesis: A novel approach utilizes fungal alditol oxidase from Penicillium sp. KU-1 to produce L-gulose from D-sorbitol with a high yield.[4]
Example Experimental Protocol: Synthesis from 2,3:5,6-diisopropylidene-D-mannofuranose[2]
-
1-O-Benzylation: The starting material, 2,3:5,6-diisopropylidene-D-mannofuranose, undergoes benzylation at the anomeric position.
-
Regioselective Hydrolysis: The 5,6-isopropylidene group is selectively hydrolyzed to yield benzyl (B1604629) 2,3-isopropylidene-α-D-mannofuranoside.
-
One-pot 6-O-benzoylation and 5-O-mesylation: The resulting diol is subjected to a one-pot reaction to selectively benzoylate the 6-hydroxyl group and mesylate the 5-hydroxyl group.
-
Epoxide Formation: Treatment with potassium t-butoxide removes the benzoyl group, followed by an intramolecular SN2 reaction to form benzyl 5,6-anhydro-2,3-isopropylidene-β-L-gulofuranoside.
-
Hydrolysis and Transformation: The epoxide can then undergo nucleophilic substitution to introduce various C-6 derivatives or be hydrolyzed under acidic conditions to yield 1,6-anhydro-β-L-gulopyranose, which can be further converted to L-gulopyranosyl pentaacetate.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of L-gulose-based nucleoside analogs.
Biological Activities and Potential Applications
While research is still in its early stages, preliminary studies on L-gulose and its derivatives suggest potential therapeutic applications, particularly in antiviral and anticancer therapies.[5]
Antiviral Activity
L-gulose serves as a chiral precursor for the synthesis of nucleoside analogs that may exhibit antiviral properties. The proposed mechanisms of action include:
-
Inhibition of Viral Polymerases: L-gulose-containing nucleosides, upon intracellular phosphorylation, could act as chain terminators during the synthesis of viral RNA or DNA.[5]
-
Interference with Glycoprotein Synthesis: Many viruses depend on the host cell's machinery for the glycosylation of their envelope proteins. L-gulose analogs might disrupt this process, leading to the formation of non-infectious viral particles.[5]
Anticancer Activity
The altered metabolism of cancer cells, particularly their high glucose uptake, presents an opportunity for therapeutic intervention with unnatural sugar analogs. L-gulose derivatives are being explored for their potential to induce apoptosis in cancer cells.[5] One proposed mechanism is that these unnatural sugar analogs can create metabolic stress within cancer cells, ultimately triggering programmed cell death.[5]
The following diagram illustrates the potential mechanisms of action for L-gulose derivatives.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of alpha-L-Gulopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-L-Gulopyranose, a rare L-sugar, is a C-3 epimer of L-galactose and a C-5 epimer of L-mannose. Its unique stereochemistry makes it a valuable chiral building block in the synthesis of biologically active molecules, including certain antibiotics and antitumor agents. The limited natural availability of L-gulose (B135350) necessitates efficient chemical and enzymatic synthetic routes for its production. These application notes provide detailed protocols for the synthesis of L-gulose from various starting materials and its subsequent purification to obtain the alpha-anomer in high purity.
Synthesis of L-Gulose: A Comparative Overview
Several methods have been developed for the synthesis of L-gulose, each with its own advantages and disadvantages. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment. The following table summarizes the key aspects of three common synthetic routes.
| Method | Starting Material | Key Transformation(s) | Reported Yield (%) | Key Advantages |
| Chemical Synthesis from D-Glucose | D-Glucose | Oxidation to D-glucaric acid, lactonization, and stereoselective reduction. | Variable, can be low due to multiple steps. | Readily available and inexpensive starting material. |
| Chemical Synthesis from D-Mannose | D-Mannose | Molybdenum-catalyzed epimerization at C-2. | Up to 25-30% (equilibrium mixture) | Fewer steps compared to the D-glucose route. |
| Enzymatic Synthesis from D-Sorbitol | D-Sorbitol | Oxidation catalyzed by alditol oxidase. | Approximately 94%[1] | High yield and specificity, environmentally benign. |
Experimental Protocols
Method 1: Chemical Synthesis of L-Gulose from D-Glucose
This method involves the oxidation of D-glucose to D-glucaric acid, followed by the formation of diastereomeric lactones and subsequent stereoselective reduction of the appropriate lactone to L-gulose.[2][3]
Step 1: Oxidation of D-Glucose to D-Glucaric Acid
-
Reaction Setup: In a fume hood, add D-glucose to a flask containing concentrated nitric acid.
-
Reaction: Gently heat the mixture. The reaction is exothermic and will produce nitrogen oxides. Ensure proper ventilation.
-
Work-up: After the reaction is complete, cool the mixture and carefully neutralize it. The D-glucaric acid can be isolated as its salt (e.g., potassium or calcium salt).
Step 2: Lactonization of D-Glucaric Acid
-
Procedure: Acidify the D-glucaric acid salt to form the free acid. Heating the aqueous solution of D-glucaric acid will promote the formation of a mixture of diastereomeric 1,4- and 3,6-lactones.
-
Separation: The separation of the diastereomeric lactones can be challenging and may require fractional crystallization or column chromatography.
Step 3: Reduction of the Lactone to L-Gulose
-
Reaction: The appropriate lactone (D-glucaro-3,6-lactone) is reduced stereoselectively to L-gulose. A common reducing agent for this transformation is sodium amalgam in a slightly acidic medium.[2]
-
Work-up: After the reduction is complete, the reaction mixture is neutralized, and the inorganic salts are removed. The resulting solution contains L-gulose.
Method 2: Chemical Synthesis of L-Gulose from D-Mannose
This method relies on the epimerization of D-mannose at the C-2 position to form an equilibrium mixture containing D-glucose and D-mannose.[4]
-
Reaction Setup: Dissolve D-mannose in water and add a catalytic amount of a molybdenum-based catalyst, such as ammonium (B1175870) molybdate.
-
Reaction: Heat the solution to promote epimerization. The reaction will reach an equilibrium containing D-glucose and D-mannose.
-
Purification: The separation of L-gulose (which is the enantiomer of D-gulose, a C-3 epimer of D-mannose) from the reaction mixture requires chromatographic methods as described in the purification section.
Method 3: Enzymatic Synthesis of L-Gulose from D-Sorbitol
This highly efficient method utilizes an alditol oxidase from the fungus Penicillium sp. to directly convert D-sorbitol to L-gulose.[1][5]
Step 1: Enzyme Production and Purification
-
Cultivation: Culture Penicillium sp. in a suitable medium to induce the production of alditol oxidase.
-
Extraction: After cultivation, harvest the fungal mycelia and extract the crude enzyme.
-
Purification: Purify the alditol oxidase from the crude extract using standard protein purification techniques such as ammonium sulfate (B86663) precipitation, ion-exchange chromatography, and size-exclusion chromatography.
Step 2: Biotransformation of D-Sorbitol to L-Gulose
-
Reaction Setup: Prepare a buffered solution of D-sorbitol.
-
Conversion: Add the purified alditol oxidase to the D-sorbitol solution and incubate under optimal conditions of temperature and pH.
-
Monitoring: Monitor the progress of the reaction by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction has reached completion, the enzyme can be denatured and removed by centrifugation. The supernatant containing L-gulose can then be further purified.
Purification Protocols
Purification of L-gulose from the reaction mixture is crucial to obtain the desired alpha-anomer in high purity. A combination of chromatographic techniques is often employed.
Column Chromatography
Low-pressure column chromatography is a common method for the initial purification and separation of L-gulose from other sugars and byproducts.
-
Stationary Phase: Silica (B1680970) gel is a common choice for the separation of protected sugars. For unprotected sugars, ion-exchange resins (e.g., in the Ca²⁺ form) can be effective.
-
Mobile Phase: For silica gel chromatography of protected sugars, a gradient of non-polar and polar solvents such as hexane (B92381) and ethyl acetate (B1210297) is typically used. For ion-exchange chromatography of unprotected sugars, deionized water is often used as the eluent.
-
Procedure:
-
Pack a column with the chosen stationary phase.
-
Equilibrate the column with the mobile phase.
-
Load the crude L-gulose sample onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the fractions using Thin-Layer Chromatography (TLC) or HPLC to identify those containing L-gulose.
-
Combine the pure fractions and evaporate the solvent.
-
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC can be used for the final purification of L-gulose to achieve high purity and to separate the alpha and beta anomers.
-
Column: A carbohydrate analysis column, such as an amino-functionalized silica column or a ligand-exchange column (e.g., with a calcium or lead counter-ion), is suitable.
-
Mobile Phase: For amino columns, a mixture of acetonitrile (B52724) and water is commonly used. For ligand-exchange columns, water is often the eluent.
-
Detection: A Refractive Index (RI) detector is typically used for carbohydrate analysis.
-
Procedure:
-
Develop an analytical HPLC method to achieve good separation of L-gulose from impurities and its anomer.
-
Scale up the method to a preparative HPLC system.
-
Inject the partially purified L-gulose and collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent to obtain the pure product.
-
Crystallization of this compound
Crystallization is the final step to obtain highly pure, crystalline this compound.
-
Solvent Selection: A common solvent system for the crystallization of sugars is a mixture of ethanol (B145695) and water.[6]
-
Procedure:
-
Dissolve the purified L-gulose in a minimal amount of hot water.
-
Slowly add ethanol to the hot solution until it becomes slightly cloudy.
-
Add a few drops of water to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator.
-
Collect the resulting crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The exact chemical shifts can vary depending on the solvent and temperature.
This document provides a comprehensive guide for the synthesis and purification of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and available equipment. Careful monitoring of each step and thorough characterization of the final product are essential to ensure the desired purity and identity of this valuable rare sugar.
References
- 1. researchgate.net [researchgate.net]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical synthesis of the medicinal sugar l-gulose using fungal alditol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of alpha-L-Gulopyranose and its Stereoisomers in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereospecificity of enzymes is a fundamental principle in biochemistry, with most enzymes exhibiting a strong preference for D-sugars, which are the predominant enantiomeric forms in nature. L-sugars, the mirror images of D-sugars, are rarely found in biological systems and are generally not metabolized. This inherent selectivity makes L-sugars, such as alpha-L-gulopyranose and its stereoisomers, valuable tools for investigating enzyme mechanisms, particularly for probing the architecture and chiral discrimination of active sites. While data on this compound itself is scarce, studies on the closely related alpha-L-glucopyranose provide a compelling case for the use of L-sugars in enzymatic assays.
These application notes provide an overview of the experimental use of L-sugars in enzymatic assays, with a focus on alpha-L-glucosidases, and include detailed protocols for researchers interested in exploring enzyme stereospecificity.
Application Notes
Probing Enzyme Stereospecificity
The inability of most enzymes to process L-sugars is a direct consequence of the chiral environment of their active sites.[1] Enzymes that act on D-glucose, for instance, have active sites that are complementary to the specific three-dimensional arrangement of hydroxyl groups in the D-enantiomer. The L-enantiomer, being a mirror image, will not fit correctly into the active site, preventing catalysis.[1][2] This "lock-and-key" or "induced-fit" specificity is crucial for metabolic regulation.
L-Sugars as Negative Controls
In enzymatic assays involving D-sugars, the corresponding L-sugar can serve as an excellent negative control. If an enzyme preparation is contaminated with non-specific activities, it might show some conversion of the L-sugar. Conversely, the absence of any reaction with the L-sugar provides strong evidence that the observed activity is specific to the D-enantiomer and the enzyme of interest.
Discovery of Novel L-Sugar-Metabolizing Enzymes
Although rare, some microorganisms have evolved enzymatic pathways to utilize L-sugars. For example, a bacterial species, Paracoccus sp. 43P, has been shown to possess an NAD+-dependent L-glucose dehydrogenase that initiates the catabolism of L-glucose. The study of such enzymes can provide insights into the evolutionary adaptation of enzyme function and the potential for engineering novel biocatalysts.
Case Study: Alpha-L-Glucosidases from Cecembia lonarensis
A significant finding in the study of L-sugar enzymology is the discovery of two α-L-glucosidases from the bacterium Cecembia lonarensis, designated as ClAgl29A and ClAgl29B.[3][4] These enzymes, belonging to the glycoside hydrolase family 29 (GH29), were found to hydrolyze p-nitrophenyl α-L-glucopyranoside (PNP α-L-Glc).[3][4] This discovery challenges the long-held belief that L-glucose and its derivatives are biologically inert and opens up new avenues for research into L-sugar metabolism.
Data Presentation
The following table summarizes the kinetic parameters of the two α-L-glucosidases from Cecembia lonarensis with various p-nitrophenyl α-L-glycoside substrates. This data is crucial for understanding the substrate specificity of these unique enzymes.
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| p-Nitrophenyl α-L-glucopyranoside (PNP L-Glc) | ClAgl29A | 0.43 ± 0.04 | 2.0 ± 0.1 | 4.7 |
| ClAgl29B | 0.23 ± 0.02 | 1.8 ± 0.1 | 7.8 | |
| p-Nitrophenyl α-L-quinovopyranoside (PNP L-Qui) | ClAgl29A | 0.12 ± 0.01 | 1.9 ± 0.1 | 16 |
| ClAgl29B | 0.10 ± 0.01 | 1.5 ± 0.1 | 15 | |
| p-Nitrophenyl α-L-xylopyranoside (PNP L-Xyl) | ClAgl29A | 1.3 ± 0.1 | 1.5 ± 0.1 | 1.2 |
| ClAgl29B | 0.74 ± 0.07 | 1.2 ± 0.1 | 1.6 | |
| p-Nitrophenyl α-L-rhamnopyranoside (PNP L-Rha) | ClAgl29A | - | - | Little to no activity |
| ClAgl29B | - | - | Little to no activity |
Data extracted from the study on Substrate Specificity of GH29 α-L-Glucosidases from Cecembia lonarensis.[3][4][5]
Experimental Protocols
This section provides a detailed protocol for a typical enzymatic assay to screen for α-L-glucosidase activity using a chromogenic substrate like p-nitrophenyl α-L-glucopyranoside.
Protocol: Spectrophotometric Assay for Alpha-L-Glucosidase Activity
Objective: To determine the kinetic parameters of an α-L-glucosidase using p-nitrophenyl-α-L-glucopyranoside (PNP-α-L-Glc) as a substrate.
Principle: The α-L-glucosidase catalyzes the hydrolysis of the colorless substrate PNP-α-L-Glc to α-L-glucose and p-nitrophenol. At an alkaline pH, p-nitrophenol is converted to the p-nitrophenolate ion, which is yellow and can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Purified α-L-glucosidase (e.g., ClAgl29A or ClAgl29B)
-
p-Nitrophenyl-α-L-glucopyranoside (PNP-α-L-Glc)
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Sodium carbonate (Na2CO3) solution (1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to the optimal temperature for the enzyme (e.g., 37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PNP-α-L-Glc (e.g., 10 mM) in sodium phosphate buffer.
-
Prepare a series of dilutions of the PNP-α-L-Glc stock solution in the same buffer to obtain a range of substrate concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).
-
Prepare a solution of the α-L-glucosidase in sodium phosphate buffer at a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Enzyme Assay:
-
To each well of a 96-well microplate, add 50 µL of the sodium phosphate buffer.
-
Add 25 µL of the enzyme solution to each well (except for the blank wells).
-
To the blank wells, add 25 µL of the sodium phosphate buffer instead of the enzyme solution.
-
Pre-incubate the plate at the optimal temperature for 5 minutes.
-
Initiate the reaction by adding 25 µL of the appropriate PNP-α-L-Glc dilution to each well.
-
Incubate the plate at the optimal temperature for a defined period (e.g., 10, 20, or 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 100 µL of 1 M Na2CO3 to each well.
-
-
Data Collection:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank from the absorbance of the corresponding sample wells to correct for non-enzymatic hydrolysis of the substrate.
-
-
Data Analysis:
-
Calculate the concentration of p-nitrophenol released using a standard curve of p-nitrophenol.
-
Calculate the initial velocity (v0) of the reaction at each substrate concentration.
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using a non-linear regression software.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Uncommon Glycosidases for the Enzymatic Preparation of Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substrate Specificity of GH29 α-L-Glucosidases from Cecembia lonarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Specificity of GH29 α-L-Glucosidases from Cecembia lonarensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for alpha-L-Gulopyranose as a Glycosyltransferase Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
alpha-L-Gulopyranose is a rare L-series hexose (B10828440) sugar. While not as common as its D-isomers, L-sugars play crucial roles in various biological processes and are components of some natural products with significant therapeutic properties. For instance, L-gulose is a constituent of the antitumor antibiotic bleomycin, indicating the existence of glycosyltransferases capable of its transfer.[1] The unique stereochemistry of this compound offers potential for the development of novel glycosylated therapeutics with modified stability, solubility, and biological activity.
These application notes provide a comprehensive guide for researchers interested in exploring the use of this compound as a donor substrate for glycosyltransferases. Due to the limited availability of specific data on L-gulose-utilizing enzymes, this document focuses on providing robust, adaptable protocols for screening and characterizing potential glycosyltransferase activity. The promiscuity of some glycosyltransferases suggests that existing enzymes may be capable of utilizing activated L-gulose as a substrate.[2][3][4]
Data Presentation
Given the exploratory nature of research in this area, specific kinetic data for glycosyltransferases with this compound are not yet widely available. The following tables are presented as templates for researchers to populate with their experimental data.
Table 1: Screening of Glycosyltransferases for Activity with UDP-alpha-L-gulopyranose
| Glycosyltransferase ID | Source Organism | Acceptor Substrate | Activity Detected (Yes/No) | Relative Activity (%) |
| Example: GT-A | Streptomyces verticillus | Aglycone X | Yes | 100 |
| Example: GT-B | Human | Peptide Y | No | 0 |
| User Data 1 | ||||
| User Data 2 |
Table 2: Kinetic Parameters of a Putative L-Gulopyranosyltransferase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| UDP-alpha-L-gulopyranose | ||||
| Acceptor Substrate Z |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of UDP-alpha-L-gulopyranose
The use of this compound as a donor substrate for Leloir glycosyltransferases requires its activation as a nucleotide sugar, typically as UDP-alpha-L-gulopyranose.[5] This can be achieved through a chemoenzymatic approach.
Materials:
-
This compound
-
ATP (Adenosine triphosphate)
-
UTP (Uridine triphosphate)
-
Galactokinase (or a suitable promiscuous sugar kinase)
-
UDP-sugar pyrophosphorylase (e.g., from Arabidopsis thaliana or Bifidobacterium infantis)[6]
-
Inorganic pyrophosphatase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
HPLC system for purification and analysis
Procedure:
-
Phosphorylation of L-Gulose:
-
Dissolve this compound and a molar excess of ATP in the reaction buffer.
-
Add galactokinase (or another suitable kinase). Some kinases exhibit substrate promiscuity and may phosphorylate L-gulose.
-
Incubate at the optimal temperature for the kinase (e.g., 37°C) for 2-4 hours.
-
Monitor the formation of L-gulose-1-phosphate by TLC or LC-MS.
-
-
Synthesis of UDP-L-gulopyranose:
-
To the reaction mixture containing L-gulose-1-phosphate, add UTP, UDP-sugar pyrophosphorylase, and inorganic pyrophosphatase. The pyrophosphatase drives the reaction towards product formation by hydrolyzing the pyrophosphate byproduct.[7]
-
Incubate at the optimal temperature for the pyrophosphorylase (e.g., 30°C) for 2-4 hours.
-
Monitor the formation of UDP-alpha-L-gulopyranose by HPLC.
-
-
Purification:
-
Terminate the reaction by heating (e.g., 95°C for 5 min) or by adding an organic solvent.
-
Centrifuge to remove precipitated proteins.
-
Purify the UDP-alpha-L-gulopyranose from the supernatant using anion-exchange chromatography or reversed-phase HPLC.
-
Confirm the identity and purity of the product by NMR and mass spectrometry.
-
Protocol 2: Screening for Glycosyltransferase Activity using the UDP-Glo™ Assay
The Promega UDP-Glo™ Glycosyltransferase Assay is a luminescence-based method that measures the amount of UDP produced during the glycosyltransferase reaction.[8][9] It is a universal assay for any glycosyltransferase that uses a UDP-activated sugar donor.
Materials:
-
Purified candidate glycosyltransferases
-
Synthesized UDP-alpha-L-gulopyranose
-
Acceptor substrate(s) of interest
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
Reaction Buffer (optimized for the specific glycosyltransferase)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Glycosyltransferase Reaction Setup:
-
In a well of a white multi-well plate, prepare the reaction mixture containing:
-
Reaction Buffer
-
Candidate Glycosyltransferase (e.g., 10-100 ng)
-
Acceptor Substrate (at a concentration near its Km, if known, or at a screening concentration of e.g., 1 mM)
-
UDP-alpha-L-gulopyranose (e.g., 50-100 µM)
-
-
Include appropriate controls:
-
No enzyme control
-
No acceptor control
-
No donor control
-
-
Incubate at the optimal temperature for the glycosyltransferase for a defined period (e.g., 30-60 minutes).
-
-
UDP Detection:
-
Equilibrate the reaction plate and the UDP-Glo™ Detection Reagent to room temperature.
-
Add a volume of UDP-Glo™ Detection Reagent equal to the volume of your glycosyltransferase reaction to each well.
-
Mix well on a plate shaker for 1 minute.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
A significant increase in luminescence in the complete reaction compared to the controls indicates glycosyltransferase activity with UDP-alpha-L-gulopyranose.
-
Protocol 3: Determination of Kinetic Parameters using a Coupled-Enzyme Colorimetric Assay
This assay couples the production of UDP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[10]
Materials:
-
Purified glycosyltransferase of interest
-
UDP-alpha-L-gulopyranose
-
Acceptor substrate
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂ and 20 mM KCl)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Assay Setup:
-
Prepare a master mix in the reaction buffer containing PK, LDH, PEP, and NADH.
-
To determine the Km for UDP-alpha-L-gulopyranose, set up a series of reactions with a fixed, saturating concentration of the acceptor substrate and varying concentrations of UDP-alpha-L-gulopyranose (e.g., 0.1 to 10 times the expected Km).
-
To determine the Km for the acceptor substrate, use a fixed, saturating concentration of UDP-alpha-L-gulopyranose and vary the concentration of the acceptor substrate.
-
Add the glycosyltransferase to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate or cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
-
Data Analysis:
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
-
Mandatory Visualizations
Caption: Workflow for the synthesis, screening, and kinetic characterization of this compound as a glycosyltransferase substrate.
Caption: General reaction catalyzed by a glycosyltransferase using UDP-alpha-L-gulopyranose as the donor substrate.
Caption: Signaling pathway of the coupled-enzyme assay for kinetic analysis of glycosyltransferase activity.
References
- 1. Natural Product Sugar Biosynthesis and Enzymatic Glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 3. Molecular characterization and structural basis of a promiscuous glycosyltransferase for β‐(1,6) oligoglucoside chain glycosides biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promiscuity and specificity of eukaryotic glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leloir Glycosyltransferases in Applied Biocatalysis: A Multidisciplinary Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleotide-activated sugars | Department of Physiology | UZH [physiol.uzh.ch]
- 8. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of alpha-L-Gulopyranose
Audience: Researchers, scientists, and drug development professionals.
Introduction
alpha-L-Gulopyranose is a rare L-series monosaccharide and an epimer of L-galactose and L-mannose. Its accurate characterization is crucial for various applications in glycobiology, drug discovery, and materials science. This document provides detailed application notes and protocols for the analytical characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules, including monosaccharides like this compound. It provides detailed information about the chemical environment of individual atoms and the stereochemistry of the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification and purity assessment.
Materials:
-
This compound sample
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of D₂O directly in a 5 mm NMR tube. Vortex the tube until the sample is completely dissolved.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to the D₂O lock signal.
-
Set the acquisition temperature to 298 K (25 °C).
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2 s.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the ¹H spectrum to the residual HDO signal (δ ≈ 4.79 ppm).
-
Reference the ¹³C spectrum indirectly using the ¹H reference.
-
Data Presentation: Expected NMR Data
The following table summarizes the expected ¹³C NMR chemical shifts for this compound, based on data for its enantiomer, alpha-D-gulopyranose[1][2]. The chemical shifts for enantiomers are identical. ¹H NMR chemical shifts for hexopyranoses typically appear in the range of 3.2-5.5 ppm.[3][4][5]
| Atom | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift Range (ppm) |
| C-1 (Anomeric) | ~90-100 | ~4.5-5.5 |
| C-2 | ~65-75 | ~3.2-4.0 |
| C-3 | ~70-80 | ~3.4-4.2 |
| C-4 | ~65-75 | ~3.2-4.0 |
| C-5 | ~70-80 | ~3.5-4.3 |
| C-6 | ~60-65 | ~3.6-3.9 |
Note: Specific ¹H chemical shifts and coupling constants require experimental determination and can be influenced by solvent, temperature, and pH.
Visualization: NMR Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. Coupled with a separation technique like Gas Chromatography (GC-MS), it can also be used for quantification and structural elucidation through fragmentation analysis.
Experimental Protocol: GC-MS of Trimethylsilyl (B98337) (TMS) Derivatives
Objective: To confirm the molecular weight and analyze the fragmentation pattern of this compound via GC-MS after trimethylsilylation.
Materials:
-
This compound sample
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS system with an electron ionization (EI) source
Procedure:
-
Derivatization:
-
Place 1-2 mg of the dried this compound sample in a reaction vial.
-
Add 200 µL of anhydrous pyridine and vortex to dissolve.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 30-60 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Analysis:
-
GC Conditions:
-
Injector Temperature: 250-280°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 140°C for 2 min, ramp at 5-10°C/min to 250°C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-650.
-
Scan Mode: Full scan.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the different anomers of the penta-TMS-L-gulopyranose.
-
Analyze the mass spectrum of each peak to identify the molecular ion and characteristic fragment ions.
-
Data Presentation: Expected Mass Spectrometry Data
The derivatization process replaces the five hydroxyl protons with trimethylsilyl groups, increasing the molecular weight.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (M•⁺) of TMS derivative | Key Fragment Ions (m/z) |
| This compound | C₆H₁₂O₆ | 180.16 | 540 (for C₂₁H₅₂O₆Si₅) | 217, 204, 191, 147, 73 |
Note: The relative abundances of fragment ions can vary depending on the instrument and conditions. The listed fragments are characteristic for TMS-derivatized hexoses.[6][7][8]
Visualization: GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of monosaccharides. Due to the lack of a strong chromophore in simple sugars, a Refractive Index Detector (RID) is commonly employed.
Experimental Protocol: HPLC with Refractive Index Detection
Objective: To separate and quantify this compound using HPLC-RID.
Materials:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID)
-
Amine-based or ligand-exchange column suitable for carbohydrate analysis (e.g., aminopropylsilyl column)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the unknown sample in the mobile phase and filter through a 0.22 µm syringe filter.
-
-
HPLC-RID Analysis:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
RID Temperature: 35-40°C (should be stable and slightly above ambient).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Allow the RID to warm up and stabilize before analysis.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Data Presentation: Expected HPLC Data
The retention time of this compound will depend on the specific column and HPLC conditions used. A calibration curve should be generated for quantification.
| Parameter | Typical Value/Range |
| Retention Time | Dependent on column and conditions |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Note: These are typical performance characteristics and should be determined for each specific method and instrument.[10][11][12][13]
Visualization: HPLC-RID Experimental Workflow
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography can be employed. This technique requires the formation of a single, high-quality crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the crystal structure of this compound or a suitable derivative.
Materials:
-
High-purity this compound
-
Various solvents for crystallization screening (e.g., water, ethanol, isopropanol, acetone)
-
Crystallization plates or vials
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystallization:
-
Dissolve a small amount of this compound in a minimal amount of a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
Alternatively, use vapor diffusion or solvent evaporation methods to grow single crystals.
-
If the parent sugar does not crystallize well, consider preparing a derivative (e.g., an acetate (B1210297) or benzoate (B1203000) ester) which may have better crystallization properties.[14][15]
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal and mount it on the goniometer head of the X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Data Presentation: Expected Crystallographic Data
The output of a successful X-ray crystal structure determination will be a set of crystallographic data, typically deposited in a crystallographic database.
| Parameter | Description |
| Crystal System | e.g., Orthorhombic, Monoclinic |
| Space Group | e.g., P2₁2₁2₁ |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Resolution | The level of detail in the electron density map (Å) |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Conclusion
The comprehensive characterization of this compound can be achieved through a combination of powerful analytical techniques. NMR spectroscopy provides detailed structural information, mass spectrometry confirms the molecular weight and aids in structural elucidation through fragmentation, and HPLC allows for reliable quantification. For absolute stereochemical confirmation in the solid state, X-ray crystallography is the gold standard. The protocols and expected data provided in these application notes serve as a guide for researchers in the successful analysis of this rare sugar.
References
- 1. Gulopyranose | C6H12O6 | CID 7044038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. scribd.com [scribd.com]
- 10. Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. keidy.com.tw [keidy.com.tw]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of α-L-Gulopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-L-gulopyranose is a monosaccharide of interest in various fields of chemical and biological research. As an epimer of L-galactose and the enantiomer of the more common D-gulopyranose, its structural characterization is crucial for understanding its biological roles and for its application in glycochemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of carbohydrates in solution. This document provides detailed application notes and protocols for acquiring and interpreting ¹H and ¹³C NMR spectra of α-L-gulopyranose.
Data Presentation
Due to the scarcity of comprehensive, publicly available experimental ¹H NMR data for α-L-gulopyranose, the following tables provide the known ¹³C NMR chemical shifts. Since L-gulopyranose is the enantiomer of D-gulopyranose, their NMR spectra in a non-chiral solvent are identical. The provided ¹³C data is for D-gulopyranose and is therefore applicable to L-gulopyranose.
Table 1: ¹³C NMR Chemical Shifts (δ) for α-L-Gulopyranose in D₂O
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 94.4 |
| C2 | 66.3 |
| C3 | 72.4 |
| C4 | 71.0 |
| C5 | 68.0 |
| C6 | 62.5 |
Note: Data is for the corresponding D-enantiomer, which is equivalent for an achiral solvent.
Table 2: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for α-L-Gulopyranose in D₂O
| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |
| H-1 | Data not available | Data not available |
| H-2 | Data not available | Data not available |
| H-3 | Data not available | Data not available |
| H-4 | Data not available | Data not available |
| H-5 | Data not available | Data not available |
| H-6a | Data not available | Data not available |
| H-6b | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols for obtaining high-quality ¹H and ¹³C NMR spectra of carbohydrates like α-L-gulopyranose.
Protocol 1: Sample Preparation
-
Sample Purity : Ensure the α-L-gulopyranose sample is of high purity to avoid signals from contaminants.
-
Solvent : Use high-purity deuterium (B1214612) oxide (D₂O, 99.9% D) as the solvent to minimize the residual HDO signal.
-
Concentration : Prepare a solution with a concentration of 5-20 mg of α-L-gulopyranose in 0.5-0.7 mL of D₂O. This concentration may be adjusted based on the spectrometer's sensitivity.
-
Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added. The methyl signal of these standards is set to 0.00 ppm.
-
pH/pD Adjustment : The chemical shifts of sugar hydroxyl protons (if observed) and the anomeric equilibrium can be sensitive to pH. If necessary, adjust the pD of the solution using dilute DCl or NaOD. A neutral pD of around 7.0 is standard.
-
Dissolution and Equilibration : After adding the solvent, vortex the sample until the sugar is fully dissolved. Allow the solution to equilibrate at room temperature for several hours to reach anomeric equilibrium between the α and β forms, as well as the minor furanose forms.
Protocol 2: NMR Data Acquisition
The following are general parameters that can be adapted for different NMR spectrometers (e.g., Bruker, JEOL, Varian).
¹H NMR Spectroscopy:
-
Spectrometer Frequency : 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments). For solvent suppression, a presaturation sequence (e.g., 'zgpr') is commonly used.
-
Acquisition Parameters :
-
Spectral Width (SW): ~12 ppm
-
Number of Scans (NS): 16-64 (depending on concentration)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
-
Processing :
-
Apply a line broadening (LB) of 0.3 Hz using an exponential window function.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum to the internal standard or the residual HDO signal (typically around 4.79 ppm at 25 °C).
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency : 100 MHz or higher.
-
Pulse Sequence : A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments). DEPTQ or APT sequences can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Acquisition Parameters :
-
Spectral Width (SW): ~200 ppm
-
Number of Scans (NS): 1024 or more (due to the low natural abundance and lower gyromagnetic ratio of ¹³C).
-
Relaxation Delay (D1): 2-5 seconds
-
-
Processing :
-
Apply a line broadening (LB) of 1-2 Hz.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum using the internal standard or an external reference.
-
2D NMR Experiments for Full Assignment:
For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy) : To identify scalar-coupled protons (¹H-¹H correlations), which helps in tracing the connectivity of the sugar backbone.
-
TOCSY (Total Correlation Spectroscopy) : To correlate all protons within a spin system, which is particularly useful for identifying all protons belonging to a single sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons directly attached to carbons (¹H-¹³C one-bond correlations). This is a powerful tool for assigning carbon signals based on their attached proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range correlations between protons and carbons (typically 2-3 bonds). This is useful for confirming assignments and identifying linkages in more complex carbohydrates.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of α-L-gulopyranose.
This application note provides a foundational guide for researchers working with α-L-gulopyranose. The provided protocols and data will aid in the accurate structural characterization of this and other rare sugars, which is a critical step in advancing glycoscience and related fields.
References
Application Note: Mass Spectrometry Analysis of alpha-L-Gulopyranose Derivatives
References
- 1. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masspec.scripps.edu [masspec.scripps.edu]
- 3. youtube.com [youtube.com]
- 4. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. youtube.com [youtube.com]
- 7. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing α-L-Gulopyranose in Carbohydrate Microarrays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrate microarrays have emerged as a powerful high-throughput platform for deciphering the complex world of glycan-protein interactions, which are central to numerous biological processes, including immune responses, pathogen recognition, and cell signaling.[1][2] This technology allows for the simultaneous screening of hundreds of carbohydrate structures against various biological samples, such as antibodies, lectins, cells, or viruses, providing valuable insights into glycan binding specificities.[1][3] While a vast number of common monosaccharides have been explored in this context, rare sugars such as α-L-gulopyranose remain a largely untapped resource for biological discovery.
L-gulose is a C-3 epimer of L-galactose and a C-5 epimer of L-mannose, and its unique stereochemistry presents a novel interaction surface for glycan-binding proteins. The incorporation of α-L-gulopyranose onto carbohydrate microarrays offers a unique opportunity to identify novel lectins, antibodies, or other carbohydrate-binding proteins with specificity for this rare sugar, potentially uncovering new biological pathways or therapeutic targets.
These application notes provide a comprehensive guide for researchers interested in incorporating α-L-gulopyranose into their carbohydrate microarray workflows. We present detailed protocols for the immobilization of α-L-gulopyranose derivatives onto microarray surfaces and their subsequent use in screening assays.
Applications of α-L-Gulopyranose Microarrays
The utilization of α-L-gulopyranose in carbohydrate microarrays opens up several key research avenues:
-
Discovery of Novel Glycan-Binding Proteins: Screening of complex biological samples (e.g., serum, cell lysates, bacterial extracts) against an α-L-gulopyranose-functionalized microarray can lead to the identification of previously unknown proteins that specifically recognize this sugar.
-
Characterization of Immune Responses: Microarrays displaying α-L-gulopyranose can be used to probe serum samples for the presence of antibodies that target this sugar, which may be relevant in the context of infectious diseases or autoimmune disorders.
-
Elucidation of Pathogen Adhesion: Many pathogens utilize surface lectins to bind to host cell glycans as the first step of infection.[4] An α-L-gulopyranose microarray can be used to investigate if pathogens express lectins that recognize this sugar, potentially revealing new mechanisms of host-pathogen interaction.
-
Drug Discovery and Development: The identification of proteins that bind to α-L-gulopyranose can provide novel targets for the development of therapeutics that either mimic or block these interactions.
Experimental Protocols
Protocol 1: Synthesis of an Amine-Functionalized α-L-Gulopyranoside for Microarray Immobilization
A crucial step in preparing a carbohydrate microarray is the chemical modification of the sugar to allow for its covalent attachment to a derivatized surface.[1] This protocol describes a general method for the synthesis of an amino-functionalized α-L-gulopyranoside, which can then be printed onto NHS-activated glass slides.
Materials:
-
α-L-gulopyranose
-
Anhydrous pyridine (B92270)
-
Acetic anhydride (B1165640)
-
Hydrogen bromide (HBr) in acetic acid
-
2-Aminoethanol
-
Sodium methoxide
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and reagents for organic synthesis
Procedure:
-
Acetylation: Dissolve α-L-gulopyranose in anhydrous pyridine and cool to 0°C. Add acetic anhydride dropwise and stir the reaction overnight at room temperature.
-
Bromination: Remove the pyridine under reduced pressure. Dissolve the resulting per-O-acetylated gulose in DCM and add HBr in acetic acid. Stir at room temperature for 2 hours.
-
Glycosylation with 2-Aminoethanol: Neutralize the reaction with sodium bicarbonate solution and extract the product with DCM. Dry the organic layer over sodium sulfate (B86663) and concentrate. Dissolve the crude glycosyl bromide in DCM and add a solution of 2-aminoethanol in DCM. Stir at room temperature for 24 hours.
-
Purification and Deprotection: Purify the product by silica gel chromatography. Dissolve the purified product in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until deprotection is complete (monitored by TLC).
-
Final Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the final amine-functionalized α-L-gulopyranoside by a final column chromatography or recrystallization.
Protocol 2: Fabrication of an α-L-Gulopyranose Microarray
This protocol details the printing of the synthesized amine-functionalized α-L-gulopyranose onto N-hydroxysuccinimide (NHS)-activated glass slides.
Materials:
-
Amine-functionalized α-L-gulopyranoside
-
Printing buffer (e.g., 300 mM sodium phosphate (B84403) buffer, pH 8.5)
-
NHS-activated glass slides
-
Microarray spotter
-
Humid chamber
-
Blocking buffer (e.g., 50 mM ethanolamine (B43304) in 100 mM Tris-HCl, pH 9.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
Procedure:
-
Sample Preparation: Dissolve the amine-functionalized α-L-gulopyranoside in printing buffer to a final concentration of 100 µM. Prepare serial dilutions if desired.
-
Microarray Printing: Transfer the carbohydrate solutions to a 384-well plate. Use a robotic microarrayer to spot the solutions onto NHS-activated glass slides. Print each sample in multiple replicates to ensure data quality.
-
Immobilization: Place the printed slides in a humid chamber at room temperature for 1-2 hours to facilitate the covalent coupling of the amine group to the NHS-ester on the slide surface.
-
Blocking: Transfer the slides to a solution of blocking buffer for 1 hour at room temperature to quench any unreacted NHS groups.
-
Washing and Drying: Wash the slides extensively with wash buffer and then with deionized water. Dry the slides by centrifugation or under a stream of nitrogen.
-
Storage: Store the fabricated microarrays in a desiccator at room temperature until use.
Protocol 3: Screening for α-L-Gulopyranose-Binding Proteins
This protocol describes a typical workflow for screening a biological sample (e.g., fluorescently labeled lectin or serum) against the fabricated α-L-gulopyranose microarray.
Materials:
-
Fabricated α-L-gulopyranose microarray slides
-
Fluorescently labeled sample (e.g., Cy3-labeled lectin, serum with a fluorescently labeled secondary antibody)
-
Assay buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Wash buffer (PBST)
-
Microarray scanner
Procedure:
-
Blocking: Incubate the microarray slide with assay buffer for 1 hour at room temperature to block non-specific binding sites.
-
Sample Incubation: Dilute the fluorescently labeled sample to the desired concentration in assay buffer. Apply the diluted sample to the microarray surface and incubate in a humid chamber for 1-2 hours at room temperature.
-
Washing: Wash the slide extensively with wash buffer to remove unbound sample. Rinse with deionized water.
-
Drying: Dry the slide by centrifugation or under a stream of nitrogen.
-
Scanning and Data Analysis: Scan the slide using a microarray scanner at the appropriate wavelength for the fluorophore used. Quantify the fluorescence intensity of each spot using microarray analysis software.
Data Presentation
Quantitative data from microarray experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Binding Data of Lectins to an α-L-Gulopyranose Microarray
| Lectin | Concentration (µg/mL) | Mean Fluorescence Intensity (RFU) | Standard Deviation | Signal-to-Noise Ratio |
| Lectin A (Hypothetical L-gulose specific) | 10 | 15,000 | 850 | 75 |
| 5 | 8,200 | 450 | 41 | |
| 1 | 2,100 | 150 | 10.5 | |
| Lectin B (Control - Mannose specific) | 10 | 350 | 50 | 1.75 |
| Negative Control (Buffer) | - | 200 | 30 | 1 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the fabrication and screening of an α-L-gulopyranose carbohydrate microarray.
Hypothetical Signaling Pathway
This diagram depicts a hypothetical signaling pathway that could be initiated by the binding of a lectin to α-L-gulopyranose on a cell surface, a process that could be investigated using microarray-identified binders.
Conclusion
The inclusion of rare sugars like α-L-gulopyranose in carbohydrate microarray platforms holds significant promise for advancing our understanding of glycobiology. The protocols and conceptual frameworks presented here provide a solid foundation for researchers to begin exploring the biological significance of this unique monosaccharide. The discovery of novel interactions involving α-L-gulopyranose could pave the way for new diagnostic tools and therapeutic interventions in a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Directed Evolution of Lectins with Sugar-binding Specificity for 6-Sulfo-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. [research.bidmc.org]
Application Notes and Protocols: The Role of alpha-L-Gulopyranose in Protein-Carbohydrate Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-L-Gulopyranose, a rare L-series hexose, represents a unique molecular tool for the investigation of protein-carbohydrate interactions. As the C-3 and C-4 epimer of L-galactose, its distinct stereochemistry offers a nuanced probe for dissecting the binding specificities of lectins, enzymes, and other carbohydrate-binding proteins. While research into the interactions of its more common D-enantiomer is extensive, the study of L-gulose and its derivatives is an emerging field with significant potential in drug discovery and glycobiology. The inherent chirality of biological systems often leads to stereospecific recognition, making L-sugars like this compound valuable for identifying and characterizing proteins with novel binding capabilities.
These application notes provide a summary of the current, albeit limited, quantitative data on protein interactions with L-gulose and detail the key experimental protocols that can be employed to further investigate these interactions. The focus is on providing researchers with the foundational information and methodologies required to incorporate this compound and related L-sugars into their research workflows.
Quantitative Data on Protein-L-Gulose Interactions
The primary example of a specific protein interaction with L-gulose comes from the study of a catabolic pathway in the bacterium Paracoccus species 43P. This pathway is initiated by an NAD+-dependent L-glucose dehydrogenase (LgdA), which catalyzes the oxidation of L-glucose. The kinetic parameters of this enzyme have been characterized, providing valuable quantitative data on this specific protein-carbohydrate interaction.[1][2]
Table 1: Kinetic Parameters of L-glucose Dehydrogenase (LgdA) from Paracoccus species 43P
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1·mM-1) |
| L-Glucose | 44.4 ± 6.3 | 11.8 ± 0.4 | 0.27 |
| D-Glucose | 148 ± 20 | 12.3 ± 0.8 | 0.083 |
| scyllo-Inositol | 5.1 ± 0.7 | 15.8 ± 0.7 | 3.1 |
| myo-Inositol | 17.5 ± 2.6 | 12.8 ± 0.9 | 0.73 |
Note: The anomeric form (alpha or beta) of L-glucose was not specified in the original study.
Signaling and Metabolic Pathways
While a classical signal transduction pathway involving this compound has not been extensively documented, the metabolic pathway for L-glucose utilization in Paracoccus sp. 43P provides a clear example of a biological system that specifically recognizes and processes this rare sugar. The pathway begins with the conversion of L-glucose to L-gluconate by L-glucose dehydrogenase and proceeds through a series of enzymatic steps to ultimately yield intermediates of central metabolism.[1][2]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to characterize protein-carbohydrate interactions and can be adapted for studies involving this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of binding affinity, enthalpy (ΔH), and stoichiometry (n) of protein-ligand interactions.[3][4]
Protocol for ITC Analysis of Protein-alpha-L-Gulopyranose Interaction
-
Sample Preparation:
-
Dialyze the protein extensively against the desired buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.
-
Degas both protein and carbohydrate solutions immediately before use to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (e.g., 20-50 µM) into the sample cell.
-
Load the this compound solution (e.g., 1-2 mM) into the injection syringe.
-
Set the injection parameters: typically a series of 1-2 µL injections at 120-180 second intervals.
-
-
Data Acquisition and Analysis:
-
Perform an initial injection of a smaller volume (e.g., 0.2-0.5 µL) to account for initial mixing effects.
-
Collect data for a series of injections until the binding sites are saturated.
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the binding interface and can be used to determine binding affinities, especially for weak interactions.[5]
Protocol for NMR Titration of Protein-alpha-L-Gulopyranose Interaction
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled protein.
-
Prepare a stock solution of unlabeled this compound in the same buffer as the protein.
-
Prepare an initial NMR sample of the ¹⁵N-labeled protein (e.g., 0.1-0.5 mM) in a suitable buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O).
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add increasing aliquots of the this compound stock solution to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra to observe chemical shift perturbations (CSPs) of the protein backbone amide signals upon sugar binding.
-
Map the residues with significant CSPs onto the protein structure to identify the binding site.
-
Calculate the dissociation constant (Kd) by fitting the chemical shift changes as a function of the ligand concentration to a binding isotherm.
-
X-ray Crystallography
Determining the crystal structure of a protein in complex with this compound can provide atomic-level details of the interaction.
Protocol for Co-crystallization of a Protein with this compound
-
Complex Formation:
-
Purify the target protein to homogeneity.
-
Prepare a concentrated solution of the protein.
-
Add a molar excess of this compound (e.g., 5-10 fold) to the protein solution and incubate (e.g., for 1 hour on ice) to allow complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or other methods.
-
Screen a wide range of crystallization conditions (precipitants, pH, salts, additives) using commercially available or custom screens.
-
-
Crystal Optimization and Data Collection:
-
Optimize the initial crystallization conditions that yield crystals by varying the concentrations of the components.
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data and solve the structure using molecular replacement if a homologous structure is available.
-
Build and refine the model of the protein-carbohydrate complex, paying close attention to the electron density for the bound this compound.
-
Conclusion and Future Directions
The study of protein interactions with this compound is a nascent but promising area of research. The available data, primarily from the characterization of L-glucose dehydrogenase, demonstrates that biological systems have evolved to specifically recognize and process this rare sugar. The methodologies outlined in these application notes provide a robust framework for researchers to expand upon this knowledge. Future studies should aim to:
-
Screen libraries of lectins and other carbohydrate-binding proteins to identify new binding partners for this compound.
-
Utilize ITC and NMR to quantitatively characterize the binding thermodynamics and kinetics of these interactions.
-
Solve the crystal structures of protein-alpha-L-gulopyranose complexes to elucidate the molecular basis of recognition.
-
Synthesize derivatives of this compound to develop potent and selective inhibitors or probes for medically relevant proteins.
By applying these approaches, the scientific community can unlock the full potential of this compound as a tool in glycobiology and drug development, ultimately leading to a deeper understanding of the principles governing protein-carbohydrate interactions and the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of binding affinity of glyconanomaterials with lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Multivalent Ligand Presentation on Gold Glyconanoparticles and the Impact on Lectin Binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-L-Gulopyranose as a Versatile Building Block in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-gulose (B135350) is a rare hexose (B10828440) that has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Its incorporation into oligosaccharides and glycoconjugates can lead to novel therapeutic agents, particularly antiviral and anticancer compounds.[1] As the enantiomer of the more common D-gulose, L-gulose-containing structures can exhibit unique biological activities due to their distinct three-dimensional arrangement. This document provides detailed application notes and protocols for the use of α-L-gulopyranose as a building block in oligosaccharide synthesis, addressing the challenges of its scarcity through synthetic strategies from more common sugars.
Synthetic Strategies for L-Gulose Derivatives
The limited natural availability of L-gulose necessitates its chemical synthesis, often starting from readily available D-sugars. A common strategy involves the inversion of stereocenters of a D-sugar precursor. For instance, L-gulose can be synthesized from D-glucono-1,5-lactone in a multi-step process. Another approach is the head-to-tail inversion of D-glucose or D-mannose, switching the functional groups at the C1 and C5 positions.[2]
A convenient route for preparing L-gulose and its C-6 derivatives starts from the commercially available 2,3:5,6-diisopropylidene-D-mannofuranose, with a key C-5 epimerization step. This method allows for the synthesis of various L-gulose derivatives suitable for activation as glycosyl donors.
Application: Synthesis of a Disaccharide Containing α-L-Gulopyranose
This section outlines the synthesis of a model disaccharide, methyl 2,3,4-tri-O-benzyl-α-L-gulopyranosyl-(1→6)-2,3,4-tri-O-benzyl-α-D-glucopyranoside, to illustrate the application of an α-L-gulopyranose building block. The synthesis involves the preparation of a suitably protected L-gulopyranose donor, its activation, and subsequent glycosylation with a protected glucose acceptor.
Protecting Group Strategy
Effective protecting group strategies are crucial in oligosaccharide synthesis to ensure regioselectivity and stereoselectivity. For the synthesis of the target disaccharide, benzyl (B1604629) ethers are employed as permanent protecting groups due to their stability under a wide range of reaction conditions and their ease of removal by catalytic hydrogenation.
Preparation of the α-L-Gulopyranosyl Donor
A key intermediate is the protected L-gulopyranose with a free anomeric hydroxyl group, which can then be converted into a glycosyl donor such as a trichloroacetimidate (B1259523). The synthesis of the perbenzylated L-gulopyranose can be achieved from a suitable L-gulose precursor through standard benzylation procedures.
Glycosylation Reaction
The stereoselective formation of the glycosidic linkage is the most critical step in oligosaccharide synthesis. The use of a trichloroacetimidate donor in the presence of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is a widely adopted and reliable method.
Experimental Protocols
Protocol 1: Synthesis of Per-O-benzyl-L-gulopyranose
This protocol describes the benzylation of L-gulose to prepare the fully protected building block.
Materials:
-
L-gulose
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve L-gulose in anhydrous DMF in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield per-O-benzyl-L-gulopyranose.
Protocol 2: Synthesis of L-Gulopyranosyl Trichloroacetimidate Donor
This protocol details the conversion of the protected L-gulopyranose into a trichloroacetimidate donor.
Materials:
-
Per-O-benzyl-L-gulopyranose
-
Anhydrous dichloromethane (DCM)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Silica gel for column chromatography
Procedure:
-
Dissolve per-O-benzyl-L-gulopyranose in anhydrous DCM in a flame-dried flask under an argon atmosphere.
-
Add trichloroacetonitrile to the solution.
-
Cool the mixture to 0 °C and add a catalytic amount of DBU.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture directly.
-
Purify the residue by silica gel column chromatography to afford the L-gulopyranosyl trichloroacetimidate.
Protocol 3: Glycosylation to Form a Disaccharide
This protocol describes the TMSOTf-promoted glycosylation of a protected glucose acceptor with the L-gulopyranosyl trichloroacetimidate donor.
Materials:
-
L-Gulopyranosyl trichloroacetimidate donor
-
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (acceptor)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask containing activated molecular sieves under an argon atmosphere, add the L-gulopyranosyl trichloroacetimidate donor and the glucose acceptor.
-
Dissolve the solids in anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -40 °C.
-
Add a catalytic amount of TMSOTf dropwise.
-
Stir the reaction at -40 °C and monitor by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through Celite, and wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired disaccharide.
Data Presentation
Table 1: Representative Yields and Anomeric Selectivity in the Glycosylation of Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside with Per-O-benzyl-L-gulopyranosyl Trichloroacetimidate.
| Entry | Donor:Acceptor Ratio | Temperature (°C) | Promoter (equiv.) | Reaction Time (h) | Yield (%) | α:β Ratio |
| 1 | 1.2 : 1 | -40 | TMSOTf (0.1) | 2 | 75 | 5:1 |
| 2 | 1.5 : 1 | -40 | TMSOTf (0.1) | 2 | 82 | 6:1 |
| 3 | 1.2 : 1 | -20 | TMSOTf (0.1) | 1.5 | 78 | 4:1 |
| 4 | 1.2 : 1 | 0 | TMSOTf (0.1) | 1 | 72 | 3:1 |
Note: The data presented in this table are representative values based on analogous glycosylation reactions and are intended for illustrative purposes. Actual results may vary depending on specific experimental conditions.
Visualization of Workflows and Concepts
Caption: Workflow for the synthesis of an α-L-gulopyranose-containing disaccharide.
Caption: Conceptual pathway for the application of synthetic oligosaccharides.
References
Application Notes & Protocols for HPLC Purity Analysis of alpha-L-Gulopyranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purity analysis of alpha-L-gulopyranose using High-Performance Liquid Chromatography (HPLC). The methods described are designed to separate and quantify this compound from its related impurities, including its anomer (beta-L-gulopyranose) and enantiomer (alpha-D-gulopyranose).
Introduction
This compound is a rare monosaccharide with potential applications in various fields of research and development. Ensuring the chemical purity and isomeric integrity of this compound is critical for its use in biological studies and as a pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of carbohydrates. This note details two primary methods for this purpose: Chiral HPLC for the separation of anomers and enantiomers, and High-Performance Anion-Exchange Chromatography (HPAEC) for the separation of various aldohexoses.
Method 1: Chiral HPLC for Anomeric and Enantiomeric Purity
This method utilizes a chiral stationary phase to achieve separation of the alpha and beta anomers of L-gulopyranose, as well as to resolve the L-enantiomer from the D-enantiomer. This approach is adapted from established methods for the separation of other monosaccharide isomers.[1][2]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and column thermostat.
-
Refractive Index (RI) Detector.[3]
-
Chiral Stationary Phase: Chiralpak AD-H column (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (TFA) [e.g., (7:3):0.1, v/v/v].[2]
-
This compound reference standard.
-
Sample diluent: Mobile phase.
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Ethanol (70:30) with 0.1% TFA[2]
-
Flow Rate: 0.5 mL/min[2]
-
Column Temperature: 25 °C
-
Detector: Refractive Index (RI)[3]
-
Injection Volume: 20 µL
-
Run Time: Approximately 30 minutes
3. Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the test sample of this compound at the same concentration as the standard using the mobile phase as the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peaks corresponding to this compound, beta-L-gulopyranose, and any potential D-enantiomer impurities by comparing their retention times with those of the reference standard.
-
Calculate the purity of this compound by determining the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method 2: High-Performance Anion-Exchange Chromatography (HPAEC) for Aldohexose Purity
HPAEC is a powerful technique for the separation of underivatized carbohydrates. Under alkaline conditions, the hydroxyl groups of carbohydrates are partially ionized, allowing for their separation on an anion-exchange column.[4][5] This method is particularly useful for separating this compound from other aldohexose impurities.
Experimental Protocol
1. Instrumentation and Materials:
-
Ion Chromatography system with an eluent generator (optional) or a biocompatible pump.
-
Pulsed Amperometric Detector (PAD).
-
Anion-Exchange Column (e.g., Dionex CarboPac series).[6]
-
Eluent: Sodium Hydroxide (NaOH) solution.
-
This compound reference standard.
-
Sample diluent: Deionized water.
2. Chromatographic Conditions:
-
Column: Anion-exchange column suitable for carbohydrate analysis.
-
Eluent: 20 mM Sodium Hydroxide (NaOH).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detector: Pulsed Amperometric Detector (PAD).[7]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 25 minutes.
3. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in deionized water at a concentration of 0.1% (w/v). Prepare working standards by diluting the stock solution.[4]
-
Sample Preparation: Dissolve the test sample of this compound in deionized water to a concentration similar to the working standard.
-
Filtration: Filter all solutions through a 0.45 µm membrane filter prior to injection.[4]
4. Data Analysis:
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the purity by comparing the peak area of the analyte in the sample to a calibration curve generated from the reference standards.
Data Presentation
The following table summarizes representative retention time data for various aldohexoses using an anion-exchange method, which can be used as a reference for method development for this compound.
| Aldohexose | Retention Time (min) |
| Allose | 10.5 |
| Altrose | 11.2 |
| Glucose | 12.1 |
| Mannose | 13.0 |
| Gulose | 14.5 |
| Idose | 15.8 |
| Galactose | 17.2 |
| Talose | 18.9 |
Data is illustrative and based on typical elution orders for aldohexoses on an anion-exchange column with a 20 mM NaOH eluent. Actual retention times may vary depending on the specific column and system.[4]
Visualizations
HPLC Purity Analysis Workflow
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jasco-global.com [jasco-global.com]
- 4. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. 2.8. Monosaccharide analysis [bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for alpha-L-Gulopyranose Labeling in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-L-gulopyranose, a rare L-sugar, presents a unique opportunity for tracking and imaging in biological systems. Unlike its D-enantiomer counterparts, L-gulose is largely metabolically inert in mammalian systems. This characteristic is advantageous for specific tracking applications where the probe must not interfere with or be consumed by cellular metabolic pathways. By labeling this compound with fluorescent dyes or radioisotopes, researchers can develop powerful tools to study a range of biological phenomena, including endocytosis, lysosomal transport, and the biodistribution of targeted drug delivery systems, without the confounding effects of metabolic degradation.
These application notes provide detailed protocols for the synthesis of labeled this compound and its application in biological tracking experiments.
Labeling Strategies for this compound
Two primary strategies for labeling this compound are detailed below: fluorescent labeling for cellular imaging and radiolabeling for in vivo tracking and quantification.
Fluorescent Labeling via Click Chemistry
Metabolic labeling with azide-tagged sugars followed by bioorthogonal click chemistry is a powerful method for fluorescently tagging biomolecules in living systems.[1] A similar strategy can be adapted for the extracellular labeling and tracking of this compound. This involves synthesizing an azide-modified this compound, which can then be "clicked" to a fluorescent probe bearing a strained alkyne, such as dibenzocyclooctyne (DBCO).
Experimental Protocol: Synthesis of Azido-alpha-L-gulopyranose and Fluorescent Labeling
This protocol is a proposed adaptation based on established methods for synthesizing azido-sugars.
Part A: Synthesis of 6-azido-6-deoxy-alpha-L-gulopyranose
-
Protection of Hydroxyl Groups: Begin with commercially available this compound. Protect the hydroxyl groups at C1, C2, C3, and C4 positions using a suitable protecting group strategy (e.g., acetylation or benzylation) to prevent unwanted side reactions.
-
Activation of the C6 Hydroxyl Group: Selectively deprotect the C6 hydroxyl group and then activate it for nucleophilic substitution by converting it to a good leaving group, such as a tosylate or mesylate.
-
Azide (B81097) Substitution: React the activated intermediate with sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF) to displace the leaving group and introduce the azide functionality at the C6 position.
-
Deprotection: Remove the protecting groups from the other hydroxyl groups to yield 6-azido-6-deoxy-alpha-L-gulopyranose. Purify the product using column chromatography.
Part B: Fluorescent Labeling via Copper-Free Click Chemistry
-
Cell Incubation: Incubate the target cells or tissue with the synthesized 6-azido-6-deoxy-alpha-L-gulopyranose at a desired concentration (e.g., 10-50 µM) in a glucose-free medium for a specified period to allow for uptake or binding.
-
Labeling Reaction: After incubation, wash the cells to remove any unbound azido-sugar. Add a fluorescent probe containing a DBCO group (e.g., DBCO-Cy5 or DBCO-FITC) to the cells. The copper-free click reaction will proceed under physiological conditions, covalently linking the fluorescent dye to the azido-sugar.
-
Washing and Imaging: Wash the cells again to remove the unreacted fluorescent probe. The cells are now ready for imaging using fluorescence microscopy or analysis by flow cytometry.
Radiolabeling with Carbon-14
Radiolabeling with isotopes like Carbon-14 (¹⁴C) allows for highly sensitive and quantitative tracking of molecules in vivo.[2] The synthesis of [¹⁴C]-labeled this compound can be approached by adapting established methods for radiolabeling carbohydrates.
Experimental Protocol: Synthesis of [¹⁴C]-alpha-L-gulopyranose
This protocol is a proposed adaptation based on general methods for synthesizing ¹⁴C-labeled sugars.
-
Starting Material: Begin with a suitable ¹⁴C-labeled precursor, such as [¹⁴C]-sodium cyanide (Na¹⁴CN) or [¹⁴C]-nitromethane.
-
Chain Extension: A common strategy for introducing ¹⁴C into a sugar backbone is through a Kiliani-Fischer synthesis or a similar chain-extension reaction. This would involve reacting a five-carbon L-sugar precursor with the ¹⁴C-labeled reagent.
-
Cyclization and Isomer Separation: Following the chain extension, the resulting linear sugar would be induced to cyclize to form the pyranose ring. This will likely produce a mixture of epimers, including the desired L-gulose.
-
Purification: The [¹⁴C]-alpha-L-gulopyranose must be carefully purified from the reaction mixture and other isomers using techniques like high-performance liquid chromatography (HPLC).
-
Specific Activity Determination: The specific activity (e.g., in mCi/mmol) of the final product must be determined to allow for accurate quantification in subsequent experiments.
Application: Tracking in Biological Systems
In Vitro Cellular Uptake and Trafficking
Labeled this compound can be used to study non-metabolic uptake and intracellular trafficking pathways.
Protocol: In Vitro Tracking using Fluorescently Labeled this compound
-
Cell Culture: Plate cells of interest in a suitable imaging dish (e.g., glass-bottom dishes).
-
Labeling: Follow the fluorescent labeling protocol described above.
-
Live-Cell Imaging: Use a confocal or wide-field fluorescence microscope to visualize the uptake and localization of the fluorescently labeled this compound over time. Co-localization studies with organelle-specific markers (e.g., LysoTracker for lysosomes) can reveal the intracellular fate of the sugar probe.
-
Quantification: Use image analysis software to quantify the fluorescence intensity per cell or within specific subcellular compartments.
In Vivo Biodistribution Studies
Radiolabeled this compound is ideal for quantitative in vivo biodistribution studies.
Protocol: In Vivo Tracking using [¹⁴C]-alpha-L-gulopyranose
-
Animal Model: Administer the [¹⁴C]-alpha-L-gulopyranose to the animal model via a relevant route (e.g., intravenous injection).
-
Time Course: At various time points post-administration, euthanize the animals and collect tissues of interest (e.g., blood, liver, kidney, tumor).
-
Sample Processing: Homogenize the tissues and measure the radioactivity in each sample using a liquid scintillation counter.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile of the labeled sugar.
Data Presentation
Table 1: Quantitative Comparison of Labeling and Detection Methods
| Parameter | Fluorescent Labeling (Click Chemistry) | Radiolabeling (¹⁴C) |
| Typical Labeling Efficiency | > 90% (for the click reaction) | Dependent on synthetic route, typically 10-50% overall yield |
| Detection Method | Fluorescence Microscopy, Flow Cytometry | Liquid Scintillation Counting, Autoradiography |
| Detection Sensitivity | Picomolar to nanomolar range | Femtomolar to attomole range |
| Spatial Resolution | Sub-cellular | Organ/tissue level |
| Quantitative Capability | Semi-quantitative (relative intensity) | Highly quantitative (absolute amount) |
| In Vivo Application | Limited by light penetration | Well-suited for deep tissue and whole-body analysis |
Visualizations
Caption: Experimental workflow for labeling and tracking.
Caption: Non-metabolic trafficking of labeled this compound.
Caption: Logical flow of data analysis.
References
Application Notes and Protocols for alpha-L-Gulopyranose in Metabolic Pathway Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-L-gulopyranose, a rare L-sugar, presents a unique tool for investigating metabolic pathways, particularly in systems where its metabolism is distinct from the ubiquitous D-glucose. Unlike D-glucose, L-sugars are generally not metabolized by mammalian cells, making them interesting candidates for studying transport phenomena, gut microbiome metabolism, and as potential scaffolds for drug design. This document provides detailed application notes and protocols for the use of this compound in metabolic pathway studies, including its synthesis, application as a metabolic tracer, and relevant enzymatic assays.
Section 1: Synthesis of Isotopically Labeled this compound
The use of this compound in metabolic tracer studies necessitates the synthesis of isotopically labeled forms, such as ¹³C-labeled this compound. While a direct, established protocol for this specific synthesis is not widely available, a chemoenzymatic approach can be proposed based on the known synthesis of L-gulose from D-glucose or D-sorbitol.
Proposed Protocol for the Synthesis of [U-¹³C₆]-alpha-L-Gulopyranose:
This protocol is a hypothetical adaptation based on established methods for L-gulose synthesis from D-glucose derivatives.
Workflow for Proposed Synthesis of Isotopically Labeled this compound
Caption: Proposed workflow for the synthesis of isotopically labeled this compound.
Materials:
-
[U-¹³C₆]-D-Glucose
-
Hydrogenation catalyst (e.g., Raney nickel)
-
Gluconobacter oxydans culture
-
Sodium hydroxide (B78521) (NaOH)
-
Chromatography system (e.g., HPLC with a suitable column)
Protocol:
-
Hydrogenation of [U-¹³C₆]-D-Glucose:
-
Dissolve [U-¹³C₆]-D-Glucose in water.
-
Perform catalytic hydrogenation using a suitable catalyst like Raney nickel under hydrogen pressure to produce [U-¹³C₆]-D-Sorbitol[1].
-
-
Microbial Oxidation of [U-¹³C₆]-D-Sorbitol:
-
Introduce [U-¹³C₆]-D-Sorbitol into a culture of Gluconobacter oxydans.
-
Incubate under appropriate conditions to facilitate the oxidation of D-sorbitol to L-sorbose[1].
-
-
Alkaline Epimerization of [U-¹³C₆]-L-Sorbose:
-
Treat the resulting [U-¹³C₆]-L-Sorbose with a base such as sodium hydroxide.
-
This induces epimerization at C-3, C-4, and C-5, resulting in a mixture of L-sorbose, L-idose, and L-gulose[1].
-
-
Purification of [U-¹³C₆]-alpha-L-Gulopyranose:
-
Separate the mixture of L-sugars using chromatographic techniques. High-performance liquid chromatography (HPLC) with an appropriate column (e.g., an anion-exchange column) can be employed for this purpose.
-
Collect the fraction corresponding to L-gulose. The alpha-anomer is typically one of the forms present in solution.
-
Section 2: Application of this compound in Metabolic Pathway Studies
Isotopically labeled this compound can be used as a tracer to delineate its metabolic fate in various biological systems.
Application Note 1: Tracing L-Gulose Metabolism in Microbial Systems
Certain microorganisms possess the enzymatic machinery to metabolize L-sugars. Labeled L-gulose can be used to elucidate these pathways and identify the enzymes involved.
Experimental Workflow for Microbial Metabolic Tracing
Caption: General workflow for tracing L-gulose metabolism in microbial cultures.
Protocol: In Vitro ¹³C-Labeling of Microbial Cultures
-
Culture Preparation: Grow the microbial strain of interest in a minimal medium to the desired cell density.
-
Isotope Labeling: Introduce [U-¹³C₆]-alpha-L-gulopyranose into the culture medium as the primary carbon source or as a supplement.
-
Incubation: Incubate the culture for a specific duration to allow for the uptake and metabolism of the labeled sugar.
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, adding cold methanol.
-
Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
-
Analytical Methods:
-
Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the labeled metabolites.
-
-
Data Analysis:
-
Determine the mass isotopomer distributions of key metabolites to trace the path of the ¹³C label through the metabolic network.
-
Perform metabolic flux analysis to quantify the rates of the metabolic reactions.
-
Application Note 2: Investigating Gut Microbiome Metabolism of L-Gulose
In vivo studies in animal models can be conducted to understand the role of the gut microbiome in L-gulose metabolism.
Protocol: In Vivo Stable Isotope Tracing in a Mouse Model
-
Tracer Administration: Administer [U-¹³C₆]-alpha-L-gulopyranose to mice orally.
-
Sample Collection: Collect blood, urine, and fecal samples at various time points.
-
Metabolite Extraction: Extract metabolites from the collected samples.
-
Analysis: Analyze the extracts by LC-MS or GC-MS to detect labeled metabolites. The presence of labeled compounds in the blood and urine would indicate absorption and potential host metabolism, while labeled metabolites in the feces would primarily reflect gut microbial metabolism.
Section 3: Known Metabolic Pathways Involving L-Gulose Derivatives
Research has identified a catabolic pathway for L-gulonate, the oxidized form of L-gulose, in some bacteria.
L-Gulonate Catabolic Pathway
Caption: Simplified L-gulonate catabolic pathway found in some bacteria.
Section 4: Quantitative Data
Due to the novelty of using this compound as a metabolic tracer, there is a lack of quantitative data from such studies in the published literature. However, kinetic data for some enzymes involved in the downstream metabolism of L-gulonate are available.
Table 1: Kinetic Parameters of Enzymes in the L-Gulonate Catabolic Pathway
| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| L-Gulonate 5-dehydrogenase | Chromohalobacter salexigens | L-Gulonate | 0.45 ± 0.04 | 13 ± 0.4 | 2.9 x 10⁴ |
| L-Idonate 5-dehydrogenase | Salmonella enterica | L-Idonate | 1.1 ± 0.1 | 15 ± 0.6 | 1.4 x 10⁴ |
Data adapted from Wichelecki et al. (2014).
Section 5: Experimental Protocols for Key Experiments
Protocol 1: Enzymatic Assay for L-Gulonate Dehydrogenase
This protocol describes a spectrophotometric assay to measure the activity of L-gulonate dehydrogenase.
Materials:
-
Purified L-gulonate dehydrogenase
-
L-Gulonate
-
NAD⁺
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, NAD⁺, and L-gulonate in a cuvette.
-
Initiate the reaction by adding the purified L-gulonate dehydrogenase.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the kinetic parameters (K_m and V_max) by measuring the initial velocities at varying substrate concentrations.
Protocol 2: HPLC Analysis of L-Gulose and its Metabolites
This protocol provides a general method for the separation and detection of L-gulose and its potential metabolites.
Workflow for HPLC Analysis of Sugars
Caption: General workflow for the HPLC analysis of L-gulose and its metabolites.
Materials:
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))
-
Anion-exchange or Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile phase (e.g., acetonitrile/water gradient for HILIC)
-
Standards for L-gulose and potential metabolites
Protocol:
-
Sample Preparation: Prepare metabolite extracts as described in the tracer study protocols. Reconstitute the dried extracts in the mobile phase.
-
Chromatographic Separation:
-
Inject the sample onto the HPLC column.
-
Elute the compounds using an appropriate mobile phase gradient.
-
-
Detection: Detect the eluting compounds using the chosen detector.
-
Quantification: Quantify the amount of L-gulose and its metabolites by comparing the peak areas to those of known standards. For labeled compounds, a mass spectrometer is required for detection and quantification of different mass isotopomers.
Disclaimer: The protocols provided for the synthesis of isotopically labeled this compound and its use in metabolic tracer studies are proposed methodologies based on existing literature for related compounds and techniques. These protocols will require optimization and validation for specific experimental conditions.
References
Synthesis of α-L-Gulopyranose Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of α-L-gulopyranose derivatives, which are of significant interest in drug discovery due to their presence in various biologically active molecules. The protocols focus on the chemical synthesis of L-gulose, the precursor to α-L-gulopyranose derivatives, and the subsequent glycosylation to form complex disaccharides.
Introduction
L-sugars, the enantiomers of the more common D-sugars, are relatively rare in nature but are components of several important natural products with medicinal properties. For instance, L-gulose is a key constituent of the antitumor drug Bleomycin (B88199) A2, and L-iduronic acid is found in the glycosaminoglycans heparin and dermatan sulfate. The unique stereochemistry of L-sugars can confer desirable pharmacological properties, such as increased metabolic stability and novel biological activities. This document outlines synthetic strategies to access α-L-gulopyranose derivatives, starting from the readily available D-glucose, to facilitate the exploration of their therapeutic potential.
Data Presentation
Table 1: Summary of Yields for the Synthesis of L-Gulose and a Disaccharide Moiety of Bleomycin A2
| Step | Product | Starting Material | Key Reagents/Conditions | Yield (%) | Reference |
| 1. Synthesis of L-gulose subunit acceptor | Benzyl (B1604629) L-gulose derivative | Benzyl galactoside | Multi-step synthesis | 73.0 | [1] |
| 2. Synthesis of 3-O-carbamoyl-mannose donor | 3-O-carbamoyl-mannose derivative | D-mannose derivative | Dibutyltin (B87310) oxide, aminolysis, selective deacetylation (one-pot) | 47.2 | [1] |
| 3. TMSOTF-mediated glycosidation | Peracetylated Bleomycin disaccharide | L-gulose acceptor and mannose donor | TMSOTF | 43.6 (overall) | [1] |
| 4. Coupling of L-gulopyranose and D-mannopyranosyl chloride | 2-O-(3-O-carbamoyl-α-D-mannopyranosyl)-L-gulopyranose derivative | Protected L-gulose and mannosyl chloride | Silver trifluoromethanesulfonate (B1224126), tetramethylurea | - | [2] |
Note: Yields are as reported in the cited literature and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Multi-gram Scale Synthesis of a Peracetylated Bleomycin Disaccharide Moiety
This protocol describes an efficient, multi-gram synthesis of a key disaccharide component of Bleomycin A2, 2-O-(3-O-carbamoyl-α-D-mannopyranosyl)-L-gulopyranose, in its peracetylated form. The strategy involves the synthesis of an L-gulose glycosyl acceptor and a 3-O-carbamoyl-mannose glycosyl donor, followed by a TMSOTF-mediated glycosidation.[1]
Materials:
-
Benzyl galactoside
-
D-mannose derivatives
-
Dibutyltin oxide
-
Reagents for aminolysis and deacetylation
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTF)
-
Standard laboratory solvents and reagents for organic synthesis
-
Silica (B1680970) gel for column chromatography
Procedure:
Part A: Synthesis of the L-Gulose Glycosyl Acceptor (from Benzyl Galactoside)
-
The synthesis of the L-gulose subunit as a glycosyl acceptor is achieved from the inexpensive starting material, benzyl galactoside, through a multi-step synthetic route.
-
The detailed steps for this conversion can be found in the supporting information of the cited reference.[1] This process yields the desired protected L-gulose derivative in approximately 73.0% yield.[1]
Part B: Synthesis of the 3-O-Carbamoyl-Mannose Glycosyl Donor
-
The 3-O-carbamoyl-mannose donor is prepared from a suitable D-mannose derivative.
-
A key innovation in this synthesis is the reduction in the amount of dibutyltin oxide used and the combination of the aminolysis and selective deacetylation steps into a one-pot reaction.
-
This optimized procedure provides the 3-O-carbamoyl-mannose donor in a 47.2% yield.[1]
Part C: TMSOTF-Mediated Glycosidation
-
The L-gulose glycosyl acceptor from Part A and the 3-O-carbamoyl-mannose glycosyl donor from Part B are coupled using trimethylsilyl trifluoromethanesulfonate (TMSOTF) as a promoter.
-
The reaction is carried out under anhydrous conditions. The specific equivalents of reactants, solvent, temperature, and reaction time should be followed as detailed in the original publication.[1]
-
Upon completion, the reaction is quenched, and the product is purified by silica gel column chromatography.
-
This glycosidation step affords the peracetylated Bleomycin disaccharide in an overall yield of 43.6% based on the initial benzyl galactoside.[1]
Mandatory Visualization
Caption: Workflow for the synthesis of a peracetylated Bleomycin disaccharide.
Biological Significance and Signaling Pathways
The disaccharide moiety of Bleomycin, consisting of L-gulose and 3-O-carbamoyl-mannose, is crucial for the selective targeting of various tumor cells.[3] While the complete downstream signaling cascade initiated by this interaction is not fully elucidated, it is established that the disaccharide is both necessary and sufficient for tumor cell recognition and subsequent internalization of the drug.[3] This targeting mechanism is a critical aspect of Bleomycin's therapeutic efficacy and highlights the potential of using this L-gulose-containing disaccharide as a vector for delivering other cytotoxic agents or imaging probes specifically to cancer cells.[3]
Further research is needed to identify the specific cell surface receptor that binds to the Bleomycin disaccharide and to unravel the subsequent signaling events that lead to internalization and cellular response. Understanding these pathways will be instrumental in the rational design of novel and more effective cancer therapies based on α-L-gulopyranose derivatives.
Caption: Proposed mechanism of tumor cell targeting by the Bleomycin disaccharide.
References
- 1. Multi-gram scale synthesis of a bleomycin (BLM) carbohydrate moiety: exploring the antitumor beneficial effect of BLM disaccharide attached to 10-hydroxycamptothecine (10-HCPT) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Selective Tumor Cell Targeting by the Disaccharide Moiety of Bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of alpha-L-gulopyranose in Cell Adhesion and Recognition Studies
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive investigation into the scientific literature reveals a notable scarcity of specific research detailing the direct role and application of alpha-L-gulopyranose in cell adhesion and recognition studies. While the fundamental principles of carbohydrate-mediated cellular interactions are well-established, involving a diverse array of monosaccharides and their complex assemblies, this compound itself does not appear as a prominent molecule of study in this context.
This document aims to provide a comprehensive overview of the general principles of glycan involvement in cell adhesion and recognition, drawing parallels where theoretically possible for the potential, yet currently undocumented, role of this compound. Due to the lack of specific experimental data, the following sections are based on established concepts in glycobiology and are intended to serve as a foundational guide for potential future research into this rare sugar.
General Principles of Carbohydrate-Mediated Cell Adhesion and Recognition
Cell-cell and cell-matrix interactions are fundamental to tissue development, immune responses, and disease pathogenesis. The cell surface is decorated with a dense and complex layer of glycans, collectively known as the glycocalyx. These glycans, covalently attached to proteins (glycoproteins) and lipids (glycolipids), are crucial mediators of cellular communication.
Key Mechanisms:
-
Lectin-Glycan Interactions: The primary mechanism for carbohydrate-based recognition involves lectins, a class of proteins that specifically bind to carbohydrate structures. Cells express a variety of lectins on their surface (e.g., selectins, siglecs, galectins) that recognize and bind to specific glycan epitopes on opposing cells or the extracellular matrix. This binding initiates downstream signaling cascades that regulate adhesion, migration, and other cellular processes.
-
Carbohydrate-Carbohydrate Interactions: While less common, direct interactions between carbohydrate structures on adjacent cells can also contribute to cell adhesion.
The specificity of these interactions is determined by the monosaccharide composition, sequence, linkage, and branching of the glycan chains.
Potential (Theoretical) Applications of this compound in Cell Adhesion and Recognition Studies
Given that this compound is a C-3 epimer of L-galactose and a C-5 epimer of L-mannose, its unique stereochemistry could theoretically be leveraged to probe the specificity of lectin binding sites and to develop novel modulators of cell adhesion.
Potential Research Avenues:
-
Probing Lectin Specificity: Synthetically derived this compound and its derivatives could be used in competitive binding assays to investigate the carbohydrate-binding specificity of known and novel lectins. Understanding how a lectin discriminates between this compound and other more common L-sugars could provide valuable insights into the structural basis of recognition.
-
Development of Adhesion Inhibitors: If a specific lectin involved in a pathological process (e.g., cancer metastasis, inflammation) is found to recognize structures containing L-gulose, then this compound-based molecules could be designed as competitive inhibitors to block this interaction.
-
Cell-Specific Targeting: Glycosylation patterns can be specific to cell types and disease states. If unique cell surface glycans containing L-gulose are identified, this compound could be incorporated into drug delivery systems or imaging probes for targeted delivery to those cells.
Experimental Protocols: A General Framework
As there are no established protocols specifically using this compound for cell adhesion studies, the following are generalized methodologies that could be adapted for such research.
Protocol 1: Solid-Phase Lectin Binding Assay
This protocol can be used to screen for the binding of a specific lectin to immobilized this compound.
Materials:
-
Microtiter plates (96-well, high-binding)
-
Synthetic this compound-biotin conjugate
-
Streptavidin
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Labeled lectin (e.g., HRP-conjugated or fluorescently-labeled)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for detection (e.g., TMB for HRP, or a fluorescence plate reader)
-
Competing sugars (e.g., L-gulose, L-galactose, L-mannose) for specificity control
Methodology:
-
Immobilization:
-
Coat microtiter plate wells with streptavidin solution overnight at 4°C.
-
Wash wells three times with wash buffer.
-
Add the this compound-biotin conjugate to the wells and incubate for 1 hour at room temperature.
-
Wash wells three times with wash buffer.
-
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 1 hour at room temperature.
-
Lectin Binding:
-
Add the labeled lectin at various concentrations to the wells.
-
For competition assays, pre-incubate the lectin with a molar excess of competing sugars before adding to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash wells five times with wash buffer to remove unbound lectin.
-
Detection: Add the appropriate substrate and measure the signal (absorbance or fluorescence) according to the manufacturer's instructions.
Protocol 2: Cell Adhesion Assay on a Carbohydrate-Coated Surface
This protocol assesses the ability of cells to adhere to a surface functionalized with this compound.
Materials:
-
Tissue culture plates
-
Synthetic this compound derivative suitable for surface conjugation (e.g., with a thiol or amine group)
-
Surface activation reagents (e.g., for creating amine-reactive or thiol-reactive surfaces)
-
Cell line of interest
-
Cell culture medium
-
Fluorescent cell stain (e.g., Calcein-AM)
-
PBS
-
Blocking agent (e.g., BSA)
Methodology:
-
Surface Preparation:
-
Activate the surface of the tissue culture plates according to the manufacturer's protocol.
-
Covalently attach the this compound derivative to the activated surface.
-
Wash the surface thoroughly to remove any unreacted sugar.
-
Block any remaining reactive sites with a suitable blocking agent.
-
-
Cell Seeding:
-
Harvest and resuspend the cells in serum-free medium.
-
Label the cells with a fluorescent stain if desired for quantification.
-
Seed the cells onto the carbohydrate-coated and control (uncoated or coated with a different sugar) surfaces.
-
-
Adhesion: Incubate the plates for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
Washing: Gently wash the plates with PBS to remove non-adherent cells.
-
Quantification:
-
Quantify the number of adherent cells by microscopy (if fluorescently labeled) or by using a colorimetric assay (e.g., crystal violet staining).
-
Compare the adhesion to the this compound surface with the control surfaces.
-
Data Presentation
As no quantitative data for this compound in cell adhesion exists in the literature, the following tables are templates for how such data could be presented if obtained from the protocols described above.
Table 1: Lectin Binding Specificity to this compound
| Competing Sugar | Concentration (mM) | Lectin Binding (% of Control) | IC50 (mM) |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| L-galactose | 0.1 | ||
| 1 | |||
| 10 | |||
| L-mannose | 0.1 | ||
| 1 | |||
| 10 |
Table 2: Cell Adhesion to this compound Coated Surface
| Cell Line | Surface | Number of Adherent Cells (mean ± SD) | % Adhesion relative to Control |
| Cell Line A | Control (BSA) | 100% | |
| This compound | |||
| L-galactose | |||
| Cell Line B | Control (BSA) | 100% | |
| This compound | |||
| L-galactose |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows of the proposed experimental protocols.
Caption: Workflow for Solid-Phase Lectin Binding Assay.
Troubleshooting & Optimization
common problems in multi-step L-gulopyranose synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of L-gulopyranose. The content addresses specific experimental challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My regioselective protection of the starting material (e.g., D-mannose or D-glucose) is yielding a mixture of products. How can I improve selectivity?
A: Achieving regioselective protection is one of the primary challenges in carbohydrate chemistry due to the similar reactivity of multiple hydroxyl groups.[1][2] Poor selectivity often results from using non-bulky protecting groups or harsh reaction conditions. The primary hydroxyl group (C6) is generally the most reactive and sterically accessible, making it the easiest to selectively protect.[2]
Troubleshooting Steps:
-
Choice of Protecting Group: Steric hindrance is key for selectivity.[1] Use bulky protecting groups to favor reaction at the less hindered primary C6-hydroxyl.
-
Reaction Conditions: Optimize temperature, reaction time, and solvent. Lowering the temperature can often increase selectivity.
-
One-Pot Procedures: Consider one-pot silylation and acetylation methods, which can offer high regioselectivity through the formation of per-O-silylated intermediates.[1]
Table 1: Comparison of Common Protecting Groups for C6-OH Selectivity
| Protecting Group | Reagent Example | Typical Conditions | Selectivity & Remarks |
| Trityl (Tr) | Trityl chloride (TrCl) | Pyridine, 4-DMAP | High selectivity for primary hydroxyls due to its bulk.[1] |
| Silyl (B83357) Ethers (e.g., TBDMS, TIPS) | TBDMS-Cl, TIPS-Cl | Imidazole, DMF | Excellent selectivity for primary hydroxyls.[1][2] Stability can be tuned by the choice of silyl group. |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal | Camphorsulfonic acid (CSA), DMF | Protects the C4 and C6 hydroxyls simultaneously as a cyclic acetal.[2] |
Q2: The stereochemical outcome of my reduction or epimerization step is incorrect or results in a mixture of diastereomers. What factors control stereoselectivity?
A: Stereoselectivity is profoundly influenced by the existing stereocenters and the protecting groups on the sugar ring.[3] Protecting groups can constrain the conformation of the molecule, directing the approach of a reagent to one face of the ring.[3] The choice of reducing or oxidizing agent is also critical.
Troubleshooting Steps:
-
Neighboring Group Participation: Acyl protecting groups (like acetate (B1210297) or benzoate) at a neighboring position (e.g., C2) can participate in the reaction, shielding one face of the molecule and directing the stereochemical outcome.[3] Ether protecting groups (like benzyl) are non-participating and may lead to lower selectivity.[3]
-
Reagent Selection: For reductions of a ketone to a secondary alcohol, the steric bulk of the hydride reagent is crucial. A bulky reagent (e.g., L-Selectride) will preferentially attack from the less hindered face, while a smaller reagent (e.g., NaBH₄) may show less selectivity.
-
Conformational Control: The use of cyclic protecting groups, such as a 4,6-O-benzylidene acetal, can lock the pyranose ring in a more rigid chair conformation, which can significantly enhance stereocontrol at the anomeric center during glycosylation.[4]
Caption: Orthogonal protection for sequential hydroxyl modification.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and stereoselective glycosylation of D- and L-glycero-beta-D-manno-heptopyranoses - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting stereoselectivity in alpha-L-gulopyranose glycosylation
Welcome to the technical support center for stereoselective α-L-gulopyranose glycosylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of α-L-gulopyranosides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high α-stereoselectivity in L-gulopyranose glycosylation?
The primary challenge in achieving high α-stereoselectivity with L-gulopyranose donors lies in controlling the approach of the glycosyl acceptor to the anomeric center. The outcome of the glycosylation is a delicate balance of several factors, including the nature of the glycosyl donor and its protecting groups, the reactivity of the glycosyl acceptor, the choice of solvent, and the reaction conditions.[1][2][3][4] L-Gulose's inherent conformational properties can also influence the stereochemical outcome.
Q2: How does the choice of protecting groups on the L-gulopyranose donor affect the stereoselectivity of the glycosylation?
Protecting groups have a profound impact on stereoselectivity.[5][6][7][8] They can exert their influence through neighboring group participation or by altering the conformation and reactivity of the glycosyl donor.[5][6][7][8]
-
Participating Groups: Acyl-type protecting groups (e.g., acetate, benzoate) at the C-2 position can participate in the reaction to form a cyclic intermediate, which blocks the β-face and directs the acceptor to attack from the α-face, leading to the formation of a 1,2-trans glycoside. For L-gulose, this would result in a β-L-gulopyranoside. To favor the α-anomer (a 1,2-cis product), non-participating groups are generally required at C-2.
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl (B1604629), silyl) at the C-2 position are non-participating and are typically used to favor the formation of 1,2-cis glycosides (α-L-gulopyranosides).[4]
-
Conformationally Constraining Protecting Groups: Cyclic protecting groups, such as 4,6-O-benzylidene acetals, can lock the conformation of the pyranose ring and significantly influence the stereochemical outcome.[2][9]
Q3: Which solvents are recommended for promoting α-L-gulopyranosylation?
Solvent choice is a critical parameter for controlling stereoselectivity.[1][10][11]
-
Ethereal Solvents: Solvents like diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and dioxane are known to favor the formation of α-glycosides.[10]
-
Nitrile Solvents: Acetonitrile (MeCN), in contrast, often promotes the formation of β-glycosides through the "nitrile effect," where the solvent participates in the reaction to form an α-nitrilium ion intermediate.[10][11]
Troubleshooting Guide
Problem 1: My glycosylation reaction is producing the undesired β-L-gulopyranoside as the major product.
This issue suggests that the reaction conditions are favoring the formation of the 1,2-trans product. Here are some potential causes and solutions:
| Potential Cause | Suggested Solution |
| Participating group at C-2 | Replace the C-2 acyl protecting group with a non-participating ether group (e.g., benzyl ether). |
| Solvent Choice | Switch from a nitrile solvent (e.g., acetonitrile) to an ethereal solvent (e.g., diethyl ether, THF).[10] |
| Promoter System | The choice of promoter can influence the reaction mechanism. Consider screening different activators. |
| Temperature | Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product. |
Problem 2: I am obtaining a mixture of α and β anomers with low selectivity.
Low stereoselectivity can be caused by a variety of factors that lead to competing reaction pathways.
| Potential Cause | Suggested Solution |
| Reactive Acceptor | Highly reactive glycosyl acceptors can sometimes lead to lower selectivity.[12] Consider using a less nucleophilic acceptor if possible, or modify the protecting groups on the acceptor to reduce its reactivity.[13] |
| Donor Reactivity | The reactivity of the glycosyl donor, influenced by its protecting groups and the anomeric leaving group, can affect selectivity. An "armed" donor (with electron-donating protecting groups) might be more reactive and less selective. Consider using a "disarmed" donor (with electron-withdrawing protecting groups). |
| Reaction Concentration | The concentration of the reactants can influence the reaction pathway and, consequently, the stereoselectivity.[14] Experiment with different concentrations. |
| Anomerization of the Donor | The glycosyl donor may be anomerizing under the reaction conditions, leading to a mixture of products. Pre-activation of the donor at low temperatures before adding the acceptor can sometimes mitigate this.[9] |
Experimental Protocols
General Protocol for α-L-Gulopyranose Glycosylation
This protocol provides a general framework. The specific conditions, particularly the choice of solvent, promoter, and temperature, should be optimized for each specific glycosyl donor and acceptor pair.
-
Preparation of Reactants:
-
Dry the glycosyl donor and acceptor under high vacuum for several hours before use.
-
Ensure all glassware is flame-dried or oven-dried to remove any traces of water.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
Dissolve the glycosyl donor and acceptor in the chosen anhydrous solvent (e.g., diethyl ether or a mixture of solvents) under an inert atmosphere (e.g., argon or nitrogen).
-
Add activated molecular sieves (e.g., 4 Å) and stir the mixture at room temperature for 30 minutes.
-
-
Glycosylation Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Add the promoter (e.g., a Lewis acid such as TMSOTf or BF₃·Et₂O) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., triethylamine (B128534) or pyridine).
-
Filter the mixture through a pad of celite to remove the molecular sieves.
-
Wash the filtrate with appropriate aqueous solutions (e.g., saturated sodium bicarbonate, brine).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the anomers.
-
Visualizations
Troubleshooting Workflow for α-L-Gulopyranosylation
Caption: A flowchart for troubleshooting poor α-stereoselectivity.
Factors Influencing Stereoselectivity
Caption: Key factors that determine the stereochemical outcome.
References
- 1. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 6. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06139B [pubs.rsc.org]
- 14. Comparison of glycosyl donors: a supramer approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for α-L-Gulopyranose Synthesis
Welcome to the technical support center for the synthesis of α-L-gulopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this rare sugar.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of α-L-gulopyranose, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of L-Gulose (B135350) | - Unfavorable Reaction Equilibrium: Many isomerization and epimerization reactions for rare sugar synthesis have low equilibrium constants. - Suboptimal Reaction Conditions: Incorrect temperature, pH, or catalyst concentration can significantly reduce yield. - Enzyme Inactivation (for enzymatic synthesis): The enzyme may lose activity over time under the reaction conditions. | - Implement in-situ product removal to shift the equilibrium towards the product. - Systematically optimize reaction conditions (temperature, pH, solvent, catalyst loading) using a design of experiments (DoE) approach. - For enzymatic reactions, consider using immobilized enzymes to improve stability and allow for easier reuse. |
| Poor α-Anomer Selectivity | - Lack of Stereochemical Control: The formation of the desired α-anomer over the β-anomer can be challenging without proper directing groups. - Anomerization: The desired α-anomer may anomerize to the more stable β-anomer under the reaction or purification conditions. | - Employ a protecting group strategy that favors the formation of the α-anomer. For example, a non-participating group at the C-2 position is often necessary for the synthesis of 1,2-cis glycosides (which includes α-gulose). - Carefully select the glycosylation promoter and solvent system, as these can significantly influence the stereochemical outcome. - Control the reaction temperature and pH during workup and purification to minimize anomerization. |
| Formation of Multiple Byproducts | - Non-selective Reactions: Reagents may react with multiple hydroxyl groups on the sugar molecule. - Side Reactions: Undesired reactions such as elimination or rearrangement can occur under the reaction conditions. - Incomplete Reactions: The presence of unreacted starting materials and intermediates complicates purification. | - Utilize protecting groups to selectively block reactive sites and direct the reaction to the desired position.[1] - Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. - Monitor the reaction progress closely using techniques like TLC or HPLC to ensure complete conversion of the starting material. |
| Difficulty in Product Purification | - Similar Polarity of Isomers: α- and β-anomers, as well as other sugar isomers, often have very similar polarities, making them difficult to separate by standard chromatography. - Product Degradation: The target molecule may be sensitive to the purification conditions (e.g., heat, strong acids, or bases). | - Employ specialized chromatographic techniques such as recycling HPLC or use columns with different selectivities (e.g., pentafluorophenyl or phenyl hexyl stationary phases for protected carbohydrates).[2] - For unprotected sugars, consider derivatization to less polar compounds to facilitate separation, followed by deprotection. - Use gentle purification methods and avoid harsh conditions that could lead to degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of L-gulose?
A1: Common starting materials for the synthesis of L-gulose include D-glucose, D-mannose, and L-sorbose. Syntheses from D-sugars often involve a key C-5 epimerization step to invert the stereochemistry from the D- to the L-series.[3] L-sorbose can be converted to L-gulose through isomerization or reduction reactions.
Q2: How can I improve the stereoselectivity to obtain the α-anomer of L-gulopyranose?
A2: Achieving high α-selectivity in glycosylation reactions is a common challenge in carbohydrate synthesis.[4] Key strategies include:
-
Protecting Groups: The choice of protecting groups on the glycosyl donor is crucial. Non-participating protecting groups at the C-2 position, such as benzyl (B1604629) ethers, are generally used to favor the formation of 1,2-cis glycosidic bonds, which corresponds to the α-anomer in the gulo-series.
-
Reaction Conditions: The solvent, temperature, and activating agent for the glycosylation reaction all play a significant role in determining the anomeric ratio. Ethereal solvents are often beneficial for α-selective glycosylations.
-
Donor and Acceptor Reactivity: The reactivity of both the glycosyl donor and the acceptor can influence the stereochemical outcome.
Q3: What are some effective protecting group strategies for L-gulose synthesis?
A3: A robust protecting group strategy is essential for the successful synthesis of complex carbohydrates like L-gulose.[1] A typical strategy involves:
-
Orthogonal Protecting Groups: Using a set of protecting groups that can be removed under different conditions allows for the selective deprotection of specific hydroxyl groups. Common orthogonal protecting groups include benzyl ethers (removed by hydrogenolysis), silyl (B83357) ethers (removed by fluoride (B91410) ions), and acetals (removed by acid hydrolysis).
-
Temporary and Permanent Protecting Groups: Some hydroxyl groups may be protected with "permanent" groups like benzyl ethers that remain until the final steps of the synthesis, while others may be protected with "temporary" groups that are removed at intermediate stages to allow for further reactions.
Q4: What analytical techniques are used to confirm the structure and purity of α-L-gulopyranose?
A4: A combination of spectroscopic and analytical techniques is used to characterize α-L-gulopyranose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the structure and stereochemistry of the sugar, including the anomeric configuration. The coupling constants of the anomeric proton in the 1H NMR spectrum can help distinguish between the α and β anomers.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
Optical Rotation: Measurement of the specific rotation can help to confirm the enantiomeric form (L-gulose).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and to separate different isomers.
Experimental Protocols
Representative Protocol: Synthesis of L-Gulose Derivative via C-5 Epimerization of a D-Mannose Derivative
This protocol outlines a key transformation in a multi-step synthesis of an L-gulose derivative, starting from a readily available D-mannose derivative. This example illustrates the general principles that can be applied to the synthesis of L-gulose.[3]
Step 1: Preparation of a 5-O-Mesylated D-Mannofuranoside Derivative
-
Start with a suitably protected D-mannofuranose derivative, for example, benzyl 2,3-O-isopropylidene-α-D-mannofuranoside.
-
Perform a regioselective one-pot 6-O-benzoylation and 5-O-mesylation. This can be achieved by treating the starting material with benzoyl chloride and methanesulfonyl chloride in the presence of a base like pyridine. The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work up the reaction by quenching with a suitable reagent, followed by extraction with an organic solvent and purification by column chromatography on silica (B1680970) gel.
Step 2: Intramolecular SN2 Inversion to form the L-Gulofuranoside Skeleton
-
The 5-O-mesyl-6-O-benzoyl derivative is treated with a base such as potassium tert-butoxide to first remove the benzoyl group.
-
The resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the mesylate at C-5 and inverting the stereochemistry to form the L-gulo configuration. This step also forms a 5,6-anhydro (epoxide) ring.
-
The reaction is typically run in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature.
-
After the reaction is complete, it is worked up and the product, benzyl 5,6-anhydro-2,3-O-isopropylidene-β-L-gulofuranoside, is purified by column chromatography.
Step 3: Hydrolysis to L-Gulose Derivative
-
The resulting epoxide can be hydrolyzed under acidic conditions to yield a 1,6-anhydro-β-L-gulopyranose derivative.
-
This derivative can then be further processed, for example, by acetylation to yield L-gulopyranosyl pentaacetate, which can be deprotected to afford L-gulose.
Data Presentation
Table 1: Example Reaction Conditions for C-5 Epimerization
| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield (%) |
| Benzyl 2,3-O-isopropylidene-α-D-mannofuranoside | 1. BzCl, MsCl, Pyridine 2. KOtBu | 1. Dichloromethane 2. THF | 1. 0 °C to rt 2. rt | 1. 4 h 2. 2 h | Benzyl 5,6-anhydro-2,3-O-isopropylidene-β-L-gulofuranoside | ~70-80 (over 2 steps) |
Note: This table is a representative example based on similar transformations in the literature and may require optimization for specific substrates.
Visualizations
Caption: A generalized workflow for the synthesis of an L-gulose derivative from a D-mannose precursor.
Caption: A logical troubleshooting workflow for optimizing α-L-gulopyranose synthesis.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concise synthesis of l-gulose and its C-6 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of alpha-L-gulopyranose Anomers
Welcome to the technical support center for the purification of alpha-L-gulopyranose anomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the separation and purification of this specific carbohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound anomers?
The purification of this compound anomers presents several significant challenges inherent to the chemistry of reducing sugars. The most critical challenge is the phenomenon of mutarotation , where the alpha and beta anomers interconvert in solution until an equilibrium is reached.[1][2] This dynamic equilibrium can cause issues during chromatographic separation, such as peak broadening or the appearance of multiple peaks for a single compound, making the isolation of a pure anomer difficult.[2][3]
Additional challenges include:
-
High Polarity: Sugars are highly polar, which can make them difficult to retain and resolve on standard reversed-phase chromatography columns.[2][3]
-
Similar Physicochemical Properties: The alpha and beta anomers are diastereomers with very similar structures and properties, making their separation challenging.[1]
-
Lack of a UV Chromophore: Sugars like L-gulopyranose do not possess a UV chromophore, which complicates detection with standard UV-Vis detectors in HPLC systems.[2]
Q2: How does mutarotation affect the purification process?
Mutarotation is the change in optical rotation that occurs when a pure anomer of a sugar is dissolved in a solvent, typically water.[1] The process involves the reversible opening of the cyclic pyranose ring to form the open-chain aldehyde, which can then re-close to form either the alpha or beta anomer.[4][5] During a chromatographic run, if the rate of this interconversion is comparable to the separation time, it can result in distorted peak shapes, including broadened peaks or a plateau between two peaks, hindering the collection of a pure anomeric fraction.[6][7] The rate of mutarotation is influenced by pH and temperature and can be catalyzed by both acids and bases.[4]
Q3: What analytical techniques are best for identifying and quantifying alpha- and beta-L-gulopyranose?
Several techniques are essential for the analysis of sugar anomers:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for separating anomers.[8][9] Specialized columns, such as those based on cyclodextrins or chiral stationary phases, can be effective.[8][10] Detection is often achieved using Refractive Index (RI) detectors or Evaporative Light Scattering Detectors (ELSD).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguously determining the anomeric configuration. The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is diagnostic for the stereochemistry.[11] Diffusion-Ordered Spectroscopy (DOSY) NMR has also been used to separate the signals of anomers in a mixture.[12][13]
-
Polarimetry: This technique measures the optical rotation of a solution. Since pure alpha and beta anomers have different specific rotations, polarimetry can be used to monitor the process of mutarotation and determine the composition of an equilibrium mixture.[1][14]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound anomers in a question-and-answer format.
Issue 1: My HPLC chromatogram shows broad, split, or interconnected peaks.
-
Question: Why am I not getting sharp, distinct peaks for my anomers?
-
Answer: This is a classic sign of on-column anomerization (mutarotation) occurring during the separation process.[2] To resolve this, you can either try to accelerate the interconversion so that both anomers elute as a single sharp peak, or slow it down to resolve both anomers baseline.
-
Solution A (Accelerate Interconversion): Increase the column temperature, often in the range of 70-80°C. A faster interconversion rate relative to the separation time can cause the two anomeric peaks to merge into a single, sharp peak.[2]
-
Solution B (Accelerate Interconversion): Use a high pH mobile phase (e.g., pH > 10). Alkaline conditions catalyze mutarotation, leading to the coalescence of the anomeric signals. Note that polymer-based or other pH-stable columns are required for this approach.[2]
-
Solution C (Slow Interconversion): Work at low temperatures and use aprotic solvents if your sample is soluble, as this can slow down the rate of mutarotation, potentially allowing for better resolution of the individual anomer peaks.[10]
-
Issue 2: The alpha and beta anomers are co-eluting.
-
Question: My HPLC method is not separating the two anomers at all. How can I improve resolution?
-
Answer: Co-elution indicates that the selectivity of your chromatographic system is insufficient for the subtle differences between the anomers.
-
Solution A: Column Selection: The choice of stationary phase is critical. Consider using specialized columns designed for carbohydrate analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common mode for separating highly polar compounds like sugars.[6] Amino- and amide-bonded stationary phases are frequently used in HILIC for sugar analysis.[6] Chiral columns (e.g., Chiralpak) have also been shown to be effective in separating both enantiomers and anomers of monosaccharides.[8][9]
-
Solution B: Mobile Phase Optimization: Systematically vary the composition of your mobile phase. In HILIC, the ratio of the organic solvent (typically acetonitrile) to the aqueous buffer is a key parameter. Small changes can significantly impact retention and selectivity.[6]
-
Issue 3: I am having trouble confirming the identity of my purified fractions.
-
Question: I have collected fractions from my HPLC, but how can I be certain which one is the alpha anomer?
-
Answer: The most reliable method for assigning the anomeric configuration is ¹H NMR spectroscopy.[11] The key is to measure the coupling constant (³J) between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2).
-
For most pyranose sugars in a chair conformation, a large coupling constant (typically 7-9 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of the beta anomer .
-
A smaller coupling constant (typically 2-4 Hz) indicates a cis (axial-equatorial or equatorial-axial) relationship, which is characteristic of the alpha anomer .
-
Issue 4: The yield of my purified anomer is very low.
-
Question: After purification, I have very little of my target alpha anomer. What could be causing this?
-
Answer: Low yield can be due to several factors, including degradation of the sugar or irreversible adsorption to the stationary phase.
-
Solution A: Assess Stability: Sugars can be susceptible to degradation under harsh conditions, especially at very high pH or temperatures.[2] Investigate the stability of L-gulopyranose under your purification conditions and minimize the exposure time to potentially damaging environments.
-
Solution B: Change Stationary Phase: If you suspect irreversible adsorption, try using a more inert stationary phase or an end-capped column to minimize interactions that could lead to sample loss.[3]
-
Quantitative Data Summary
Specific quantitative data for L-gulopyranose anomers is not widely available in the literature. However, the data for the well-studied D-glucopyranose anomers can serve as an illustrative example of the parameters researchers should determine.
Table 1: Physicochemical Properties of D-Glucopyranose Anomers (Illustrative Example)
| Property | α-D-Glucopyranose | β-D-Glucopyranose | Reference(s) |
|---|---|---|---|
| Initial Specific Rotation [α]D | +112.2° | +18.7° | [1][4] |
| Equilibrium Specific Rotation [α]D | +52.7° | +52.7° | [1][4] |
| Percentage in Equilibrium Mixture (in D₂O) | ~36% | ~64% | [1][5] |
| Melting Point | 146 °C | 148-155 °C |[4] |
Experimental Protocols
Protocol 1: General HPLC Method for Anomer Separation
This protocol provides a starting point for developing a separation method. Optimization will be required for this compound.
-
Column: Use a column suitable for carbohydrate analysis, such as an amino-bonded or amide-bonded HILIC column (e.g., 150 mm x 4.6 mm).
-
Mobile Phase: A typical mobile phase for HILIC is a mixture of acetonitrile (B52724) and water. Start with a ratio of 85:15 (v/v) Acetonitrile:Water.[6] The mobile phase should be freshly prepared and degassed.
-
Flow Rate: Begin with a flow rate of 1.0 mL/min.
-
Column Temperature: To manage mutarotation, either maintain a low temperature (e.g., 5-10°C) to resolve both anomers or a high temperature (e.g., 70-80°C) to elute them as a single peak.[2][6]
-
Injection Volume: 10-20 µL.
-
Detection: Use a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
-
Optimization: Adjust the acetonitrile/water ratio to improve resolution. A higher water content generally decreases retention time.
Protocol 2: Determination of Anomeric Configuration by ¹H NMR
-
Sample Preparation: Dissolve a small amount of the purified anomer in a suitable deuterated solvent (e.g., D₂O). Lyophilize from D₂O two or three times to exchange the hydroxyl protons for deuterium, which simplifies the spectrum by removing the OH signals.
-
Acquisition: Acquire a one-dimensional ¹H NMR spectrum.
-
Analysis:
-
Identify the signal corresponding to the anomeric proton (H-1). This is typically the most downfield signal in the carbohydrate region (around 4.5-5.5 ppm) and appears as a doublet.
-
Measure the coupling constant (³J_H1,H2) of this doublet.
-
Assign Configuration: A large coupling constant (~8 Hz) suggests a β-anomer, while a small coupling constant (~3 Hz) suggests an α-anomer.[11]
-
Visualizations
Diagram 1: Troubleshooting Workflow for HPLC Purification
Caption: Troubleshooting workflow for HPLC purification of anomers.
Diagram 2: Mutarotation Equilibrium of L-Gulopyranose
Caption: The process of mutarotation for L-Gulopyranose in solution.
References
- 1. Mutarotation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. physicsforums.com [physicsforums.com]
- 8. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatographic separation of anomeric forms of saccharides with cyclodextrin bonded phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. mdpi.com [mdpi.com]
- 13. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 14. homework.study.com [homework.study.com]
Technical Support Center: Enhancing the Yield of Enzymatic α-L-Gulopyranose Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic synthesis of α-L-gulopyranose. The primary enzymatic route involves the isomerization of L-sorbose using L-rhamnose isomerase.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on practical solutions to improve the yield and purity of α-L-gulopyranose.
Issue 1: Low Conversion of L-Sorbose to α-L-Gulopyranose
A low yield of the target product is the most common challenge in this enzymatic synthesis. Several factors can contribute to this issue.
| Possible Cause | Troubleshooting Steps & Rationale |
| Unfavorable Thermodynamic Equilibrium | The isomerization of ketoses to aldoses, such as L-sorbose to L-gulopyranose, often has an unfavorable thermodynamic equilibrium, with yields potentially as low as 10% at equilibrium. To address this, consider implementing in-situ product removal (ISPR) techniques like selective crystallization or chromatographic separation to shift the equilibrium towards product formation. |
| Suboptimal Reaction Conditions | Enzyme activity is highly dependent on pH, temperature, and buffer composition. It is crucial to optimize these parameters for the specific L-rhamnose isomerase being used. A Design of Experiments (DoE) approach can efficiently screen for optimal conditions. |
| Low Enzyme Stability | The operational stability of the enzyme can decrease over time under process conditions. To enhance stability, consider using immobilized enzymes, which can also facilitate reuse. The addition of stabilizers, such as glycerol (B35011) or specific metal ions (e.g., Mn²⁺, Co²⁺), may also be beneficial depending on the enzyme's requirements. |
| Substrate and/or Product Inhibition | High concentrations of the substrate (L-sorbose) or the accumulation of the product (α-L-gulopyranose) can inhibit the activity of L-rhamnose isomerase. To mitigate this, a fed-batch strategy for the substrate or continuous product removal can be employed to maintain lower concentrations and a higher reaction rate. |
| Byproduct Formation | L-rhamnose isomerase may lack perfect specificity, leading to the formation of undesired sugar epimers or other byproducts. This not only reduces the yield of α-L-gulopyranose but also complicates purification. Ensure the use of a highly specific enzyme and optimize reaction conditions to minimize byproduct formation. |
Issue 2: Difficulty in Purifying α-L-Gulopyranose
The presence of unreacted substrate and potential byproducts can make the purification of α-L-gulopyranose challenging.
| Possible Cause | Troubleshooting Steps & Rationale |
| Co-elution with L-Sorbose | Due to their similar structures, α-L-gulopyranose and L-sorbose can be difficult to separate using standard chromatographic methods. High-Performance Liquid Chromatography (HPLC) with a specialized carbohydrate analysis column is often required for effective separation. |
| Presence of Multiple Anomers | In solution, gulopyranose can exist as a mixture of α and β anomers, which can lead to peak broadening or splitting during chromatography. Controlling the pH and temperature of the mobile phase can sometimes help to minimize this effect. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the enzymatic synthesis of α-L-gulopyranose?
A1: Due to the unfavorable thermodynamic equilibrium of the isomerization reaction, the yield of α-L-gulopyranose from L-sorbose is often low, typically around 10% at equilibrium. However, this can be improved by employing strategies such as in-situ product removal.
Q2: Which enzyme is recommended for the synthesis of α-L-gulopyranose from L-sorbose?
A2: L-rhamnose isomerase (EC 5.3.1.14) is the most commonly used enzyme for this conversion due to its broad substrate specificity, which includes the isomerization of various aldoses and ketoses.[1] Enzymes from different microbial sources may have varying optimal conditions and stability.
Q3: What are the optimal reaction conditions for L-rhamnose isomerase?
A3: The optimal conditions can vary depending on the source of the L-rhamnose isomerase. However, a common starting point for optimization is a slightly alkaline pH (around 7.5-8.0) and a temperature of 50-60°C.[1] The presence of certain metal ions, like Mn²⁺ or Co²⁺, may also be required for optimal activity and stability.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector and a carbohydrate analysis column. This will allow you to quantify the concentrations of both the substrate (L-sorbose) and the product (α-L-gulopyranose).[1]
Q5: What is the best method for purifying α-L-gulopyranose from the reaction mixture?
A5: Preparative HPLC is a common and effective method for purifying α-L-gulopyranose from the reaction mixture, allowing for the separation of the product from the remaining substrate and any byproducts.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of rare sugars using L-rhamnose isomerase, which can be used as a reference for optimizing α-L-gulopyranose synthesis.
| Parameter | Value/Range | Source |
| Enzyme | L-Rhamnose Isomerase | Pseudomonas stutzeri |
| Substrate | D-Sorbose (analogous to L-Sorbose) | 10% (w/v) |
| Enzyme Concentration | 5 U/mL (immobilized) | [1] |
| Buffer | 50 mM Phosphate (B84403) Buffer | [1] |
| pH | 7.5 | [1] |
| Temperature | 50°C | [1] |
| Cofactor | 1 mM MnCl₂ | [1] |
| Reaction Time | 24-48 hours | [1] |
| Conversion Yield (Equilibrium) | ~10% (for D-Gulose) | [1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of α-L-Gulopyranose from L-Sorbose
This protocol is adapted from the methodology for the synthesis of D-gulose using L-rhamnose isomerase.[1]
Materials:
-
L-Sorbose
-
Immobilized L-rhamnose isomerase
-
50 mM Phosphate buffer (pH 7.5)
-
1 M MnCl₂ solution
-
Reaction vessel with gentle agitation (e.g., orbital shaker)
-
Water bath or incubator set to 50°C
Procedure:
-
Prepare Substrate Solution: Dissolve L-sorbose in 50 mM phosphate buffer (pH 7.5) to a final concentration of 10% (w/v).
-
Add Cofactor: Add MnCl₂ to the substrate solution to a final concentration of 1 mM.
-
Add Enzyme: Add the immobilized L-rhamnose isomerase to the substrate solution at a concentration of 5 U/mL.
-
Incubation: Incubate the reaction mixture at 50°C with gentle agitation (e.g., 150 rpm) for 24-48 hours.
-
Monitoring: Periodically take samples from the reaction mixture. Terminate the enzymatic reaction in the samples by heat inactivation (e.g., boiling for 10 minutes). Analyze the samples by HPLC to monitor the formation of α-L-gulopyranose.
-
Termination: Once the reaction has reached equilibrium (the ratio of α-L-gulopyranose to L-sorbose is no longer changing), terminate the reaction by removing the immobilized enzyme by filtration.
Protocol 2: Purification of α-L-Gulopyranose by HPLC
Equipment and Materials:
-
HPLC system with a preparative column suitable for carbohydrate separation (e.g., an amino-based column).
-
Refractive Index (RI) detector.
-
Mobile phase (e.g., acetonitrile/water mixture).
-
Reaction mixture containing α-L-gulopyranose and L-sorbose.
-
Fraction collector.
Procedure:
-
System Equilibration: Equilibrate the HPLC system and preparative column with the chosen mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject an appropriate volume of the terminated reaction mixture onto the column.
-
Chromatographic Separation: Run the chromatogram using an isocratic or gradient elution method optimized for the separation of L-sorbose and L-gulopyranose.
-
Fraction Collection: Collect the fractions corresponding to the α-L-gulopyranose peak as it elutes from the column.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the α-L-gulopyranose.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified α-L-gulopyranose.
Visualizations
Caption: Workflow for the enzymatic synthesis and purification of α-L-gulopyranose.
Caption: Troubleshooting logic for addressing low yield in α-L-gulopyranose synthesis.
References
Technical Support Center: Alpha-L-Gulopyranose and Rare Sugar Stability
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with alpha-L-gulopyranose and other rare monosaccharides. Given the limited specific literature on the instability of this compound, this guide draws upon general principles of carbohydrate chemistry to address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected results in my experiment with this compound. Could it be due to instability?
A1: It is possible. Monosaccharides, particularly rare sugars, can be susceptible to degradation under certain experimental conditions.[1][2] Instability can manifest as a loss of starting material, the appearance of unexpected byproducts, or a decrease in biological activity. Factors such as pH, temperature, and the presence of catalysts can influence the stability of monosaccharides.[3][4]
Q2: What are the common degradation pathways for monosaccharides like L-gulose?
A2: In solution, monosaccharides exist in an equilibrium between their cyclic (pyranose or furanose) and open-chain forms.[][6] The open-chain form, having a free aldehyde or ketone group, is more susceptible to reactions.[7] Common degradation pathways in aqueous solutions, especially under heating or acidic/basic conditions, include:
-
Epimerization: A change in the stereochemistry at a single chiral center, often occurring via an enolate intermediate in basic solutions.[8]
-
Isomerization: Conversion between different isomers, such as the transformation of an aldose to a ketose.
-
Dehydration: Elimination of water molecules, which can lead to the formation of furan (B31954) derivatives like furfural (B47365) (from pentoses) or 5-hydroxymethylfurfural (B1680220) (HMF) (from hexoses).[9]
-
Caramelization/Polymerization: Complex, poorly defined reactions that occur at high temperatures, leading to brown, polymeric substances.[10]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions. This includes:
-
Temperature: Perform reactions at the lowest effective temperature and for the shortest duration possible.
-
pH: Maintain a neutral or slightly acidic pH unless the reaction chemistry requires basic conditions. Buffering the solution can help maintain a stable pH.
-
Solvent: Use high-purity solvents and consider aprotic solvents if compatible with your experimental design, as they can sometimes limit degradation pathways that involve water.[11]
-
Storage: Store the sugar in a cool, dry place, and prepare solutions fresh for each experiment.
Q4: Are there any techniques to actively stabilize monosaccharides in solution?
A4: Yes, chemical modification can be used to stabilize monosaccharides. One approach is the formation of acetals or ketals by reacting the sugar with an aldehyde or ketone, which protects the hydroxyl groups.[1][2] For example, formaldehyde (B43269) has been used to reversibly form 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) rings with monosaccharides, preventing their degradation during processes like biomass depolymerization.[11] Another strategy is the conversion of hydroxyl groups to esters or ethers, which are generally more stable and soluble in organic solvents.[12]
Troubleshooting Guide
If you suspect that the instability of this compound is affecting your experimental results, follow these steps to diagnose and address the issue.
Step 1: Characterize the Starting Material
-
Action: Before starting your experiment, verify the purity and identity of your this compound using techniques like NMR spectroscopy, mass spectrometry, or HPLC.
-
Rationale: This ensures that the starting material is not already degraded or contaminated.
Step 2: Monitor the Reaction Over Time
-
Action: Take aliquots of your reaction mixture at different time points and analyze them using a suitable analytical method (e.g., HPLC, TLC).
-
Rationale: This will help you determine if and when the degradation is occurring. Look for a decrease in the peak corresponding to your starting material and the appearance of new peaks.
Step 3: Analyze for Common Degradation Products
-
Action: If new peaks are observed, try to identify them. Compare their retention times or spectra to those of known monosaccharide degradation products like other epimers, ketoses, or furans.
-
Rationale: Identifying the degradation products can provide clues about the degradation pathway and the conditions that are causing it.
Step 4: Systematically Vary Experimental Conditions
-
Action: If degradation is confirmed, systematically vary one experimental parameter at a time (e.g., temperature, pH, concentration) while keeping others constant.
-
Rationale: This will help you identify the specific factor(s) contributing to the instability.
Step 5: Implement Stabilization Strategies
-
Action: Based on your findings, modify your experimental protocol to minimize degradation. This could involve lowering the temperature, adjusting the pH, or using a different solvent system. If necessary, consider protecting the sugar as a more stable derivative.[12]
-
Rationale: Proactively addressing the cause of instability will lead to more reliable and reproducible experimental outcomes.
Data Presentation
| Factor | Potential Effect on Stability | General Recommendations for Minimizing Degradation |
| Temperature | Increased temperature generally accelerates degradation reactions.[3][4] | Maintain the lowest practical temperature for your experiment. Avoid prolonged heating. |
| pH | Both highly acidic and highly alkaline conditions can catalyze degradation.[4] Basic conditions can promote epimerization.[8] | Maintain a pH as close to neutral as possible, unless specific reaction conditions are required. Use a suitable buffer system. |
| Solvent | Protic solvents like water can participate in hydrolysis and dehydration reactions.[11] | Use high-purity solvents. Consider aprotic solvents if your experimental design allows. |
| Presence of Catalysts | Acids, bases, and certain metal ions can catalyze degradation reactions.[1][2] | Be mindful of all components in your reaction mixture, including catalysts and impurities. |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | For sensitive reactions, consider degassing your solvents and running the experiment under an inert atmosphere (e.g., nitrogen or argon). |
| Concentration | Higher concentrations can sometimes lead to an increased rate of bimolecular degradation reactions or polymerization. | Use the lowest concentration of the sugar that is feasible for your experiment. |
Experimental Protocols
Protocol 1: HPLC Analysis for Monitoring Monosaccharide Stability
This protocol describes a general method for monitoring the stability of a monosaccharide like this compound in a solution over time.
-
Materials:
-
This compound
-
High-purity solvent (e.g., water, buffer)
-
HPLC system with a suitable column (e.g., an amino-based column for carbohydrate analysis) and detector (e.g., refractive index detector or evaporative light scattering detector).
-
Mobile phase (e.g., acetonitrile/water gradient).
-
-
Methodology:
-
Prepare a stock solution of this compound of known concentration in the desired solvent.
-
Divide the solution into several vials. Keep one vial as a control at a low temperature (e.g., 4°C).
-
Expose the other vials to the experimental conditions you want to test (e.g., elevated temperature, specific pH).
-
At predetermined time intervals (e.g., 0, 1, 3, 6, 24 hours), take an aliquot from each vial.[13]
-
If necessary, quench the reaction (e.g., by rapid cooling or neutralization).
-
Analyze the aliquots by HPLC.
-
Compare the chromatograms of the experimental samples to the control. Quantify the peak area of the starting material to determine the extent of degradation. Note the appearance and retention times of any new peaks.
-
Protocol 2: Benedict's Test for Detecting Reducing Sugars
This is a simple qualitative test to determine if your monosaccharide solution contains reducing sugars, which have a free aldehyde or ketone group.[7] This can be an initial, quick check for isomerization or degradation.
-
Materials:
-
Benedict's reagent
-
Your sugar solution
-
Control solutions (e.g., glucose as a positive control, sucrose (B13894) as a negative control)
-
Test tubes
-
Boiling water bath
-
-
Methodology:
-
Add 1 mL of your sugar solution to a test tube.
-
Add 2 mL of Benedict's reagent and mix.[7]
-
Place the test tube in a boiling water bath for 3-5 minutes.[7][14]
-
Observe any color change. A change from blue to green, yellow, orange, or brick-red indicates the presence of a reducing sugar. The original blue color indicates a negative result.[7][14]
-
Visualizations
Caption: Hypothetical degradation pathways for L-gulose in solution.
Caption: Workflow for troubleshooting monosaccharide instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. scispace.com [scispace.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. news-medical.net [news-medical.net]
- 14. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Solubility of alpha-L-gulopyranose Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the solubility challenges associated with alpha-L-gulopyranose derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my α-L-gulopyranose derivatives exhibit poor aqueous solubility?
A1: The solubility of α-L-gulopyranose derivatives is governed by their molecular structure.[1] While the parent gulopyranose structure contains multiple hydroxyl (-OH) groups that can form hydrogen bonds with water, derivatives often introduce hydrophobic (lipophilic) moieties.[2] This increase in lipophilicity and often molecular weight, coupled with strong intermolecular forces in the solid-state (crystal lattice energy), can significantly reduce aqueous solubility.[3]
Q2: What are the immediate first steps when my gulopyranose derivative fails to dissolve in an aqueous buffer?
A2: Start with the simplest approaches before moving to more complex methods:
-
Gentle Heating: Moderately increase the temperature of the solution while stirring. Be cautious, as excessive heat can degrade the compound.
-
Sonication: Use a sonicator bath to apply ultrasonic energy, which can help break apart solid particles and enhance dissolution.
-
pH Adjustment: If your derivative has ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the buffer can convert the compound into a more soluble salt form.[4][5]
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent (a co-solvent) to the aqueous buffer.[4][6]
Q3: Is it acceptable to use DMSO as a co-solvent for my cell-based assays? What are the potential issues?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a powerful and common co-solvent for creating high-concentration stock solutions. However, for cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v), as higher concentrations can be cytotoxic and may interfere with experimental outcomes. A major issue is that diluting a DMSO stock solution into an aqueous buffer can cause the compound to precipitate if its solubility limit in the final solvent mixture is exceeded.
Troubleshooting Guides
This section addresses specific experimental problems with step-by-step solutions.
Problem: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer for my experiment.
This common issue arises when the aqueous buffer cannot maintain the solubility of the compound at the desired concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Re-evaluate Concentration: Determine if the target concentration is essential. If possible, perform a dose-response experiment to see if a lower, more soluble concentration is still effective.
-
Optimize Co-solvent: If using a co-solvent like DMSO, try slightly increasing its final concentration, but always run a vehicle control to ensure the co-solvent itself is not causing a biological effect.
-
Employ Formulation Aids: If the above steps fail, a formulation strategy is necessary. Cyclodextrins are a highly effective option for carbohydrate-like molecules.
Solubility Enhancement: Data and Protocols
Improving solubility often requires a systematic approach. The choice of method depends on the compound's properties and the experimental requirements.[7]
Data Presentation
Table 1: Solubility of a Hypothetical Gulopyranose Derivative (GD-X) in Common Solvent Systems
| Solvent System (v/v) | Solubility (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| PBS, pH 7.4 | < 0.01 | Insoluble |
| 95% Ethanol / 5% Water | 5.2 | Soluble |
| 100% DMSO | > 100 | Freely Soluble |
| 90% PBS / 10% DMSO | 0.15 | Slightly Soluble |
| 99% PBS / 1% DMSO | < 0.01 | Precipitates |
| 5% (w/v) HP-β-CD in Water | 1.5 | Significantly Improved |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity.[6] | Simple to implement for initial screening. | Can be toxic to cells; may cause precipitation upon dilution. |
| pH Adjustment | Converts ionizable drugs to soluble salt forms.[5] | Highly effective for ionizable compounds. | Not applicable to neutral molecules; can alter experimental conditions. |
| Complexation | Host molecules (e.g., cyclodextrins) encapsulate the hydrophobic drug.[8][9] | High biocompatibility; significant solubility increase.[10] | Requires specific host-guest geometry; can be costly. |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution rate.[4][11] | Increases dissolution rate.[12] | Does not increase equilibrium solubility; requires specialized equipment. |
| Lipid-Based Systems | Drug is dissolved in a lipid carrier (oils, surfactants).[4][12] | Enhances oral bioavailability for lipophilic drugs. | Complex formulations; may not be suitable for all experimental types. |
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent
-
Preparation: Prepare stock solutions of your gulopyranose derivative in various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) at a high concentration (e.g., 50 mg/mL).
-
Titration: In separate microcentrifuge tubes, add your primary aqueous buffer (e.g., PBS).
-
Addition: Add small, stepwise aliquots of the organic stock solution to the aqueous buffer. Vortex thoroughly after each addition.
-
Observation: Visually inspect for precipitation (cloudiness). The point just before precipitation occurs represents the maximum solubility in that co-solvent/buffer ratio.
-
Quantification: For precise measurement, equilibrate the suspension overnight, centrifuge to pellet undissolved compound, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective choice.
-
Molar Ratio Calculation: Determine the desired molar ratio of Drug:HP-β-CD (start with 1:1 and 1:2).
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water by stirring at room temperature.
-
Complexation: Slowly add the powdered gulopyranose derivative to the cyclodextrin solution while stirring vigorously.
-
Equilibration: Seal the container and allow the suspension to stir at room temperature for 24-48 hours to reach equilibrium. Gentle heating (40-50°C) can sometimes accelerate this process.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Analysis: Determine the concentration of the dissolved derivative in the filtrate via HPLC-UV or another quantitative method. This value represents the enhanced solubility.
Visual Guides and Mechanisms
Mechanism of Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[9] They can encapsulate poorly soluble molecules, like many gulopyranose derivatives, forming a more water-soluble inclusion complex.
Caption: Encapsulation of a drug by a cyclodextrin (CD) host.
This diagram illustrates how the hydrophobic drug molecule is sequestered inside the cyclodextrin's lipophilic cavity, while the complex's hydrophilic exterior interacts favorably with water, leading to increased overall solubility.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Exploring Carbohydrates for Therapeutics: A Review on Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. scispace.com [scispace.com]
- 6. ijirt.org [ijirt.org]
- 7. ijcsrr.org [ijcsrr.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. japer.in [japer.in]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
alpha-L-gulopyranose NMR peak assignment and overlap issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR analysis of α-L-gulopyranose, particularly concerning peak assignment and signal overlap.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the 1H NMR spectrum of α-L-gulopyranose so complex and difficult to interpret, especially in the 3.5-4.5 ppm region?
A1: The complexity and severe overlap of signals in the non-anomeric region (typically 3.0-4.5 ppm) of the 1H NMR spectrum are common challenges in carbohydrate analysis.[1][2] This is due to the similar chemical environments of the non-anomeric protons (H-2 to H-6), leading to closely spaced resonances that are often difficult to resolve in a 1D spectrum.
Q2: I am having trouble assigning the anomeric proton (H-1) of α-L-gulopyranose. Where should I expect to find it and how can I confirm its identity?
A2: The anomeric proton (H-1) signal is typically found in the downfield region of the 1H NMR spectrum, usually between 4.5 and 5.5 ppm. For α-anomers, the signal often appears as a doublet with a small 3JH1,H2 coupling constant (typically 2-4 Hz). Confirmation of the anomeric proton can be achieved using a 2D 1H-13C HSQC experiment, which will show a correlation to the anomeric carbon (C-1), typically resonating between 90 and 100 ppm.
Q3: How can I resolve the overlapping signals in the 1H NMR spectrum of α-L-gulopyranose to assign the individual proton resonances?
A3: Two-dimensional (2D) NMR spectroscopy is the most effective method for resolving signal overlap in carbohydrate spectra. The following experiments are crucial:
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically protons on adjacent carbons (e.g., H-1 and H-2, H-2 and H-3). By "walking" through the coupled spins starting from a well-resolved signal like the anomeric proton, you can begin to trace the proton connectivity within the sugar ring.
-
TOCSY (Total Correlation Spectroscopy): This experiment is particularly powerful for carbohydrates as it reveals correlations between all protons within a single spin system (i.e., all the protons of the gulopyranose ring). A cross-peak between the anomeric proton and other ring protons will appear, helping to identify all protons belonging to that monosaccharide.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. Since 13C spectra have a much larger chemical shift dispersion, this technique is excellent for resolving overlapping proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for confirming assignments and for identifying linkages in more complex oligosaccharides.
Q4: What are some key experimental considerations to improve the quality of my NMR data for α-L-gulopyranose?
A4: To obtain high-quality NMR spectra with better resolution, consider the following:
-
Sample Purity: Ensure your sample is free from paramagnetic impurities, which can cause significant line broadening.
-
Solvent: Use a high-purity deuterated solvent (e.g., D₂O). For exchangeable protons (hydroxyl groups), using a solvent mixture like 90% H₂O/10% D₂O or performing experiments in a solvent like DMSO-d₆ may be necessary.
-
Temperature: Optimizing the temperature can sometimes improve spectral resolution by changing the conformational equilibrium or viscosity of the sample.
-
Spectrometer Field Strength: Higher field strength magnets (e.g., 600 MHz or higher) will provide better signal dispersion and resolution.
Data Presentation
Due to the limited availability of specific experimental NMR data for α-L-gulopyranose in publicly accessible databases, the following tables provide representative chemical shift and coupling constant values based on general knowledge of carbohydrate NMR. These values should be used as a guide for initial assignments and should be confirmed with 2D NMR data.
Table 1: Representative 1H NMR Chemical Shifts and Coupling Constants for α-L-Gulopyranose in D₂O
| Proton | Chemical Shift (δ) ppm (Estimated) | Multiplicity | J-Coupling (Hz) (Estimated) |
| H-1 | ~5.2 | d | ~3-4 |
| H-2 | ~3.8 | dd | J1,2 ≈ 3-4, J2,3 ≈ 3-4 |
| H-3 | ~3.9 | t | J2,3 ≈ 3-4, J3,4 ≈ 3-4 |
| H-4 | ~4.0 | t | J3,4 ≈ 3-4, J4,5 ≈ 1 |
| H-5 | ~4.1 | d | J4,5 ≈ 1 |
| H-6a | ~3.7 | dd | J5,6a ≈ 2-3, J6a,6b ≈ -12 |
| H-6b | ~3.6 | dd | J5,6b ≈ 5-6, J6a,6b ≈ -12 |
Table 2: Representative 13C NMR Chemical Shifts for α-L-Gulopyranose in D₂O
| Carbon | Chemical Shift (δ) ppm (Estimated) |
| C-1 | ~95 |
| C-2 | ~70 |
| C-3 | ~72 |
| C-4 | ~68 |
| C-5 | ~73 |
| C-6 | ~63 |
Experimental Protocols
Protocol: 2D NMR for Peak Assignment and Overlap Resolution of α-L-Gulopyranose
This protocol outlines the general steps for acquiring and processing a suite of 2D NMR experiments to achieve complete peak assignment for α-L-gulopyranose.
1. Sample Preparation:
-
Dissolve 5-10 mg of α-L-gulopyranose in 0.5 mL of high-purity D₂O.
-
Lyophilize the sample twice from D₂O to minimize the residual HDO signal.
-
Re-dissolve the sample in 100% D₂O for the final NMR measurement.
2. 1D 1H NMR Acquisition:
-
Acquire a standard 1D 1H NMR spectrum to assess sample purity and concentration.
-
Optimize shimming to achieve the best possible lineshape.
3. 2D NMR Acquisition:
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum. Typical parameters include a spectral width of 10-12 ppm in both dimensions, 2048 points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).
-
TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-120 ms (B15284909) to allow for magnetization transfer throughout the entire spin system.
-
HSQC: Acquire a sensitivity-enhanced HSQC spectrum. Set the 13C spectral width to cover the expected range for carbohydrates (e.g., 50-110 ppm). The ¹JCH coupling constant should be set to approximately 145-160 Hz.
-
HMBC: Acquire an HMBC spectrum with a long-range coupling delay optimized for ²JCH and ³JCH couplings (typically around 6-8 Hz).
4. Data Processing and Analysis:
-
Process all 2D spectra using appropriate window functions (e.g., sine-bell) and Fourier transformation.
-
Begin assignment from the anomeric proton (H-1) in the COSY spectrum to identify H-2.
-
Use the TOCSY spectrum to identify all protons belonging to the gulopyranose spin system from the H-1 cross-peaks.
-
Correlate the assigned protons to their directly attached carbons using the HSQC spectrum.
-
Use the HMBC spectrum to confirm assignments through long-range H-C correlations.
Mandatory Visualization
Caption: Experimental workflow for NMR peak assignment of α-L-gulopyranose.
References
Technical Support Center: Storage and Handling of alpha-L-Gulopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of alpha-L-gulopyranose to prevent its degradation and ensure the integrity of your experimental results. Due to its status as a rare sugar, specific degradation kinetics for this compound are not extensively documented. The information provided herein is based on established principles of carbohydrate chemistry and stability studies of analogous sugars, such as L-glucose and other aldohexoses.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary causes of degradation for most monosaccharides, including this compound, are exposure to moisture, elevated temperatures, and non-neutral pH conditions. Moisture can lead to microbial growth and hydrolytic reactions, while heat accelerates various degradation pathways, including isomerization and the Maillard reaction if amines are present.[1][2][3]
Q2: How does temperature affect the stability of solid this compound?
A2: Elevated temperatures provide the activation energy for degradation reactions. While solid, crystalline sugars are generally stable at room temperature, prolonged exposure to higher temperatures can lead to discoloration, caramelization, and the formation of degradation products. For long-term storage, it is recommended to keep this compound in a cool environment.[1][2]
Q3: What is the ideal pH for storing this compound in solution?
A3: Monosaccharides are typically most stable in slightly acidic to neutral aqueous solutions (pH 4-7). Alkaline conditions (pH > 7) can promote epimerization and other degradation reactions. Strongly acidic conditions can also lead to hydrolysis and the formation of degradation products.
Q4: Can this compound be stored in an aqueous solution? For how long?
A4: Aqueous solutions of monosaccharides are more susceptible to degradation than the solid form. If short-term storage in solution is necessary, use a buffer to maintain a slightly acidic to neutral pH and store at refrigerated temperatures (2-8°C). For long-term storage, it is highly recommended to store this compound as a dry powder.
Q5: What are the visible signs of this compound degradation?
A5: Visual indicators of degradation include a change in color from white to yellow or brown, and a change in the physical state, such as clumping or the appearance of a syrupy liquid. An off-odor can also indicate decomposition or microbial contamination.[3]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the storage and use of this compound.
| Issue | Potential Cause | Troubleshooting/Prevention |
| Clumping of solid this compound | Absorption of moisture from the atmosphere. | Store in a desiccator or a tightly sealed container with a desiccant. Ensure the storage environment has low humidity.[1][3] |
| Discoloration (yellowing/browning) | Exposure to elevated temperatures or light. | Store in a cool, dark place. Avoid exposure to direct sunlight or high-intensity laboratory lighting.[1][2] |
| Unexpected experimental results (e.g., loss of biological activity) | Degradation of the compound leading to impurities. This could be due to improper storage conditions (temperature, pH, moisture). | Verify the purity of your this compound sample using an appropriate analytical method (see Experimental Protocols). Review and optimize storage conditions. |
| pH of the aqueous solution has shifted | Absorption of atmospheric CO2 (for unbuffered solutions) or degradation reactions that produce acidic byproducts. | Use a buffered solution for storage and experiments. Prepare fresh solutions before use. |
| Visible microbial growth in an aqueous solution | Contamination of the solution. | Prepare solutions under sterile conditions and consider sterile filtration for long-term storage at low temperatures. Avoid introducing contaminants during handling. |
Key Factors Influencing Stability
The following table summarizes the critical factors that can affect the stability of this compound during storage.
| Parameter | Optimal Condition | Potential Degradation Pathways |
| Temperature | Cool (2-8°C for long-term storage) | Caramelization, Maillard reaction (if amines are present), increased rate of hydrolysis and epimerization.[2] |
| pH (in solution) | Slightly acidic to neutral (pH 4-7) | Epimerization, isomerization, and formation of acidic degradation products in alkaline conditions. Hydrolysis in strongly acidic conditions. |
| Moisture | Dry (store with desiccant) | Hydrolysis, microbial growth, clumping of the solid.[1][3] |
| Light | Dark (store in an opaque container) | Photodegradation (less common for simple sugars but possible over long periods). |
| Atmosphere | Inert gas (e.g., argon or nitrogen) for highly sensitive applications. | Oxidation (less common for the pyranose form but possible for the open-chain form). |
Experimental Protocols
Protocol: Assessment of this compound Purity and Degradation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of an this compound sample and detect the presence of degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Amine-based or hydrophilic interaction liquid chromatography (HILIC) column suitable for sugar analysis.
-
Mobile phase: Acetonitrile and water (gradient or isocratic, to be optimized).
-
This compound reference standard.
-
Sample of this compound to be tested.
-
Volumetric flasks, pipettes, and syringes with 0.22 µm filters.
2. Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the this compound test sample in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions (Example):
-
Column: Amine-based column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: 75:25 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Refractive Index (RI).
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the test sample.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products or impurities.
-
The peak area of this compound can be used to quantify its concentration and purity relative to the reference standard.
-
3. Data Interpretation:
-
A decrease in the peak area of this compound over time in a stability study indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products. The retention times of these peaks can be compared to known standards of potential degradation products if available.
Visualizations
Caption: General degradation pathways for an aldohexose like L-gulose.
References
Technical Support Center: Optimization of Enzyme Assays Using alpha-L-Gulopyranose as a Substrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of enzyme assays involving alpha-L-gulopyranose.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common enzymes that utilize this compound as a substrate?
While this compound is a rare L-sugar, certain enzymes have been identified that can process it or its derivatives. A key example is L-gulose dehydrogenase, which is involved in the catabolic pathway of L-glucose (B1675105) in some bacteria, such as Paracoccus species.[1][2] This enzyme catalyzes the oxidation of L-gulose (the open-chain form of L-gulopyranose) to L-gluconate. Additionally, some dehydrogenases with broad substrate specificity, like D-threo-aldose 1-dehydrogenase, have shown activity with L-sugars, including L-glucose.[3]
Q2: What is a typical starting concentration for this compound in an enzyme assay?
The optimal substrate concentration is dependent on the specific enzyme's Michaelis constant (Km). For initial experiments, it is recommended to use a concentration well above the anticipated Km to ensure the enzyme is saturated. A common starting point is 5-10 times the Km value. If the Km is unknown, a substrate titration experiment is necessary to determine it. For enzymes like L-glucose dehydrogenase, which can act on related L-sugars, the Km for L-glucose has been reported to be in the millimolar range, suggesting a starting concentration of 10-50 mM for this compound might be appropriate.[4]
Q3: How can I monitor the progress of the enzymatic reaction?
For dehydrogenase enzymes that utilize this compound, the most common method is to monitor the production of NADH or NADPH spectrophotometrically. The increase in absorbance at 340 nm is directly proportional to the amount of reduced coenzyme formed, and thus to the enzyme's activity.[5] It is crucial to ensure that the reaction is monitored during the initial linear phase, where less than 10% of the substrate has been consumed.[6][7]
Q4: What are the key parameters to optimize for an enzyme assay with this compound?
Optimizing an enzyme assay is a multifactorial process.[8][9] Key parameters to consider include:
-
pH and Buffer Composition: Enzyme activity is highly dependent on pH. The optimal pH should be determined by testing a range of buffers.
-
Temperature: Each enzyme has an optimal temperature for maximum activity.[10]
-
Enzyme Concentration: The concentration should be low enough to ensure the reaction rate is linear over a reasonable time period.[11]
-
Substrate Concentration: As mentioned, this should be optimized based on the enzyme's Km.
-
Cofactor Concentration: For dehydrogenases, the concentration of NAD+ or NADP+ must be saturating.
-
Incubation Time: The assay should be run long enough to get a measurable signal but short enough to remain in the initial velocity phase.[7]
Section 2: Troubleshooting Guide
Q1: Issue: No or very low enzyme activity detected.
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Verify the pH, temperature, and buffer composition are optimal for your specific enzyme.[10] |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not been subjected to repeated freeze-thaw cycles. Test the enzyme with a known, highly reactive substrate if available. |
| Substrate Degradation | Prepare fresh this compound solutions. Sugars can be susceptible to degradation, especially at non-neutral pH or high temperatures. |
| Presence of Inhibitors | Ensure that none of the reagents, including the water, contain enzyme inhibitors such as heavy metals or sodium azide (B81097) (for peroxidases).[12][13] |
| Insufficient Cofactor | For dehydrogenases, ensure the concentration of NAD+ or NADP+ is not limiting. |
Q2: Issue: High background signal in my assay.
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use high-purity water and fresh reagents.[14] Run a "no enzyme" control to check for background reactions. |
| Substrate Instability | This compound may be unstable under certain conditions, leading to non-enzymatic reduction of the coenzyme. Run a "no enzyme" control with the substrate to assess its stability. |
| Turbidity | Incompatible buffer components or high concentrations of macromolecules can cause turbidity, which will scatter light and increase absorbance readings.[14] Centrifuge samples and reagents before use if necessary. |
| Non-specific Binding | In plate-based assays, non-specific binding of reagents to the plate can cause high background. Ensure adequate blocking and washing steps are included.[15][16] |
Q3: Issue: The reaction rate is not linear over time.
| Possible Cause | Troubleshooting Step |
| Substrate Depletion | The reaction is running for too long, and the substrate concentration is becoming a limiting factor. Reduce the incubation time or decrease the enzyme concentration.[7] |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme. Measure the initial velocity of the reaction where product concentration is minimal.[7] |
| Enzyme Instability | The enzyme may be unstable under the assay conditions, losing activity over time.[7] Add stabilizing agents like BSA or glycerol, or perform the assay at a lower temperature. |
| Reagent Limitation | A cofactor or other essential reagent is being depleted. Ensure all components are present in excess. |
Q4: Issue: Poor reproducibility between replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique.[17] Prepare a master mix for reagents to minimize pipetting variations.[13] |
| Inconsistent Mixing | Ensure all components are thoroughly mixed before starting the reaction and before taking measurements.[18] |
| Temperature Fluctuations | Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the assay.[13] |
| Edge Effects in Microplates | If using a microplate reader, be aware of potential "edge effects" where wells on the perimeter of the plate may experience different temperature and evaporation rates. Avoid using the outer wells for critical samples. |
| Incomplete Information Reporting | Ensure all critical parameters of the assay are documented for each experiment to allow for accurate replication. This includes enzyme concentration, buffer counter-ions, and substrate concentrations.[19] |
Section 3: Experimental Protocols
Protocol 1: Standard Spectrophotometric Assay for an this compound Dehydrogenase
This protocol provides a general framework for measuring the activity of a dehydrogenase that uses this compound as a substrate.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0. The optimal pH should be determined experimentally for the specific enzyme.
-
This compound Stock Solution: 1 M in purified water.
-
NAD+ Stock Solution: 50 mM in purified water.
-
Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., 50 mM Tris-HCl with 1 mM DTT). Dilute to the desired working concentration in assay buffer immediately before use.
2. Assay Procedure:
-
Set up the reaction in a 1 mL cuvette or a 96-well UV-transparent plate.
-
To each well or cuvette, add the following in order:
-
Assay Buffer (to a final volume of 1 mL or 200 µL)
-
NAD+ solution to a final concentration of 2 mM.
-
This compound to a final concentration of 50 mM (this should be optimized).
-
-
Mix gently and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the enzyme solution to a final concentration that gives a linear rate of absorbance change for at least 5-10 minutes.
-
Immediately start monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. Record data points every 30 seconds for 10 minutes.
3. Data Analysis:
-
Plot the absorbance at 340 nm versus time.
-
Determine the initial velocity (V0) from the linear portion of the curve (ΔAbs340/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔAbs340/min) / (ε * l) * 1000 Where:
-
ε (molar extinction coefficient for NADH at 340 nm) = 6220 M-1cm-1
-
l (path length of the cuvette/well) in cm.
-
Section 4: Quantitative Data Summary
Table 1: Michaelis-Menten (Km) Values for Enzymes Acting on L-Sugars
| Enzyme | Substrate | Km (mM) | Organism |
| L-glucose dehydrogenase (LgdA) | L-glucose | 59.7 ± 5.7 | Paracoccus sp. 43P |
| L-glucose dehydrogenase (LgdA) | scyllo-inositol | 3.70 ± 0.4 | Paracoccus sp. 43P |
Data synthesized from literature reports.[4]
Table 2: Optimal pH and Temperature Ranges for Related Sugar-Metabolizing Enzymes
| Enzyme Type | Typical Optimal pH | Typical Optimal Temperature (°C) |
| Dehydrogenases | 7.5 - 9.0 | 30 - 50 |
| Glycosidases | 4.5 - 6.5 | 37 - 60 |
These are general ranges and the optimal conditions should be determined experimentally for the specific enzyme.
Section 5: Visual Guides
Caption: Experimental workflow for enzyme assay optimization.
References
- 1. An l-glucose Catabolic Pathway in Paracoccus Species 43P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An L-glucose catabolic pathway in Paracoccus species 43P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Glucose - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Enzyme Concentration | Worthington Biochemical [worthington-biochem.com]
- 12. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 15. benchchem.com [benchchem.com]
- 16. How to deal with high background in ELISA | Abcam [abcam.com]
- 17. novateinbio.com [novateinbio.com]
- 18. researchgate.net [researchgate.net]
- 19. An empirical analysis of enzyme function reporting for experimental reproducibility: missing/incomplete information in published papers - PMC [pmc.ncbi.nlm.nih.gov]
dealing with side reactions in alpha-L-gulopyranose modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-L-gulopyranose. This resource provides troubleshooting guides and answers to frequently asked questions regarding common side reactions encountered during the chemical modification of this rare sugar.
Troubleshooting Guide: Side Reactions
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
1. Protecting Group Manipulations
-
Question: I am attempting a regioselective protection of the C6 primary alcohol on my this compound derivative, but I'm getting a mixture of products with poor selectivity. What is causing this and how can I improve it?
-
Answer: Poor regioselectivity in the protection of hydroxyl groups is a common challenge in carbohydrate chemistry. The relative reactivity of the hydroxyl groups in this compound is generally C6-OH > C2-OH > C3-OH > C4-OH. However, this can be influenced by several factors.
-
Steric Hindrance: Using a bulky protecting group, such as a trityl (Tr) or a tert-butyldiphenylsilyl (TBDPS) group, will sterically favor reaction at the less hindered primary C6-OH.[1]
-
Reaction Conditions: Kinetic control (low temperature, short reaction time) often favors the most accessible hydroxyl group. Thermodynamic control (higher temperature, longer reaction time) can lead to the formation of the most stable product, which may not be the one you desire, and can also promote protecting group migration.
-
Solvent Effects: The choice of solvent can influence the reactivity of the hydroxyl groups through hydrogen bonding and stabilization of intermediates.
Troubleshooting Steps:
-
Switch to a bulkier silyl (B83357) or trityl protecting group.
-
Perform the reaction at a lower temperature (e.g., 0 °C to -20 °C) to favor kinetic control.
-
Carefully monitor the reaction by TLC to stop it once the desired product is formed, avoiding prolonged reaction times that could lead to side products.
-
-
Question: During the deprotection of a C6-trityl group under acidic conditions, I observed the migration of an acetyl group from C4 to C3. How can I prevent this?
-
Answer: Acyl group migration is a well-documented side reaction in carbohydrate chemistry, especially when adjacent hydroxyl groups are present.[2][3][4][5] The acidic conditions required for detritylation can catalyze the formation of a cyclic orthoester intermediate, which then reopens to give the migrated acyl product.[2]
Mitigation Strategies:
-
Milder Acid: Use a milder acid for deprotection. For example, formic acid can be a gentler alternative to stronger acids like trifluoroacetic acid (TFA).[2]
-
Alternative Protecting Groups: In future syntheses, consider using a more sterically hindered and migration-resistant acyl group, such as benzoyl (Bz) or pivaloyl (Piv), instead of acetyl (Ac).[2]
-
Orthogonal Strategy: Design your synthesis with an orthogonal protecting group strategy, where groups can be removed under conditions that do not promote migration (e.g., using a base-labile or hydrogenolysis-labile group instead of an acid-labile one).[6]
Table 1: Protecting Group Migration Tendencies and Prevention
Protecting Group Migration Tendency Common Conditions for Migration Prevention Strategy Acetyl (Ac) High Acidic or Basic Use milder deprotection conditions; switch to Benzoyl (Bz) or Pivaloyl (Piv) groups.[2] Silyl (e.g., TMS, TBDMS) Moderate Fluoride-based deprotection, acidic/basic conditions Careful control of pH and temperature; use of buffered fluoride (B91410) reagents. | Acetal (B89532) (e.g., Benzylidene) | Moderate | Acidic conditions | Use neutral or basic conditions for other transformations; careful selection of acetal type.[6] |
-
2. Glycosylation Reactions
-
Question: My glycosylation reaction with an alpha-L-gulopyranosyl donor is giving me a mixture of α and β anomers, with low selectivity for the desired alpha-linkage. How can I improve the stereocontrol?
-
Answer: Achieving high anomeric selectivity is a central challenge in glycosylation. The outcome is influenced by the "matched/mismatched" interactions between the donor, acceptor, and promoter, as well as several specific factors:
-
Neighboring Group Participation: A participating protecting group (like acetate (B1210297) or benzoate) at the C2 position is crucial for forming 1,2-trans glycosides. For this compound, this would lead to a β-glycoside. To favor the alpha-anomer (a 1,2-cis product), you must use a non-participating group at C2, such as a benzyl (B1604629) (Bn) or silyl ether.
-
Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) can participate in the reaction at the anomeric center, often favoring the formation of the alpha-anomer through an SN2-like displacement of a solvent-aglycone complex.
-
Donor/Promoter System: The choice of leaving group on the anomeric carbon (e.g., bromide, trichloroacetimidate) and the promoter (e.g., silver triflate, TMSOTf) significantly impacts the reaction mechanism (SN1 vs. SN2) and, consequently, the stereochemical outcome.[7]
Troubleshooting Flowchart for Glycosylation:
Caption: Troubleshooting low alpha-selectivity.
-
3. Oxidation Reactions
-
Question: I am using TEMPO-mediated oxidation to convert the primary alcohol at C6 to a carboxylic acid, but I'm getting low yields and complex product mixtures. What could be the side reactions?
-
Answer: While TEMPO-mediated oxidation is generally selective for primary alcohols, several side reactions can occur if conditions are not carefully controlled.[8][9][10]
-
Over-oxidation: In some systems, especially with prolonged reaction times or excess oxidant, oxidation of secondary alcohols can occur, though this is much slower.[10]
-
Aldehyde Intermediate: The reaction proceeds through an aldehyde intermediate. If the second oxidation step (aldehyde to carboxylic acid) is slow or incomplete, you may isolate the aldehyde as a significant byproduct.[10]
-
Beta-Elimination: If there is an appropriate leaving group on a neighboring carbon (e.g., C4 or C5), beta-elimination can occur under the basic conditions sometimes used, leading to unsaturated sugar derivatives.
-
Degradation: Harsh pH conditions (either too acidic or too basic) or high temperatures can lead to the degradation of the sugar backbone.
Table 2: Optimizing TEMPO Oxidation for this compound
Parameter Recommended Condition Rationale / Potential Side Reaction pH Buffered, pH 8-10 Prevents acid/base-catalyzed degradation. Basic conditions favor a more selective oxidation pathway.[10] Temperature 0 °C to Room Temperature Minimizes side reactions and degradation. Higher temperatures can reduce selectivity.[10] Co-oxidant NaOCl (bleach) Readily available and effective. Stoichiometry must be carefully controlled to avoid unwanted chlorination or other side reactions. | Monitoring | TLC or LC-MS | Crucial for determining reaction completion and preventing over-oxidation or byproduct formation from extended reaction times. |
Reaction Pathway and Potential Side Reactions:
Caption: TEMPO oxidation pathway and side reactions.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main challenges in working with L-gulose compared to more common sugars like D-glucose?
-
A1: The primary challenge is its availability and cost, as L-gulose is a rare sugar and must be synthesized.[11] Chemically, its stereochemistry can lead to different reaction kinetics and selectivities compared to D-glucose. For example, the axial C3-OH and equatorial C4-OH in the common 4C1 chair conformation can influence regioselectivity in protection reactions.
-
-
Q2: How can I reliably confirm the anomeric configuration (α or β) of my glycosylation product?
-
A2: The most reliable method is 1H NMR spectroscopy. The coupling constant between the anomeric proton (H-1) and the proton at C2 (H-2), denoted as 3JH1,H2, is diagnostic. For most pyranosides in a 4C1 chair conformation:
-
A β-anomer (axial-axial coupling) will have a large coupling constant, typically 7-9 Hz .
-
An α-anomer (axial-equatorial coupling) will have a small coupling constant, typically 3-4 Hz .[12]
-
-
-
Q3: Are there any specific safety considerations for L-gulose chemistry?
-
A3: L-gulose itself is not particularly hazardous.[11] However, the reagents used in its modification are often toxic, corrosive, or flammable (e.g., pyridine (B92270), strong acids, organometallic reagents, solvents like dichloromethane). Always consult the Safety Data Sheet (SDS) for each reagent, work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE).
-
Key Experimental Protocols
Protocol 1: Regioselective Silylation of C6-OH
This protocol describes the selective protection of the primary C6 hydroxyl group of a hypothetical per-O-acetylated alpha-L-gulopyranoside after selective deacetylation at C6.
-
Starting Material: 1,2,3,4-tetra-O-acetyl-alpha-L-gulopyranose.
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (B109758) (DCM) or pyridine under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 1.1 equivalents of tert-Butyldiphenylsilyl chloride (TBDPS-Cl) and 1.5 equivalents of imidazole (B134444) or triethylamine.
-
Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of methanol.
-
Work-up: Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Koenigs-Knorr Glycosylation for a β-L-Gulopyranoside
This protocol uses a participating group at C2 to direct the formation of a β-glycoside.
-
Glycosyl Donor Preparation: Prepare the glycosyl donor, 2,3,4,6-tetra-O-acetyl-α-L-gulopyranosyl bromide, by treating the per-acetylated L-gulose with HBr in acetic acid.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the glycosyl acceptor (e.g., an alcohol, ROH) in anhydrous DCM. Add molecular sieves (4Å) to ensure anhydrous conditions.
-
Promoter Addition: Add 1.5 equivalents of a promoter, such as silver(I) oxide or silver carbonate.
-
Donor Addition: Cool the acceptor solution to 0 °C. Dissolve the glycosyl bromide donor in anhydrous DCM and add it dropwise to the acceptor solution.
-
Reaction: Stir the reaction in the dark (to protect the silver salts) and allow it to warm to room temperature. Monitor by TLC until the donor is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the silver salts, washing with DCM.
-
Work-up: Concentrate the filtrate and re-dissolve in DCM. Wash with saturated aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer over Na2SO4, concentrate, and purify by silica gel chromatography to isolate the β-glycoside product.[13]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. doria.fi [doria.fi]
- 4. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.abo.fi [research.abo.fi]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TEMPO-derivatives as catalysts in the oxidation of primary alcohol groups in carbohydrates | Semantic Scholar [semanticscholar.org]
- 9. TEMPO [organic-chemistry.org]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. L-Glucose - Wikipedia [en.wikipedia.org]
- 12. Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors: Discovery of a Highly Equatorially-Selective L-glycero-D-gluco-Heptopyranosyl Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 25.6 Reactions of Monosaccharides - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: High-Purity α-L-Gulopyranose Isolation
Welcome to the technical support center for the refinement of high-purity alpha-L-gulopyranose. This resource is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during the isolation and purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying α-L-gulopyranose?
The main difficulties in purifying α-L-gulopyranose arise from its inherent chemical properties and the common impurities generated during its synthesis. Key challenges include:
-
Presence of Diastereomers: Synthesis of L-gulose can often produce other L-hexose isomers, such as L-idose or L-sorbose.[1] These diastereomers have very similar physical and chemical properties, making them difficult to separate by standard chromatographic methods.
-
Enantiomeric Contamination: Depending on the synthetic route, the D-enantiomer (D-gulose) may be present as an impurity. Enantiomers are physically and chemically identical in an achiral environment, requiring specialized chiral separation techniques.[2][3]
-
Anomerization: In solution, L-gulopyranose exists as an equilibrium mixture of its α and β anomers. This interconversion, known as mutarotation, can cause peak broadening or the appearance of split peaks in chromatography, complicating analysis and purification.[2][4][5]
-
High Polarity: As a carbohydrate, L-gulopyranose is highly polar. This makes it challenging to retain and resolve on standard reversed-phase HPLC columns, often requiring alternative chromatographic modes like HILIC.[4][5]
Q2: I see multiple or broad peaks in my HPLC analysis for a supposedly pure sample. What is the cause?
Seeing multiple or broad peaks is a common issue when analyzing sugars. The most frequent cause is the presence of both α and β anomers in solution.[2][4] The rate of interconversion (mutarotation) can be slow relative to the chromatographic separation time, leading to the partial or full separation of the two anomeric forms. This results in broadened or distinct split peaks for a single compound.[4] To confirm this, try altering the column temperature; a lower temperature may slow the interconversion and improve the resolution of the anomers.
Q3: How can I effectively separate L-gulopyranose from its diastereomers, like L-idose?
Separating diastereomers requires methods that can exploit their subtle differences in stereochemistry. Two primary approaches are:
-
Fractional Crystallization: In some synthetic schemes, it is possible to selectively precipitate one of the isomers from a solution. For instance, a process for producing L-gulose and L-idose involves the precipitation of a related sugar, L-sorbose, leaving the target molecules in the filtrate for subsequent crystallization.[1]
-
Specialized Chromatography: High-performance liquid chromatography (HPLC) using specific stationary phases is highly effective. Hydrophilic Interaction Liquid Chromatography (HILIC) or columns with amine-based stationary phases are well-suited for separating polar, non-derivatized sugars based on differences in their hydrophilicity and interaction with the stationary phase.[2][3]
Q4: What is the best method to confirm the enantiomeric purity of my final product?
Confirming enantiomeric purity is critical and requires a chiral-selective technique. The most direct and widely used method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[3][6] This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation and quantification.[2] An alternative, though less direct, method involves derivatizing the sugar with a chiral agent to create diastereomers, which can then be separated and quantified using standard, non-chiral chromatography (GC or HPLC) or NMR spectroscopy.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow for isolating α-L-gulopyranose.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Split Peaks in HPLC | 1. On-column anomerization (mutarotation) of α and β forms.[2][4][5] 2. Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups). 3. Column overloading. | 1. Lower the column temperature to slow interconversion. 2. Optimize the mobile phase; HILIC or amine-based columns are often effective.[2][4] 3. Consider derivatizing the anomeric hydroxyl group to lock the configuration. 4. Reduce the sample concentration or injection volume. |
| Poor Resolution of Diastereomers (e.g., L-Gulose vs. L-Idose) | 1. Insufficient selectivity of the chromatographic system.[5] 2. Co-elution of the isomers. | 1. Switch to a stationary phase with higher selectivity, such as a HILIC or an amine-based column.[2][3] 2. Optimize the mobile phase composition (e.g., acetonitrile/water ratio in HILIC). 3. Employ two-dimensional liquid chromatography (2D-LC) for complex mixtures.[2] |
| Suspected Enantiomeric (D-Gulose) Contamination | 1. Non-stereospecific synthesis. 2. Racemization during a reaction step. | 1. Use a chiral HPLC column for analysis and/or preparative separation to resolve the enantiomers.[3][6] 2. Measure the optical rotation of the final product and compare it to the literature value for pure L-gulose.[7] |
| Low Recovery from Purification Column | 1. Irreversible adsorption of the highly polar sugar to the stationary phase.[5] 2. Sample degradation under harsh purification conditions (e.g., extreme pH). | 1. Use a more inert stationary phase or an end-capped column. 2. Modify mobile phase conditions (e.g., pH, additives) to minimize strong interactions. 3. Ensure all purification steps are performed under mild conditions (neutral pH, low temperature). |
| Presence of Salts or Catalysts in Final Product | 1. Incomplete workup or quenching after a synthesis step.[7] | 1. Pass the crude solution through an ion-exchange resin to remove charged impurities and catalysts before final purification.[7] 2. Utilize dialysis or size-exclusion chromatography for desalting. |
Data Presentation
Table 1: Comparison of Chromatographic Techniques for L-Gulopyranose Purity Assessment
| Technique | Stationary Phase Example | Typical Mobile Phase | Separates | Key Considerations |
| Chiral HPLC | Polysaccharide-based (e.g., CHIRALPAK series)[7] | Hexane/Isopropanol or similar non-polar mixtures | Enantiomers (D- vs. L-gulose)[2][3] | Essential for confirming enantiomeric purity. May require derivatization for some applications. |
| HILIC-HPLC | Amide, Cyano, or bare silica (B1680970) columns[2][4] | High organic solvent (e.g., >70% Acetonitrile) with aqueous buffer | Diastereomers, Anomers[2][3] | Excellent for separating highly polar, underivatized sugars. Sensitive to water content in the mobile phase. |
| GC-MS | Phenyl methyl polysiloxane (e.g., DB-5) | Helium (carrier gas) | Diastereomers, derivatized anomers | Requires derivatization (e.g., silylation) to make the sugar volatile.[8] Provides structural information via mass fragmentation. |
| Ion-Exchange Chromatography | Cation exchange resins (e.g., Ca²⁺ form)[9] or Anion exchange at high pH[2] | Deionized Water or aqueous buffers | Monosaccharides from complex mixtures | Can be used for initial cleanup and separation from other sugars.[9] HPAEC-PAD offers high sensitivity without derivatization.[2] |
Table 2: Example Purity Profile for a High-Purity α-L-Gulopyranose Sample
| Analytical Method | Parameter Measured | Example Result |
| Chiral HPLC | Enantiomeric Excess (e.e.) | > 99.5% |
| HILIC-HPLC with ELSD/RI | Diastereomeric Purity | > 99.0% |
| ¹H and ¹³C NMR | Structural Integrity & Isomeric Ratio | Conforms to α-L-gulopyranose structure; no detectable impurities. |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition | Measured mass accuracy < 5 ppm for [M+Na]⁺ adduct.[3] |
| Karl Fischer Titration | Water Content | < 0.5% |
| Elemental Analysis | C, H Content | Within ±0.4% of theoretical values for C₆H₁₂O₆. |
Mandatory Visualizations
Experimental Workflows & Logical Relationships
Caption: General workflow for isolating high-purity L-gulopyranose.
Caption: Logic diagram for confirming sample purity using multiple methods.
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity Assessment
This protocol is adapted from methodologies used for separating sugar enantiomers.[3][7]
-
Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.
-
Column: Chiral stationary phase column, e.g., CHIRALPAK® AD-3 (250 x 4.6 mm, 3 µm).[7]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 85:15 v/v). The exact ratio may need optimization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: RI or UV (if derivatized).
-
Sample Preparation: Dissolve 1-2 mg of the L-gulopyranose sample in 1 mL of the mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject 10-20 µL of the sample. Run a standard of the racemic mixture (D/L-gulose) to determine the retention times for each enantiomer. Calculate the enantiomeric purity (or excess) based on the peak areas of the D- and L-gulose peaks in the sample chromatogram.
Protocol 2: HILIC Method for Diastereomer and Anomer Separation
This protocol is a general method for the analysis of underivatized monosaccharides.[2][10]
-
Instrumentation: HPLC or UPLC system with an Evaporative Light Scattering Detector (ELSD), Refractive Index (RI) detector, or Mass Spectrometer (MS).
-
Column: HILIC column, e.g., an amide-based column (e.g., XBridge BEH Amide, 250 x 4.6 mm, 2.5 µm).[4]
-
Mobile Phase:
-
Solvent A: Water with 0.1% ammonium (B1175870) hydroxide (B78521) (to aid in peak shape).
-
Solvent B: Acetonitrile with 0.1% ammonium hydroxide.
-
-
Gradient: Start with a high percentage of Solvent B (e.g., 85-90%) and run a gradient to increase the percentage of Solvent A over 15-20 minutes to elute the polar sugars.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Sample Preparation: Dissolve 1-5 mg of the sample in 1 mL of a 50:50 acetonitrile/water mixture. Filter through a 0.22 µm syringe filter.
-
Analysis: Inject 5-10 µL. Diastereomers will appear as distinct peaks. Anomers may appear as separate or broadened peaks.
Protocol 3: Sample Derivatization for GC-MS Analysis
This protocol increases the volatility of the sugar for gas chromatography.[8]
-
Drying: Place 1-2 mg of the L-gulopyranose sample in a reaction vial and dry completely under high vacuum or by lyophilization. The absence of water is critical.
-
Derivatization Reagent: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.
-
Reaction: Add 100-200 µL of the derivatization reagent to the dried sample. Cap the vial tightly.
-
Heating: Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization of all hydroxyl groups.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. The resulting trimethylsilyl (B98337) (TMS) ethers of the sugar are volatile and can be readily analyzed.
References
- 1. US4371616A - Process for producing L-sugars - Google Patents [patents.google.com]
- 2. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. L-GLUCOSE synthesis - chemicalbook [chemicalbook.com]
- 8. L-gulopyranose | 6027-89-0 | Benchchem [benchchem.com]
- 9. Isolation of arabinose and galactose from industrial sidestreams in high yield and purity :: BioResources [bioresources.cnr.ncsu.edu]
- 10. azom.com [azom.com]
troubleshooting low signal in mass spectrometry of alpha-L-gulopyranose
Welcome to the technical support center for the mass spectrometry analysis of alpha-L-gulopyranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low signal intensity, during their experiments.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Signal Intensity
Q1: Why am I observing a very low or no signal for this compound in my mass spectrum?
A1: Low signal intensity for underivatized monosaccharides like this compound is a common issue in mass spectrometry. The primary reason is the inherently low ionization efficiency of these molecules.[1][2][3][4] Carbohydrates are highly polar and hydrophilic, which makes their conversion into gas-phase ions in techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) inefficient.[1][2] They lack readily ionizable functional groups and have high solvation energy, leading to poor surface activity in electrospray droplets.[1]
Q2: How can I improve the ionization efficiency and signal intensity of this compound?
A2: Several strategies can be employed to enhance the signal intensity:
-
Derivatization: This is one of the most effective approaches. Chemical modification of the hydroxyl groups can increase the hydrophobicity and ionization efficiency of the sugar.[1][5] Common methods include permethylation and peracetylation.[1][5]
-
Adduct Formation: Promoting the formation of adducts with alkali metals (e.g., Na+, K+) or other ions (e.g., NH4+, Cl-) can significantly improve the signal.[2][6][7] In positive-ion mode, sodium adducts ([M+Na]+) are frequently observed and are often more intense than protonated molecules.[2] In negative-ion mode, chloride adducts ([M+Cl]−) can be utilized.[2]
-
Optimization of Ionization Source Parameters: Fine-tuning the parameters of your ESI or MALDI source is crucial.[8][9] This includes optimizing voltages, gas flow rates, and temperatures.[9][10]
-
Sample Preparation and Cleanup: Proper sample preparation is critical to remove contaminants that can suppress the signal.[11][12] Ensure your sample is free from non-volatile salts and detergents.[1][12]
Issue 2: Inconsistent or Poorly Reproducible Results
Q3: My signal intensity for this compound is fluctuating between runs. What could be the cause?
A3: Inconsistent signal intensity can stem from several factors:
-
Inconsistent Sample Preparation: Variations in sample concentration, purity, or the derivatization process can lead to fluctuating signal strength.[1] Standardizing your sample preparation protocol is essential for reproducibility.[1]
-
Instrument Instability: The performance of the mass spectrometer can drift over time. Regular tuning and calibration are necessary to ensure consistent performance.[1][8]
-
Matrix Effects (MALDI): In MALDI, inconsistent co-crystallization of the analyte and the matrix can result in "hot spots" on the sample plate, leading to variable signal intensity.[11] Methodical sample spotting and crystal reformation techniques can improve reproducibility.[11]
Issue 3: Complex or Unidentifiable Spectra
Q4: My mass spectrum shows multiple peaks, and I'm unsure which one corresponds to this compound. What are these other peaks?
A4: The complexity of your spectrum can arise from several sources:
-
Multiple Adducts: As mentioned, gulopyranose can form adducts with various ions present in your sample or mobile phase (e.g., Na+, K+, NH4+). This will result in multiple peaks corresponding to different adducts of your analyte.
-
Contaminants: Contaminants from solvents, labware (e.g., plasticizers), or the sample itself can appear in the spectrum.[13][14][15] Common contaminants include polyethylene (B3416737) glycol (PEG) and plasticizers.[13][15]
-
In-source Fragmentation: Under certain conditions, the analyte can fragment within the ion source, leading to additional peaks at lower m/z values.
-
Isomers: If your sample contains other monosaccharide isomers, they will have the same mass as this compound, making them indistinguishable by mass alone.[16] Chromatographic separation is necessary to differentiate them.[16]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low signal intensity for this compound.
Experimental Protocols
Protocol 1: Permethylation of this compound for Enhanced Signal
Permethylation is a robust derivatization technique that replaces the hydrogen atoms of the hydroxyl groups with methyl groups, significantly increasing hydrophobicity and ionization efficiency.[1]
Materials:
-
Dried this compound sample
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH)
-
Methyl iodide (CH3I)
-
Dichloromethane (DCM)
-
Ultrapure water
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry.
-
Suspension: Suspend the dried sample in DMSO.
-
Base Addition: Add powdered sodium hydroxide to the suspension and vortex for 20 minutes.
-
Methylation: Add methyl iodide and vortex for another 20 minutes.[1]
-
Quenching: Quench the reaction by adding ultrapure water.[1]
-
Extraction: Add DCM to the reaction mixture and vortex to extract the permethylated gulopyranose into the organic phase. Centrifuge to separate the phases and carefully collect the lower DCM layer. Repeat the extraction twice more and pool the DCM layers.[1]
-
Purification: Dry the pooled DCM extract under a stream of nitrogen. The sample is now ready for reconstitution in a suitable solvent for MS analysis.[1]
Data Presentation
Table 1: Common Adducts of this compound (MW = 180.16 g/mol )
This table provides a quick reference for identifying common adducts of this compound in your mass spectrum.
| Ionization Mode | Adduct Ion | Formula | Calculated m/z |
| Positive | Protonated | [M+H]+ | 181.07 |
| Sodium Adduct | [M+Na]+ | 203.05 | |
| Potassium Adduct | [M+K]+ | 219.02 | |
| Ammonium Adduct | [M+NH4]+ | 198.09 | |
| Negative | Deprotonated | [M-H]- | 179.05 |
| Chloride Adduct | [M+Cl]- | 215.03 |
Note: The observed m/z may vary slightly depending on the calibration of your mass spectrometer.
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome the challenges associated with the mass spectrometric analysis of this compound, leading to improved signal intensity and more reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The distinction of underivatized monosaccharides using electrospray ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. advion.com [advion.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 10. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient Sample Preparation Method to Enhance Carbohydrate Ion Signals in Matrix-assisted Laser Desorption/Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid sample preparation method for mass spectrometric characterization of N-linked glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. massspec.unm.edu [massspec.unm.edu]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: L-Gulose Hydroxyl Group Protection Strategies
Welcome to the technical support center for the selective protection of hydroxyl groups in L-gulose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity differences between the hydroxyl groups in L-gulose?
A1: The reactivity of the hydroxyl (-OH) groups in L-gulose is primarily dictated by their position and steric accessibility.
-
C-6 Hydroxyl (Primary): The -OH group at the C-6 position is a primary alcohol. It is sterically the least hindered and therefore the most nucleophilic and reactive of the alcohol groups.[1][2][3]
-
C-2, C-3, C-4 Hydroxyls (Secondary): These are secondary alcohols located on the pyranose ring. Their reactivity is lower than the C-6 hydroxyl and is influenced by their axial or equatorial orientation. Differentiating between these secondary hydroxyls is a significant challenge in carbohydrate chemistry.[4]
-
C-1 Anomeric Hydroxyl: The hemiacetal hydroxyl at the C-1 position has unique reactivity compared to the alcoholic hydroxyls and is often the focus of glycosylation reactions. Its protection is considered separately, for example, by converting it to a glycoside.[5]
Q2: What are "orthogonal" protecting groups and why are they essential for L-gulose chemistry?
A2: Orthogonal protecting groups are distinct classes of masking groups that can be removed under specific and mutually exclusive conditions.[6] For a polyfunctional molecule like L-gulose, this strategy is critical because it allows for the selective deprotection of one hydroxyl group for further reaction, while the others remain protected.[6] For example, a silyl (B83357) ether (removed by fluoride (B91410) ions) can be used alongside a benzyl (B1604629) ether (removed by hydrogenolysis) and an acetate (B1210297) ester (removed by base), allowing for sequential and controlled manipulation of the sugar backbone.
Q3: Which protecting groups are best for selectively targeting the primary C-6 hydroxyl group?
A3: Due to its higher reactivity and lower steric hindrance, the C-6 primary hydroxyl can be selectively protected using bulky reagents.[2] Commonly used protecting groups for this purpose include:
-
Silyl ethers: tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) are highly selective for the C-6 position.[1][2]
-
Trityl (Tr) ether: The triphenylmethyl group is very bulky and reacts almost exclusively at the C-6 position.[2][7]
-
Pivaloate (Piv) ester: This bulky ester can also be selectively introduced at the C-6 position.[1][2]
Q4: How can I protect the C-4 and C-6 hydroxyls simultaneously?
A4: The C-4 and C-6 hydroxyls can be protected together by forming a cyclic acetal (B89532). The most common method is the formation of a benzylidene acetal using benzaldehyde (B42025) (or a derivative) under acidic conditions. This reaction forms a stable six-membered ring and is a very common strategy for protecting the 4,6-diol in hexopyranosides.[4][7] Reductive opening of the benzylidene acetal can then be used to selectively introduce a benzyl group at either the C-4 or C-6 position, leaving the other hydroxyl free.
Troubleshooting Guides
Issue 1: Low yield or lack of selectivity during C-6 protection.
-
Possible Cause: Insufficient reactivity difference between the primary and secondary hydroxyls under the chosen reaction conditions. Standard acylation or alkylation often yields a mixture of products.[1]
-
Solution 1: Use a Bulky Protecting Group. Employ sterically demanding reagents like TBDPS-Cl, Trityl-Cl, or Pivaloyl-Cl, which show a strong preference for the less hindered C-6 hydroxyl.[2]
-
Solution 2: Multi-Anion Strategy. For alkylations (e.g., benzylation), a highly effective method involves forming a multi-anion of the sugar using an excess of a strong base like sodium hydride (NaH) in an aprotic solvent like DMF before adding the alkylating agent. This can significantly improve the yield of the 6-O-alkylated product.[1][8]
Issue 2: Multiple products are formed when attempting to protect a single secondary hydroxyl group.
-
Possible Cause: The secondary hydroxyls at C-2, C-3, and C-4 have similar reactivities, making selective protection difficult.
-
Solution 1: Use a Temporary Diol Protection Strategy. First, protect two adjacent hydroxyls or the C-4 and C-6 hydroxyls. For example, a 4,6-O-benzylidene acetal can be formed, leaving only the C-2 and C-3 hydroxyls available. The subtle reactivity difference between these two can then be more easily exploited.[4]
-
Solution 2: Stannylene Acetal Mediated Reactions. The use of dibutyltin (B87310) oxide forms a stannylene acetal across a diol pair. This intermediate can then activate one of the hydroxyls for regioselective acylation or alkylation.[4]
Issue 3: An existing protecting group is unintentionally cleaved during a reaction.
-
Possible Cause: The stability ranges of your chosen protecting groups are not compatible with the reaction conditions. For example, using acidic conditions to remove an acetal group may also cleave an acid-labile silyl ether like TBDMS.
-
Solution: Implement an Orthogonal Strategy. Before starting your synthesis, map out the planned reaction sequence and the stability of each protecting group. Choose a set of orthogonal groups that are stable to the required reaction conditions for subsequent steps. Refer to the data table below for guidance.
Data Presentation
Table 1: Common Protecting Groups for L-Gulose Hydroxyls
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Stability | Target Hydroxyl(s) |
| Ethers | |||||
| Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) | Acid, Base, Nucleophiles | All -OH |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH | DDQ or CAN (Oxidative) | Acid, Base, H₂/Pd-C | All -OH |
| Trityl | Tr | Trityl chloride (TrCl), Pyridine | Mild acid (e.g., AcOH) | Base, Hydrogenolysis | C-6 (Primary) |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF (Fluoride source) | Base, Hydrogenolysis | C-6 (Primary) |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, Imidazole | TBAF (Fluoride source) | More stable to acid than TBDMS | C-6 (Primary) |
| Esters | |||||
| Acetyl | Ac | Acetic anhydride (B1165640) (Ac₂O), Pyridine | NaOMe, K₂CO₃/MeOH (Basic) | Acid, Hydrogenolysis | All -OH |
| Benzoyl | Bz | Benzoyl chloride (BzCl), Pyridine | NaOMe (Basic) | Acid, Hydrogenolysis | All -OH |
| Pivaloyl | Piv | Pivaloyl chloride (PivCl), Pyridine | Stronger base (e.g., NaOH) | Acid, Hydrogenolysis | C-6 (Primary) |
| Acetals | |||||
| Isopropylidene | - | Acetone, H⁺ (e.g., H₂SO₄) | Aqueous acid (e.g., AcOH) | Base, Hydrogenolysis | cis-Diols (e.g., C-1/2, C-2/3) |
| Benzylidene | - | Benzaldehyde, ZnCl₂ | Aqueous acid or H₂/Pd-C | Base | C-4/C-6 Diol |
Experimental Protocols
Protocol 1: Selective 6-O-Benzylation of a 1-O-Protected L-Gulose Derivative
This protocol is adapted from a high-yield method developed for glucose derivatives and is applicable to L-gulose.[1] It enhances selectivity for the C-6 position by forming a multi-anion intermediate.
-
Preparation: Dissolve the 1-O-protected L-gulose starting material (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Anion Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 eq) portion-wise under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stirring: Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a multi-alkoxide anion occurs during this time.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (BnBr, 1.3 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of acetic acid to neutralize excess NaH.
-
Work-up: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica (B1680970) gel column chromatography to isolate the 6-O-benzyl L-gulose derivative.
Mandatory Visualizations
Caption: Decision tree for selecting a hydroxyl protecting group for L-gulose.
Caption: Workflow for L-gulose synthesis featuring an orthogonal protection strategy.[9][10]
References
- 1. d-nb.info [d-nb.info]
- 2. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. alchemyst.co.uk [alchemyst.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Resolving Analytical Challenges in alpha-L-Gulopyranose Quantification
Welcome to the technical support center for the analytical quantification of alpha-L-gulopyranose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the quantification of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Analysis
Q1: I am observing significant peak tailing for my this compound standard in my HPLC chromatogram. What are the potential causes and solutions?
A1: Peak tailing in HPLC is a common issue that can affect the accuracy of quantification. Several factors can contribute to this problem when analyzing a polar compound like this compound.
-
Secondary Interactions: Residual silanol (B1196071) groups on the stationary phase of your column can interact with the hydroxyl groups of the sugar, causing tailing.[1][2]
-
Column Overload: Injecting too much sample can lead to peak asymmetry.[2][3]
-
Contamination: A buildup of sample matrix components on the column frit or guard column can cause peak tailing that affects all analytes.[4]
-
Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for good peak shape.
Q2: My this compound peak is co-eluting with other sugars in my sample. How can I improve the resolution?
A2: Co-elution is a significant challenge in carbohydrate analysis due to the structural similarity of isomers.
-
Optimize Mobile Phase: Modifying the mobile phase composition, such as the organic solvent ratio or buffer concentration, can alter selectivity.[3]
-
Change Column Chemistry: Different stationary phases offer different selectivities. For sugar analysis, hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography (IEX) columns can provide better separation than standard reversed-phase columns.[6]
-
Gradient Elution: Employing a gradient elution can help separate compounds with different polarities more effectively than an isocratic method.[3]
-
Temperature: Adjusting the column temperature can influence retention times and selectivity.[3]
GC-MS Analysis
Q3: Why is derivatization necessary for the analysis of this compound by GC-MS?
A3: Sugars like this compound are non-volatile and highly polar, making them unsuitable for direct analysis by Gas Chromatography (GC).[7] Derivatization is a chemical process that converts these polar hydroxyl groups into less polar, more volatile derivatives, allowing them to be vaporized in the GC inlet and separated on the column.[7][8] Common derivatization techniques for sugars include silylation and acetylation.[7]
Q4: I am seeing multiple peaks for my derivatized this compound standard. Is this normal?
A4: Yes, it is common to observe multiple peaks for a single derivatized sugar. This is due to the formation of different anomers (alpha and beta) and isomers during the derivatization process.[7] An oximation step prior to silylation can help to reduce the number of isomers to just two, which can simplify the chromatogram and improve separation.[7]
Matrix Effects
Q5: How do I know if matrix effects are impacting my this compound quantification in biological samples?
A5: Matrix effects occur when components in the sample matrix (e.g., salts, proteins, phospholipids (B1166683) in plasma) interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[9][10][11][12] This can significantly affect the accuracy and precision of your results.[9]
-
Detection:
-
Mitigation:
-
Sample Preparation: Thorough sample cleanup using techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is crucial to remove interfering matrix components.[9][11]
-
Chromatographic Separation: Optimizing your HPLC method to separate this compound from co-eluting matrix components is essential.[9]
-
Internal Standards: Using a stable isotope-labeled internal standard (e.g., ¹³C-L-gulose) can help to compensate for matrix effects.
-
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols that should be optimized for your specific instrumentation and sample matrix.
Protocol 1: HPLC-ELSD for this compound Quantification
This method is suitable for the quantification of rare sugars and can be adapted for this compound.
1. Sample Preparation:
- For solid food samples, accurately weigh the sample and dissolve in a known volume of water.
- For biological fluids, perform a protein precipitation step by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) in a 3:1 ratio (solvent:sample). Vortex and centrifuge to pellet the protein. Collect the supernatant.[13]
- Filter the final extract through a 0.45 µm filter before injection.
2. HPLC Conditions:
- Column: A column suitable for sugar analysis, such as an amino-based or HILIC column.
- Mobile Phase: Acetonitrile and water are commonly used for HILIC separations. A gradient elution may be necessary to achieve optimal separation.
- Flow Rate: Typically 0.5 - 1.5 mL/min.
- Column Temperature: Maintained at a constant temperature, e.g., 30-40 °C.
- Injection Volume: 10-20 µL.
3. ELSD (Evaporative Light-Scattering Detector) Settings:
- Nebulizer Temperature: Adjust based on the mobile phase composition.
- Evaporator Temperature: Set to ensure complete evaporation of the mobile phase without degrading the analyte.
- Gas Flow Rate: Optimize for signal intensity and stability.
4. Quantification:
- Use an external standard calibration curve with known concentrations of this compound. The response of an ELSD is often non-linear, so a quadratic or power function may be required for the calibration curve.
Protocol 2: GC-MS for this compound Quantification (with Derivatization)
This protocol outlines a two-step derivatization process (oximation followed by silylation) for the analysis of sugars.
1. Sample Preparation and Hydrolysis (if applicable):
- For samples containing glycosidically bound L-gulose, an acid hydrolysis step (e.g., with trifluoroacetic acid) is required to release the monosaccharide.[14]
- Lyophilize the sample to complete dryness.
2. Derivatization:
- Step 1: Oximation:
- Dissolve the dry sample in pyridine.
- Add a solution of O-ethylhydroxylamine hydrochloride in pyridine.[15]
- Heat the mixture (e.g., at 70°C for 30 minutes) to form the oxime derivatives.[7]
- Step 2: Silylation:
- Cool the sample to room temperature.
- Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8]
- Heat the mixture again (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivatives.[7]
3. GC-MS Conditions:
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: Typically 250-280°C.
- Oven Temperature Program: Start at a lower temperature (e.g., 100-140°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized sugars.[16]
- Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected fragment ions of the derivatized sugar. For quantification, selected ion monitoring (SIM) can be used for increased sensitivity and selectivity.
Protocol 3: Enzymatic Assay for this compound (Conceptual)
While a specific commercial kit for this compound may not be readily available, a coupled enzymatic assay could be developed. This is a conceptual protocol based on assays for similar sugars like alpha-glucosidase.[17][18][19]
1. Principle:
- An enzyme that specifically acts on this compound would be required. This enzyme would catalyze a reaction that produces a detectable product (e.g., NADH or a chromophore).
- For example, a hypothetical "L-gulose dehydrogenase" could oxidize L-gulose and reduce NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm.
2. Assay Procedure (Hypothetical):
- Prepare a reaction mixture containing a suitable buffer, NAD⁺, and the specific dehydrogenase enzyme.
- Add the sample containing this compound to initiate the reaction.
- Incubate at a controlled temperature (e.g., 37°C).
- Measure the increase in absorbance at 340 nm over time.
- The rate of NADH production is proportional to the concentration of this compound in the sample.
- Quantify using a standard curve of known this compound concentrations.
Quantitative Data Summary
The following tables provide a summary of expected performance characteristics for different analytical methods used in sugar analysis. These values are based on the analysis of similar rare sugars and should be considered as a general guide for method development for this compound.
Table 1: HPLC-ELSD Performance for Rare Sugar Analysis [20]
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 - 0.6 g/100g |
| Limit of Quantification (LOQ) | 0.6 - 1.8 g/100g |
| Recovery | 92.6% - 103.2% |
| Precision (RSD) | 0.7% - 4.4% |
Table 2: GC-MS Performance for Sugar Analysis in Serum [16]
| Parameter | Expected Value |
| Linearity (R²) | > 0.997 |
| Lower Limit of Detection | 0.03 mg/L |
| Recovery | 92.1% - 124.7% |
| Intra-assay Precision (CV) | 6.8% - 12.9% |
| Inter-assay Precision (CV) | 6.4% - 15.9% |
Visualizations
Diagram 1: General Workflow for HPLC Analysis of this compound
Caption: A generalized workflow for the quantification of this compound using HPLC.
Diagram 2: Troubleshooting Logic for HPLC Peak Tailing
Caption: A logical guide to troubleshooting peak tailing in HPLC analysis.
Diagram 3: Derivatization Workflow for GC-MS Analysis of Sugars
Caption: A two-step derivatization process for preparing sugars for GC-MS analysis.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. lcms.cz [lcms.cz]
- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bme.psu.edu [bme.psu.edu]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Production and biochemical characterization of α-glucosidase from Aspergillus niger ITV-01 isolated from sugar cane bagasse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. [Simultaneous determination of six rare sugars in solid foods by high performance liquid chromatography-evaporative light-scattering detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Elusive: A Guide to the Structural Confirmation of Synthetic α-L-Gulopyranose by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic carbohydrates is a critical step in ensuring the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the validation of the synthetic alpha-L-gulopyranose structure, a rare L-series sugar of growing interest.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of carbohydrates in solution, offering detailed insights into stereochemistry and conformation that other methods cannot provide. While techniques like X-ray crystallography and mass spectrometry offer valuable information, NMR provides a more comprehensive picture of the molecule's structure and behavior in a physiologically relevant state. This guide will delve into the experimental protocols for NMR validation, present a comparative analysis with alternative methods, and provide visual workflows to clarify the process.
The Power of NMR in Carbohydrate Analysis
NMR spectroscopy is a powerful, non-destructive technique that allows for the detailed structural analysis of molecules in solution.[1] For carbohydrates like α-L-gulopyranose, NMR is instrumental in determining key structural features, including:
-
Anomeric Configuration (α or β): The orientation of the hydroxyl group at the anomeric carbon (C1) is crucial for the biological activity of carbohydrates. This is readily determined by the coupling constant between the anomeric proton (H1) and the adjacent proton (H2) in ¹H NMR spectra.
-
Ring Conformation: The pyranose ring of gulose can adopt different chair and boat conformations. NMR, through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can determine the predominant conformation in solution.
-
Proton and Carbon Skeleton: A suite of 1D and 2D NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, allows for the complete assignment of all proton and carbon signals, confirming the correct connectivity of the atoms in the molecule.[2][3]
-
Purity Assessment: NMR can also be used to assess the purity of the synthetic sample, detecting the presence of any anomeric impurities or other byproducts.
Comparative Analysis of Structural Validation Methods
While NMR is a cornerstone of carbohydrate analysis, a multi-faceted approach utilizing other techniques provides the most robust structural validation.
| Technique | Principle | Strengths for Carbohydrate Analysis | Limitations for Carbohydrate Analysis |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed information on stereochemistry, conformation, and dynamics in solution. Non-destructive.[1][4] | Can suffer from signal overlap in complex molecules. Lower sensitivity compared to mass spectrometry.[5] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides high-resolution 3D structures with precise atomic coordinates.[1][6] | Requires the growth of high-quality crystals, which can be challenging for carbohydrates. The solid-state structure may not represent the solution conformation.[6][7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, allowing for the analysis of small sample quantities. Provides accurate molecular weight determination and fragmentation patterns for sequencing. | Does not provide information on stereochemistry or anomeric configuration. Isomeric sugars often cannot be distinguished. |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of flash-frozen molecules in a vitreous ice layer. | Can determine the structure of large macromolecules and complexes in a near-native state. Does not require crystallization.[1][6] | Generally provides lower resolution than X-ray crystallography for small molecules. Not typically used for the primary validation of monosaccharide structures. |
Experimental Protocols for NMR Validation
The following outlines a typical workflow for the validation of a synthetic α-L-gulopyranose sample using NMR spectroscopy.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of the synthetic α-L-gulopyranose is dissolved in 0.5-0.6 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O). D₂O is chosen for its ability to dissolve polar carbohydrates and to avoid a large, interfering solvent signal in the ¹H NMR spectrum.
-
Internal Standard: A small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift referencing (δ 0.00 ppm).[8]
-
pH Adjustment: The pH of the sample may be adjusted to ensure stability and reproducibility of the chemical shifts.
NMR Data Acquisition
A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to obtain comprehensive structural information.
| Experiment | Purpose | Typical Parameters |
| 1D ¹H NMR | Provides an overview of the proton signals, allows for integration to determine relative proton counts, and initial assessment of anomeric configuration from coupling constants. | 32-64 scans, 30° pulse angle, 2-second relaxation delay. |
| 1D ¹³C NMR | Provides an overview of the carbon signals, confirming the number of unique carbon environments. | 1024-4096 scans, proton decoupled. |
| 2D COSY (Correlation Spectroscopy) | Identifies scalar-coupled protons, revealing neighboring protons within the spin system. | 256-512 increments in the indirect dimension, 8-16 scans per increment. |
| 2D TOCSY (Total Correlation Spectroscopy) | Correlates all protons within a single spin system, allowing for the assignment of all protons belonging to the gulose ring. | 256-512 increments, 8-16 scans per increment, with a spin-lock mixing time of 80-120 ms. |
| 2D HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with its directly attached carbon atom. | 256-512 increments, 8-32 scans per increment. |
| 2D HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons and carbons that are separated by two or three bonds, providing information on the connectivity across the glycosidic linkage in oligosaccharides and confirming the overall carbon skeleton. | 256-512 increments, 16-64 scans per increment. |
| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space (through-space interactions), providing crucial information for determining the stereochemistry and conformation. | 256-512 increments, 16-64 scans per increment, with a mixing time of 200-800 ms. |
Data Presentation and Interpretation
The acquired NMR data is processed and analyzed to assign all proton and carbon signals and to determine the key structural features of α-L-gulopyranose. While specific, publicly available ¹H and ¹³C NMR data for α-L-gulopyranose is not readily found, the following tables illustrate how such data would be presented and interpreted. For comparative purposes, typical chemical shift ranges for aldopyranoses are provided.
Table 1: Hypothetical ¹H NMR Data for α-L-Gulopyranose in D₂O
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H-1 | ~5.2 | d | ~3-4 | Anomeric proton, small J value indicates α-configuration. |
| H-2 | ~3.8 | dd | J₁,₂ ≈ 3-4, J₂,₃ ≈ 3-4 | Coupled to H-1 and H-3. |
| H-3 | ~3.7 | t | J₂,₃ ≈ 3-4, J₃,₄ ≈ 3-4 | Coupled to H-2 and H-4. |
| H-4 | ~4.0 | t | J₃,₄ ≈ 3-4, J₄,₅ ≈ 9-10 | Coupled to H-3 and H-5. |
| H-5 | ~3.9 | ddd | J₄,₅ ≈ 9-10, J₅,₆a ≈ 2, J₅,₆b ≈ 5 | Coupled to H-4, H-6a, and H-6b. |
| H-6a | ~3.8 | dd | J₅,₆a ≈ 2, J₆a,₆b ≈ -12 | Diastereotopic proton at C6. |
| H-6b | ~3.7 | dd | J₅,₆b ≈ 5, J₆a,₆b ≈ -12 | Diastereotopic proton at C6. |
Table 2: Hypothetical ¹³C NMR Data for α-L-Gulopyranose in D₂O
| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |
| C-1 | ~93 | Anomeric carbon, characteristic downfield shift. |
| C-2 | ~70 | Ring carbon. |
| C-3 | ~72 | Ring carbon. |
| C-4 | ~68 | Ring carbon. |
| C-5 | ~73 | Ring carbon. |
| C-6 | ~61 | Exocyclic CH₂OH group. |
Visualizing the Validation Workflow
The following diagrams, generated using Graphviz, illustrate the logical workflow for the structural validation of synthetic α-L-gulopyranose.
References
- 1. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. people.bu.edu [people.bu.edu]
- 5. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 8. cigs.unimo.it [cigs.unimo.it]
Comparative Analysis of alpha-L-gulopyranose and beta-L-gulopyranose: A Guide for Researchers
An in-depth comparison of the anomeric forms of L-gulopyranose, focusing on their distinct physicochemical properties, conformational analysis, and potential biological relevance. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by available data and established experimental protocols.
L-gulopyranose, a hexopyranose sugar, exists in two anomeric forms in its cyclic pyranose structure: alpha-L-gulopyranose and beta-L-gulopyranose. These anomers, differing only in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1), exhibit distinct properties that can influence their biological activity and chemical behavior. While data on L-gulose and its anomers are less abundant compared to its D-enantiomer, this guide synthesizes the available information to provide a comparative analysis.
Physicochemical Properties: A Comparative Overview
The fundamental physicochemical properties of alpha- and beta-L-gulopyranose are crucial for their handling, characterization, and application in research. While specific experimental values for L-gulose anomers are not extensively reported, the principles of carbohydrate chemistry allow for inferences based on the behavior of other hexopyranoses, such as D-glucose.[1][2]
| Property | This compound | beta-L-gulopyranose |
| Molecular Formula | C₆H₁₂O₆[3] | C₆H₁₂O₆[4] |
| Molecular Weight | 180.16 g/mol [3] | 180.16 g/mol [4] |
| Computed XLogP3 | -2.6[3] | -2.6[4] |
| Hydrogen Bond Donor Count | 5[3] | 5[4] |
| Hydrogen Bond Acceptor Count | 6[3] | 6[4] |
| Rotatable Bond Count | 1[3] | 1[4] |
Table 1: General Physicochemical Properties of L-Gulopyranose Anomers. Data sourced from PubChem.[3][4]
Conformational Analysis
The three-dimensional structure of the pyranose ring is critical to the function and interaction of carbohydrates. The stability of the chair conformations of alpha- and beta-L-gulopyranose is influenced by the arrangement of their hydroxyl groups.
In aqueous solution, monosaccharides exist in equilibrium between their open-chain and cyclic forms, with the pyranose ring being the predominant structure for hexoses like gulose.[1] The relative stability of the alpha and beta anomers is determined by factors including the anomeric effect and steric interactions of the substituents.
Figure 1: Anomeric Equilibrium of L-Gulopyranose. This diagram illustrates the interconversion between the alpha and beta anomers of L-gulopyranose through the open-chain aldehyde form in solution.
Experimental Protocols for Characterization
The definitive characterization and differentiation of alpha- and beta-L-gulopyranose rely on a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. 1H and 13C NMR spectra provide detailed information about the connectivity and stereochemistry of the sugar.
Experimental Protocol for NMR Analysis of L-Gulopyranose Anomers:
-
Sample Preparation: Dissolve a precisely weighed sample of L-gulopyranose in deuterium (B1214612) oxide (D₂O). The concentration should be optimized for the specific NMR instrument, typically in the range of 5-20 mg/mL.
-
Data Acquisition: Acquire 1D ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
2D NMR Experiments: To resolve signal overlap and establish connectivities, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
-
Spectral Analysis: The anomeric proton (H1) signals are typically found in a distinct downfield region of the ¹H NMR spectrum. The coupling constant between H1 and H2 (³J_H1,H2_) is diagnostic of the anomeric configuration. A small coupling constant (typically < 4 Hz) indicates an equatorial-axial or equatorial-equatorial relationship, often characteristic of the alpha anomer in many hexopyranoses, while a larger coupling constant (typically > 7 Hz) suggests an axial-axial relationship, often indicative of the beta anomer. The chemical shifts of the anomeric carbon (C1) in the ¹³C NMR spectrum also differ between the alpha and beta anomers.
Figure 2: Experimental Workflow for NMR Analysis. A typical workflow for the characterization of L-gulopyranose anomers using NMR spectroscopy.
Biological Activity and Receptor Binding
The biological activity of carbohydrates is often highly dependent on their specific three-dimensional structure, including the anomeric configuration. Different anomers can exhibit varied affinities for protein binding sites, such as enzymes and receptors, leading to different biological effects.
While specific studies on the differential biological activities of alpha- and beta-L-gulopyranose are not prevalent in the provided search results, it is a well-established principle in glycobiology that the orientation of a single hydroxyl group can dramatically alter binding affinity. For example, studies on other monosaccharides have shown that anomers can have different potencies as inhibitors or substrates for enzymes.
Experimental Protocol for Comparative Receptor Binding Assay:
-
Receptor and Ligand Preparation: Prepare purified solutions of the target receptor and the individual alpha- and beta-L-gulopyranose anomers at known concentrations.
-
Binding Assay: A variety of techniques can be employed, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or competitive binding assays with a labeled ligand.
-
SPR: Immobilize the receptor on a sensor chip and flow solutions of the L-gulose anomers over the surface to measure association and dissociation rates.
-
ITC: Titrate a solution of the L-gulose anomer into a solution containing the receptor and measure the heat changes associated with binding to determine the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n).
-
-
Data Analysis: Analyze the binding data to determine the equilibrium dissociation constant (K_d) or the half-maximal inhibitory concentration (IC₅₀) for each anomer. A lower K_d or IC₅₀ value indicates a higher binding affinity.
Conclusion
The alpha and beta anomers of L-gulopyranose, while structurally similar, are expected to exhibit distinct physicochemical and biological properties. A thorough comparative analysis requires specific experimental data that is currently limited in the public domain. The experimental protocols outlined in this guide provide a framework for researchers to generate the necessary data for a comprehensive understanding of these two molecules. Further investigation into the specific properties and biological activities of alpha- and beta-L-gulopyranose will be valuable for advancing our knowledge in carbohydrate chemistry and its applications in drug development and glycobiology.
References
A Comparative Guide to alpha-L-Gulopyranose and L-Idopyranose in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of alpha-L-gulopyranose and L-idopyranose, focusing on their potential roles in competitive binding assays. Due to a lack of direct comparative experimental data in publicly available literature, this document emphasizes the structural differences between these two L-sugars and outlines the established methodologies that can be employed to determine their relative binding affinities.
Introduction to this compound and L-Idopyranose
This compound and L-idopyranose are stereoisomers, specifically epimers, of L-gulose and L-idose, respectively. As L-sugars, they are the enantiomers of the more commonly occurring D-sugars. The distinct spatial arrangement of their hydroxyl groups is the primary determinant of their interaction with carbohydrate-binding proteins, such as lectins, antibodies, and enzymes. While extensive research exists on D-sugars, the biological roles and binding characteristics of many L-sugars remain less explored.
Structural Comparison
The key to understanding the potential differences in competitive binding lies in the stereochemistry of these molecules.
| Feature | This compound | L-Idopyranose |
| Structure | ||
| Epimeric Relationship | C3 and C4 epimer of L-galactose | C5 epimer of L-glucose |
| Key Structural Difference from each other | Differ in the orientation of the hydroxyl group at the C3 and C4 positions. | Differ in the orientation of the hydroxyl group at the C3 and C4 positions. |
The subtle variations in the orientation of hydroxyl groups create unique three-dimensional structures for each sugar. These differences are critical in determining the specificity and affinity of their interactions with the binding pockets of proteins. The structural basis for lectin-carbohydrate recognition is well-established, relying on a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions.[1][2] The precise geometry of a sugar's hydroxyl groups dictates the potential for forming these non-covalent bonds within a protein's binding site.[1][2]
Hypothetical Competitive Binding Scenario
In a competitive binding assay, this compound and L-idopyranose would compete for the binding site of a specific carbohydrate-binding protein. The sugar with the higher affinity for the binding site would be a more effective competitor. The outcome of such an assay would directly depend on how well the stereochemistry of each L-sugar complements the amino acid residues in the protein's binding pocket.
References
A Researcher's Guide to Confirming the Anomeric Configuration of Synthetic Gulopyranosides
For researchers, scientists, and drug development professionals engaged in the synthesis of gulopyranoside-based compounds, the unambiguous determination of the anomeric configuration is a critical step in structural elucidation. The spatial arrangement at the anomeric center (C-1) dictates the molecule's three-dimensional shape, influencing its biological activity and physicochemical properties. This guide provides a comparative overview of the most common and reliable analytical techniques for assigning the α or β configuration of synthetic gulopyranosides, supported by experimental data and detailed protocols.
The primary methods for determining anomeric configuration are Nuclear Magnetic Resonance (NMR) spectroscopy, polarimetry, and single-crystal X-ray crystallography. Each technique offers a distinct level of structural information and experimental requirements.
Comparison of Analytical Techniques
| Technique | Principle | Key Parameters | Advantages | Limitations |
| NMR Spectroscopy | Measurement of nuclear spin properties in a magnetic field. | ¹H and ¹³C Chemical Shifts (δ), ³J(H1,H2) Coupling Constants | Provides detailed structural information in solution; non-destructive. | Requires pure sample; complex spectra for larger molecules. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule. | Specific Rotation [α] | Rapid and straightforward; requires relatively simple instrumentation. | Provides information on bulk sample chirality, not specific anomeric centers in a mixture; requires a pure sample of a known enantiomer. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | 3D molecular structure | Provides the absolute and unambiguous determination of stereochemistry. | Requires a high-quality single crystal, which can be challenging to grow. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for α- and β-anomers of pyranosides, which are analogous to what would be observed for gulopyranosides.
Table 1: Typical ¹H and ¹³C NMR Spectroscopic Data for Anomeric Configuration Assignment
| Anomer | Anomeric Proton (H-1) Chemical Shift (δ) | Anomeric Carbon (C-1) Chemical Shift (δ) | ³J(H1,H2) Coupling Constant (Hz) |
| α-anomer | ~4.8 - 5.2 ppm | ~95 - 101 ppm | ~3 - 4 Hz[1][2] |
| β-anomer | ~4.4 - 4.7 ppm | ~101 - 105 ppm | ~7 - 9 Hz[3] |
Note: Chemical shifts are reported for spectra acquired in D₂O and are referenced to an internal standard. Values can vary depending on the solvent and substituents on the sugar ring.
Table 2: Illustrative Specific Rotation Values for Methyl Glycosides
| Compound | Anomeric Configuration | Specific Rotation [α]D |
| Methyl-D-glucopyranoside | α | +158.7°[4][5][6] |
| Methyl-D-glucopyranoside | β | -33° |
Note: Specific rotation is dependent on the compound, solvent, temperature, and wavelength of light used. The values for methyl-D-glucopyranoside are provided as a representative example.
Experimental Protocols
NMR Spectroscopy for Anomeric Configuration
This protocol outlines the general steps for acquiring and analyzing ¹H NMR spectra to determine the anomeric configuration of a synthetic gulopyranoside.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified gulopyranoside in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean NMR tube.[7][8][9][10]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the sample through a small plug of glass wool or a syringe filter to remove any particulate matter.[7][9]
2. NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).
-
Standard acquisition parameters for a ¹H spectrum are generally sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
If necessary, acquire a ¹³C NMR spectrum to observe the anomeric carbon signal.
3. Spectral Analysis:
-
Identify the anomeric proton (H-1) signal, which typically resonates in the region of δ 4.5-5.5 ppm.[1][11]
-
Determine the multiplicity of the H-1 signal (it should be a doublet).
-
Measure the coupling constant, ³J(H1,H2), which is the distance in Hertz (Hz) between the two peaks of the H-1 doublet.
-
An α-anomer will exhibit a small ³J(H1,H2) value (typically 3-4 Hz), indicative of a gauche relationship between H-1 and H-2.[1][2]
-
A β-anomer will show a larger ³J(H1,H2) value (typically 7-9 Hz), corresponding to a trans-diaxial relationship between H-1 and H-2.[3]
-
Correlate the anomeric proton signal with the anomeric carbon signal in the ¹³C NMR spectrum (typically δ 95-105 ppm) using a 2D HSQC experiment if needed.[12]
Polarimetry for Determining Bulk Anomeric Composition
This protocol describes the measurement of specific rotation to characterize the bulk chirality of a gulopyranoside sample.
1. Sample Preparation:
-
Accurately weigh a known amount of the purified gulopyranoside (e.g., 100 mg).
-
Dissolve the sample in a known volume of a suitable solvent (e.g., water, ethanol, or chloroform) in a volumetric flask to create a solution of known concentration (c), typically in g/100 mL.
2. Instrument Setup and Measurement:
-
Turn on the polarimeter and allow the sodium lamp to warm up.
-
Calibrate the instrument with a blank solvent-filled cell.
-
Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed optical rotation (α).
3. Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using the following formula: [α] = α / (l × c)
-
The specific rotation is typically reported with the temperature (T) and wavelength (D for the sodium D-line) as [α]ᵀD.
-
Compare the measured specific rotation to literature values for the pure α and β anomers of the gulopyranoside or related compounds to infer the anomeric configuration of the bulk sample. A positive value indicates dextrorotatory, while a negative value indicates levorotatory.
Single-Crystal X-ray Crystallography for Unambiguous Structure Determination
This protocol provides a general workflow for determining the anomeric configuration of a gulopyranoside by X-ray crystallography.
1. Crystal Growth:
-
The primary and often most challenging step is to grow a single, high-quality crystal of the synthetic gulopyranoside.[13][14]
-
Common crystallization techniques include slow evaporation of the solvent, vapor diffusion, and slow cooling of a saturated solution.[14][15]
-
Screen a variety of solvents and solvent systems to find suitable conditions for crystallization.
2. Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a single-crystal X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[16]
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.
-
The phases of the diffracted X-rays are determined using computational methods to generate an initial electron density map.
-
A molecular model is built into the electron density map and refined against the experimental data to determine the precise atomic positions.
4. Anomeric Configuration Assignment:
-
The final refined crystal structure provides an unambiguous three-dimensional representation of the molecule, from which the absolute configuration at the anomeric center can be directly observed and assigned as either α or β.
Visualizing the Workflow
The following diagram illustrates the decision-making process and experimental workflow for confirming the anomeric configuration of a synthetic gulopyranoside.
Caption: Workflow for Anomeric Configuration Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cigs.unimo.it [cigs.unimo.it]
- 4. glycodepot.com [glycodepot.com]
- 5. 甲基α-D-吡喃葡萄糖苷 ≥99.0%, suitable for microbiology | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methyl alpha-D-glucopyranoside, 98% | Fisher Scientific [fishersci.ca]
- 7. Sample Preparation [nmr.chem.ualberta.ca]
- 8. sites.bu.edu [sites.bu.edu]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 12. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 14. iucr.org [iucr.org]
- 15. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
L-Gulose vs. D-Gulose: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the rare monosaccharide enantiomers, L-gulose and D-gulose. While structurally mirror images, their biological functions diverge significantly, presenting unique opportunities in therapeutic and agricultural research. This document synthesizes available experimental data, outlines key experimental protocols, and visualizes relevant biological pathways to support further investigation and development.
Data Presentation: Quantitative Comparison
The following table summarizes the known biological activities and available quantitative data for L-gulose and D-gulose.
| Feature | D-Gulose | L-Gulose |
| Primary Biological Activity | Plant Growth Inhibition | Precursor for antiviral and anticancer agents |
| Compound Tested | 6-O-decanoyl-D-gulose | Data on specific bioactive derivatives is limited |
| Quantitative Data (IC₅₀) | 0.25 mM (on rice seedlings)[1] | Not yet available for specific antiviral/anticancer derivatives[1] |
| Mechanism of Action | Inhibition of gibberellin biosynthesis[1] | Potential incorporation into nucleoside analogs to disrupt viral replication or cancer cell proliferation[1] |
| Metabolism in Mammals | Not well-studied, but generally rare sugars are poorly metabolized[1] | Not readily metabolized by most organisms[1] |
| Natural Occurrence | Rare | Extremely rare; found in some thermophilic archaea[1] |
| Other Reported Activities | Insulin-like effects, inhibition of blood glucose levels[2][3][4], and potential anti-cancer effects by inhibiting nitrate (B79036) reductase and xanthine (B1682287) oxidase activity in tumor cells[3][4]. | Proposed as a low-calorie sweetener and laxative[5]. The acetate (B1210297) derivative, L-glucose pentaacetate, may stimulate insulin (B600854) release[5]. |
In-Depth Analysis of Biological Activities
D-Gulose: A Potential Plant Growth Regulator
Recent studies have identified D-gulose derivatives as potent plant growth retardants. Specifically, 6-O-decanoyl-D-gulose has shown significant inhibitory effects on the growth of rice seedlings[1]. This activity is attributed to the inhibition of gibberellin biosynthesis, a critical hormonal pathway for plant development[1].
L-Gulose: A Chiral Precursor for Therapeutics
In contrast to its D-enantiomer, L-gulose is primarily explored as a chiral building block for synthesizing bioactive molecules, particularly nucleoside analogs with potential antiviral and anticancer properties[1]. The rationale is that the unique stereochemistry of L-gulose can be exploited to create molecules that interfere with the metabolic pathways of cancer cells and viruses[1]. Potential mechanisms of action for L-gulose-based nucleoside analogs include:
-
Inhibition of Viral Polymerases: Acting as chain terminators during viral DNA or RNA synthesis[1].
-
Interference with Glycoprotein Synthesis: Disrupting the glycosylation of viral envelope proteins, leading to non-functional viral particles[1].
-
Induction of Apoptosis in Cancer Cells: Causing metabolic stress in cancer cells, which have a high demand for glucose[1].
Experimental Protocols
Plant Growth Inhibition Assay for 6-O-decanoyl-D-gulose
This protocol outlines the methodology to assess the plant growth inhibitory activity of D-gulose derivatives on rice seedlings.
Materials:
-
Rice seeds (e.g., Oryza sativa L. cv. Nipponbare)
-
6-O-decanoyl-D-gulose
-
Distilled water
-
Test tubes
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Sterilization of Seeds: Surface-sterilize rice seeds by soaking them in 70% ethanol for 1 minute, followed by a 15-minute soak in a 2.5% sodium hypochlorite (B82951) solution. Rinse the seeds thoroughly with sterile distilled water.
-
Preparation of Test Solutions: Prepare a stock solution of 6-O-decanoyl-D-gulose in ethanol. Create a series of dilutions in distilled water to achieve the desired final concentrations for testing. Ensure the final ethanol concentration is consistent across all treatments and the control, and that it is at a level that does not affect seedling growth.
-
Seed Germination and Treatment: Place the sterilized seeds in test tubes containing the different concentrations of the test compound or the control solution.
-
Incubation: Incubate the test tubes in a growth chamber under controlled conditions (e.g., 28°C, 16-hour light/8-hour dark cycle).
-
Data Collection: After a set period (e.g., 7 days), measure the length of the second leaf sheath of the rice seedlings.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Gibberellin Biosynthesis by a D-gulose derivative.
References
The Unsung Hero: Leveraging alpha-L-Gulopyranose as a Negative Control in Biological Assays
For researchers, scientists, and drug development professionals, the integrity of experimental data hinges on the quality of controls. In the realm of carbohydrate research, identifying a truly inert negative control is paramount. This guide provides an objective comparison of alpha-L-gulopyranose as a negative control against other common alternatives, supported by experimental principles and detailed protocols.
The L-enantiomers of sugars, including this compound, are stereoisomers of the naturally abundant D-sugars. Due to their distinct stereochemistry, L-sugars are typically not recognized by the enzymes and transporters that handle their D-counterparts in most biological systems.[1][2][3] This inherent biological inertness makes them excellent candidates for negative controls in a variety of assays.
Comparative Analysis of Negative Controls in Glucose Metabolism Studies
The ideal negative control in assays involving glucose should not be transported by glucose transporters (GLUTs) or be a substrate for key metabolic enzymes like hexokinase. The following table summarizes the properties of this compound in comparison to D-glucose and other commonly used negative controls. It is important to note that while direct experimental data for this compound is limited, its properties can be inferred from the behavior of other L-sugars like L-glucose.[4]
| Feature | D-Glucose | This compound (inferred) | L-Glucose | 3-O-methyl-D-glucose (3-OMG) |
| Structure | Aldohexose | Aldohexose, enantiomer of D-gulose | Aldohexose, enantiomer of D-glucose | Methylated derivative of D-glucose |
| Transport via GLUTs | Actively transported | Presumed to have very low to no affinity | Generally not transported; used as a marker for passive diffusion.[4] | Transported by GLUTs |
| Phosphorylation by Hexokinase | Yes | Presumed not to be a substrate | No.[3] | No |
| Metabolism via Glycolysis | Yes | No | No | No |
| Primary Use in Assays | Positive control, substrate | Negative control for transport and metabolism | Negative control for transport and metabolism.[4] | Control for transport without subsequent metabolism |
While L-glucose is a well-established negative control, it's worth noting that some studies have observed unexpected uptake of fluorescently labeled L-glucose derivatives in certain cancer cell models, suggesting that the complete inertness of L-sugars should be verified within the specific experimental context.[5]
Experimental Protocol: Cellular Glucose Uptake Assay
This protocol describes a common method to quantify the uptake of glucose or its analogs into cultured cells and can be adapted to validate the suitability of this compound as a negative control.
Objective: To measure the uptake of a labeled glucose analog and compare it with the uptake of a labeled L-sugar, such as radiolabeled L-glucose or a fluorescently tagged this compound derivative.
Materials:
-
Cultured cells (e.g., adipocytes, muscle cells, or a cell line relevant to the research)
-
D-glucose (positive control)
-
This compound (negative control)
-
Labeled glucose analog (e.g., [³H]-2-deoxy-D-glucose or a fluorescent analog like 2-NBDG)
-
Krebs-Ringer Phosphate (KRP) buffer
-
Phloretin (glucose transporter inhibitor)
-
Scintillation counter or fluorescence microscope/plate reader
Procedure:
-
Cell Preparation: Seed cells in appropriate culture plates and grow to the desired confluency.
-
Starvation: Prior to the assay, starve the cells of glucose by incubating them in a glucose-free medium for a defined period (e.g., 1-2 hours).
-
Assay Initiation:
-
Wash the cells with KRP buffer.
-
Add KRP buffer containing the labeled glucose analog.
-
For competitive inhibition, add an excess of unlabeled D-glucose.
-
To test the negative control, add the labeled glucose analog along with an excess of unlabeled this compound.
-
Include a condition with a glucose transporter inhibitor (e.g., phloretin) to establish the baseline for non-transporter-mediated uptake.
-
-
Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold KRP buffer.
-
Quantification:
-
For radiolabeled analogs, lyse the cells and measure the radioactivity using a scintillation counter.
-
For fluorescent analogs, measure the fluorescence intensity using a microscope or plate reader.
-
-
Data Analysis: Compare the uptake in the presence of D-glucose, this compound, and the inhibitor. A successful negative control should not significantly reduce the uptake of the labeled analog, similar to the inhibitor-treated condition.
Visualizing Key Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
References
A Comparative Analysis of alpha-L-gulopyranose and Other L-sugars for Researchers and Drug Development Professionals
An In-depth comparison of the biochemical properties, metabolic fates, and therapeutic potential of alpha-L-gulopyranose, L-fucose, and L-glucose.
This guide provides a comprehensive comparative analysis of this compound and other notable L-sugars, namely L-fucose and L-glucose. For researchers, scientists, and professionals in drug development, understanding the nuanced differences between these stereoisomers is paramount for leveraging their unique biological activities. This document synthesizes available experimental data on their biochemical characteristics, metabolic pathways, and potential therapeutic applications.
Introduction to L-Sugars
L-sugars are the enantiomers of the more commonly occurring D-sugars. Due to their chiral nature, L-sugars often exhibit distinct biological properties from their D-counterparts. While most organisms have evolved to primarily metabolize D-sugars, L-sugars are generally poorly metabolized, which makes them attractive candidates for various therapeutic and diagnostic applications. This guide focuses on a comparative study of this compound, L-fucose, and L-glucose to highlight their similarities, differences, and potential applications.
Biochemical and Physical Properties
A summary of the key biochemical and physical properties of this compound, L-fucose, and L-glucose is presented in the table below. These properties are fundamental to understanding their interactions within biological systems.
| Property | This compound | L-Fucose | L-Glucose |
| Molecular Formula | C₆H₁₂O₆[1] | C₆H₁₂O₅ | C₆H₁₂O₆[2] |
| Molar Mass | 180.16 g/mol [1] | 164.16 g/mol | 180.156 g/mol [2] |
| Structure | Aldohexose | 6-deoxy-L-galactose (Deoxyhexose) | Aldohexose[2] |
| Natural Occurrence | Extremely rare; found in some thermophilic archaea.[3] | Found in animal and plant glycoconjugates, and bacterial polysaccharides. | Does not occur naturally in significant amounts.[2] |
| Metabolism in Mammals | Not well-studied, but generally rare sugars are poorly metabolized.[3] | Can be incorporated into glycans or metabolized via specific pathways. | Not readily metabolized by most organisms.[3] |
Comparative Biological Activities and Potential Applications
The distinct structural features of these L-sugars lead to different biological activities and potential therapeutic uses.
This compound and L-Gulose: L-gulose, of which this compound is a specific form, is primarily investigated for its role as a precursor in the synthesis of bioactive molecules.[3] Research suggests its potential in developing antiviral and anticancer agents through its incorporation into nucleoside analogs.[3] The proposed mechanisms include the inhibition of viral polymerases and interference with glycoprotein (B1211001) synthesis in viruses.[3] In cancer cells, L-gulose analogs may induce metabolic stress, leading to apoptosis.[3]
L-Fucose: L-fucose plays a significant role in various biological processes. It is a key component of many N- and O-linked glycans and is involved in cell signaling, cell adhesion, and immune responses. The metabolic pathway of L-fucose allows it to be incorporated into cellular glycans. Alterations in fucosylation are associated with several diseases, including cancer and inflammation, making the L-fucose metabolic pathway a potential target for therapeutic intervention. Synthetic analogs of L-fucose are being developed to study and modulate these processes.[4]
L-Glucose: L-glucose is the enantiomer of D-glucose, the primary energy source for most organisms. Unlike D-glucose, L-glucose cannot be phosphorylated by hexokinase and therefore does not enter the glycolytic pathway.[2] This lack of metabolism makes it a potential candidate as a low-calorie sweetener. Furthermore, fluorescently labeled L-glucose has been used as a tool to study glucose uptake in cancer cells, revealing that some tumor cells can take up L-glucose, highlighting metabolic heterogeneity in tumors.[5]
Metabolic Pathways
The metabolic fates of these L-sugars differ significantly, which is a key determinant of their biological effects.
References
- 1. This compound | C6H12O6 | CID 444314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glucose - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Application of Rare Deoxy Amino l-Sugar Analogs to Probe Glycans in Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Purity Validation of alpha-L-Gulopyranose: Elemental Analysis vs. Chromatographic and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of elemental analysis for the validation of alpha-L-gulopyranose purity, benchmarked against common alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction to Purity Validation
This compound, a monosaccharide with the molecular formula C6H12O6, is an important carbohydrate in various biological studies.[1][2] The accuracy of experimental outcomes in fields like glycobiology and pharmaceutical research hinges on the high purity of such starting materials. Purity validation confirms the identity of the compound and quantifies the level of any contaminants, which could include residual solvents, inorganic salts, or other organic molecules.
Elemental Analysis: A Fundamental Approach
Elemental analysis is a destructive technique that determines the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For a pure compound like this compound, the experimentally determined percentages of these elements should align closely with their theoretical values calculated from the molecular formula.
Principle of Purity Assessment
The purity of this compound can be inferred by comparing the experimentally measured elemental composition to the theoretical values. Any significant deviation can indicate the presence of impurities. For instance, an unexpectedly high nitrogen content would suggest a nitrogen-containing impurity, while deviations in carbon and hydrogen percentages could point to organic impurities or residual solvents with different C:H ratios.
Theoretical Composition
The theoretical elemental composition of pure, anhydrous this compound (C6H12O6) is calculated as follows:
-
Molecular Weight: 180.16 g/mol [1]
-
Carbon (C): 40.00%
-
Hydrogen (H): 6.71%
-
Oxygen (O): 53.29% (Often determined by difference)
-
Sample Preparation: A small, precise amount of the dried this compound sample (typically 1-3 mg) is weighed into a tin or silver capsule.
-
Combustion: The sample is combusted in a furnace at high temperatures (≥900°C) in a stream of pure oxygen. This process converts all carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2).
-
Reduction and Separation: The combustion gases are passed through a reduction chamber to remove excess oxygen and convert nitrogen oxides to N2. The resulting mixture of CO2, H2O, and N2 is then separated using a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.
-
Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Alpha-L-Gulopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative and qualitative analysis of alpha-L-gulopyranose, a critical component in various biopharmaceutical products. The focus is on the cross-validation of these methods to ensure consistency, reliability, and accuracy of results across different analytical platforms and laboratories. This is essential for regulatory compliance and robust drug development.[1][2][3][4][5][6][7][8][9][10][11][12]
The principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines for analytical method validation form the basis of the methodologies and comparisons presented herein.[1][2][3][5][6][7][8][9]
Introduction to Cross-Validation
Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent results for the same analyte.[11][13] This is crucial when transferring a method between laboratories, introducing a new method, or when a reference method is not available. The core objective is to ensure the interchangeability of analytical data throughout the product lifecycle.[11]
Analytical Methods for this compound Analysis
Several analytical techniques can be employed for the analysis of monosaccharides like this compound. The most common and robust methods include:
-
High-Performance Liquid Chromatography (HPLC) with various detection methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS) .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy .
Each method offers distinct advantages and is suited for different analytical objectives. A comparative summary of their typical performance characteristics is presented below.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics for the cross-validation of HPLC, GC-MS, and NMR methods for this compound analysis. The acceptance criteria are based on typical requirements outlined in regulatory guidelines.[4][12]
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC-RID/PAD) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Typical Acceptance Criteria |
| Specificity/Selectivity | Good, but may require derivatization for UV detection. Potential for co-elution with other isomers. | Excellent, provides structural information confirming identity. | Excellent, provides detailed structural information for unambiguous identification. | No interference at the retention time/chemical shift of the analyte. |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.98 (for quantitative NMR) | r² ≥ 0.99 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% | 98.0% to 102.0% |
| Precision (% RSD) | < 2.0% | < 2.5% | < 3.0% | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | ng range | pg range | µg range | Signal-to-noise ratio ≥ 10 |
| Robustness | Moderate | High | High | Insensitive to minor variations in method parameters. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
This method is suitable for the quantitative analysis of underivatized this compound.
-
Instrumentation: HPLC system with a refractive index detector.
-
Column: Amino-based or ligand-exchange column suitable for carbohydrate analysis.
-
Mobile Phase: Acetonitrile/Water gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter.
-
Validation Parameters to Assess: Specificity, linearity, range, accuracy, precision, and robustness.
Note: For enhanced sensitivity and specificity, pre-column derivatization with a UV-active label like 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by UV detection can be employed.[14] Sugars themselves do not have a suitable chromophore for UV detection.[15][16]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity and is well-suited for the identification and quantification of this compound.[17][18][19][20][21]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Sugars are non-volatile and require derivatization prior to GC analysis.[22] A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
Dry the sample completely.
-
Add pyridine (B92270) and the silylating reagent.
-
Heat at 70°C for 30 minutes.
-
-
Column: Phenyl-methyl polysiloxane capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 250°C at 5°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Electron ionization (EI) mode, scanning from m/z 50 to 650.
-
Validation Parameters to Assess: Specificity (mass spectral confirmation), linearity, range, accuracy, precision, and robustness.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous identification and structural confirmation of this compound and can also be used for quantitative analysis (qNMR).[23][24][25][26]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample and an internal standard (e.g., maleic acid) in a deuterated solvent (e.g., D₂O).
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.
-
Identify a well-resolved proton signal of this compound for integration.
-
-
Quantification: Calculate the concentration of this compound by comparing the integral of its characteristic signal to the integral of the known concentration of the internal standard.
-
Validation Parameters to Assess: Specificity (structural confirmation), linearity, range, accuracy, and precision.
Mandatory Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. propharmagroup.com [propharmagroup.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. wjarr.com [wjarr.com]
- 13. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 14. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. Analysis of Dietary Sugars in Beverages by Gas Chromatography | Dietary Sugars: Chemistry, Analysis, Function and Effects | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biochemistry - are there any analytical techniques that differentiate alpha and beta sugars? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 23. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 24. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cigs.unimo.it [cigs.unimo.it]
- 26. iris.unina.it [iris.unina.it]
A Comparative Guide to the Enzymatic Processing of Alpha-L-Gulopyranose and Alpha-L-Mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic processing of two L-series monosaccharides: alpha-L-gulopyranose and alpha-L-mannopyranose. While research into the metabolism of L-sugars is less extensive than that of their D-counterparts, understanding the enzymatic interactions with these molecules is crucial for various applications, including the development of novel therapeutics and biotechnological processes. This document synthesizes available experimental data on the enzymes known to act on these substrates, their kinetic properties, and the metabolic pathways they participate in.
Introduction
This compound and alpha-L-mannopyranose are stereoisomers, differing in the configuration of hydroxyl groups around their carbon backbone. This structural difference significantly influences their recognition and processing by enzymes. While L-mannose metabolism has been studied in the context of certain microbial pathways, information on the enzymatic processing of L-gulose is scarce. This guide leverages data on enzymes with broad substrate specificities that act on related sugars, such as D-gulose (the C3 epimer of L-gulose), to draw a comparative picture.
Enzymatic Processing and Specificity
The enzymatic processing of both alpha-L-mannopyranose and, by inference, this compound, is primarily carried out by isomerases and dehydrogenases with broad substrate specificities. A key enzyme in this context is L-rhamnose (B225776) isomerase , which has been shown to act on a variety of rare sugars, including L-mannose and D-gulose.[1][2][3]
L-Rhamnose Isomerase
L-rhamnose isomerase (EC 5.3.1.14) catalyzes the isomerization of L-rhamnose to L-rhamnulose (B173794) as the first step in its catabolism in many microorganisms.[2][4] Notably, several L-rhamnose isomerases exhibit promiscuous activity towards other L-sugars. For instance, the enzyme from Pseudomonas stutzeri can isomerize L-mannose, and a mutant strain of Pseudomonas sp. LL172 has an L-rhamnose isomerase that also acts on D-gulose.[2]
L-Glucose (B1675105) Dehydrogenase
While no specific L-gulose dehydrogenase has been extensively characterized, the study of an L-glucose catabolic pathway in Paracoccus sp. 43P provides a model for the dehydrogenase-initiated metabolism of an L-sugar.[5][6][7] This pathway is initiated by an NAD+-dependent L-glucose dehydrogenase (LgdA), which oxidizes L-glucose to L-gluconate.[5][6] This enzyme also displays activity towards other sugars, highlighting the potential for cross-reactivity.
Quantitative Data on Enzyme Kinetics
The following table summarizes the kinetic parameters of enzymes that act on L-mannose and D-gulose (as a proxy for L-gulose). This data is compiled from studies on various microbial L-rhamnose isomerases and the L-glucose dehydrogenase from Paracoccus sp. 43P.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) | Source Organism | Reference |
| L-Rhamnose Isomerase | L-Mannose | 57.9 | 13.7 | - | - | Caldicellulosiruptor obsidiansis | [8] |
| L-Rhamnose Isomerase | L-Mannose | - | - | - | 258 M⁻¹s⁻¹ | Escherichia coli (recombinant) | [4] |
| L-Rhamnose Isomerase | D-Gulose | - | - | - | - | Pseudomonas sp. LL172 (mutant) | [2] |
| L-Glucose Dehydrogenase | L-Glucose | 59.7 ± 5.7 | - | 1040 ± 28 min⁻¹ | - | Paracoccus sp. 43P | [7] |
Metabolic Pathways
The known and proposed metabolic pathways for L-mannose and a model for L-sugar catabolism based on L-glucose are depicted below.
L-Rhamnose Catabolic Pathway (acting on L-Mannose)
This pathway illustrates the initial step of L-mannose isomerization by L-rhamnose isomerase, feeding into a broader catabolic route.
Model L-Sugar Catabolic Pathway (based on L-Glucose)
This diagram outlines a potential pathway for L-gulose metabolism, by analogy to the characterized L-glucose pathway in Paracoccus sp. 43P.
Experimental Protocols
Detailed methodologies for the key enzymes discussed are provided below. These protocols can be adapted for the specific substrates of interest.
L-Rhamnose Isomerase Activity Assay
This assay is based on the colorimetric determination of the ketose product formed from the aldose substrate.
Materials:
-
Purified L-rhamnose isomerase
-
Substrate stock solution (e.g., 1 M L-mannopyranose or D-gulopyranose)
-
Reaction buffer (e.g., 100 mM Glycine-NaOH, pH 8.5)
-
Cofactor solution (e.g., 10 mM MnCl₂)
-
70% (v/v) Sulfuric acid
-
1.5% (w/v) Cysteine hydrochloride solution (freshly prepared)
-
0.12% (w/v) Carbazole (B46965) in absolute ethanol (B145695) (stored in the dark)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, cofactor, and varying concentrations of the substrate.
-
Enzyme Reaction: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60-70°C) for 5 minutes. Initiate the reaction by adding the purified L-rhamnose isomerase.
-
Reaction Termination: After a fixed time within the linear reaction range (e.g., 10-30 minutes), stop the reaction by adding an equal volume of TCA solution.
-
Colorimetric Detection:
-
To a sample of the reaction mixture, add sulfuric acid, cysteine hydrochloride, and carbazole solution.
-
Incubate at room temperature to allow color development.
-
Measure the absorbance at 540 nm.
-
-
Quantification: Use a standard curve prepared with known concentrations of the corresponding ketose (e.g., L-fructose for L-mannose) to determine the amount of product formed.
-
Data Analysis: Calculate the initial reaction velocity (v₀) for each substrate concentration. Determine K_m_ and V_max_ by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[9]
L-Gulose/L-Glucose Dehydrogenase Activity Assay
This assay measures the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified L-gulose/L-glucose dehydrogenase
-
Substrate stock solution (e.g., 500 mM L-gulopyranose or L-glucopyranose)
-
Reaction buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
NAD⁺ solution (e.g., 4.0 mM)
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Mixture: In a cuvette, combine the reaction buffer, NAD⁺ solution, and substrate solution.
-
Equilibration: Incubate the cuvette at the desired temperature (e.g., 37°C) until the temperature equilibrates.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the enzyme solution.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm for several minutes to determine the linear rate of NADH formation.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[10][11]
-
Kinetic Analysis: Repeat the assay with varying substrate concentrations to determine K_m_ and V_max_ values.
Experimental Workflow
The general workflow for characterizing the enzymatic processing of these L-sugars is outlined below.
Conclusion
The enzymatic processing of this compound and alpha-L-mannopyranose is an emerging area of research. Current understanding relies heavily on the characterization of enzymes with broad substrate specificities, such as L-rhamnose isomerase. While L-mannose is a known substrate for this enzyme, the activity on L-gulose is less defined, with data currently available for its epimer, D-gulose. The kinetic data presented reveals that L-mannose is a viable, though perhaps less preferred, substrate for L-rhamnose isomerase compared to its natural substrate. The provided experimental protocols offer a foundation for further investigation into the enzymatic landscape of L-sugar metabolism. Future studies focusing on the identification and characterization of enzymes with higher specificity for L-gulose will be critical to fully elucidate its biological roles and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Rhamnose isomerase and its use for biotechnological production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An l-glucose Catabolic Pathway in Paracoccus Species 43P - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An L-glucose catabolic pathway in Paracoccus species 43P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a thermostable recombinant l-rhamnose isomerase from Caldicellulosiruptor obsidiansis OB47 and its application for the production of l-fructose and l-rhamnulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nipro.co.jp [nipro.co.jp]
assessing the immunogenicity of alpha-L-gulopyranose containing glycans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the immunogenicity of novel carbohydrate structures, with a focus on alpha-L-gulopyranose containing glycans. Due to a lack of specific experimental data on the immunogenicity of this compound in publicly available literature, this document outlines the established methodologies and comparative approaches that would be employed in such an evaluation. The data presented in the tables are hypothetical and serve to illustrate how experimental results would be comparatively summarized.
Comparative Immunogenicity Data
Quantitative assessment of immunogenicity is crucial for comparing a novel glycan to known standards. Key parameters include antibody binding affinity, the concentration of induced antibodies, and the extent of complement activation.
Table 1: Comparative Antibody Binding Kinetics (Surface Plasmon Resonance)
| Glycan Antigen | Antibody Isotype | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| α-L-gulopyranose-conjugate | IgG | 1.2 x 10⁵ | 5.0 x 10⁻⁴ | 4.2 x 10⁻⁹ |
| IgM | 8.5 x 10⁵ | 2.1 x 10⁻³ | 2.5 x 10⁻⁹ | |
| Control Glycan (e.g., β-glucan) | IgG | 2.5 x 10⁵ | 3.2 x 10⁻⁴ | 1.3 x 10⁻⁹ |
| IgM | 1.1 x 10⁶ | 1.5 x 10⁻³ | 1.4 x 10⁻⁹ | |
| Negative Control (Unrelated Hapten) | IgG | No significant binding | No significant binding | No significant binding |
| IgM | No significant binding | No significant binding | No significant binding |
Table 2: Serum Antibody Titers Post-Immunization (ELISA)
| Glycan Immunogen | Mean Anti-Glycan IgG Titer (OD450) | Mean Anti-Glycan IgM Titer (OD450) |
| α-L-gulopyranose-conjugate | 1.85 ± 0.25 | 2.10 ± 0.30 |
| Control Glycan (e.g., β-glucan) | 2.50 ± 0.35 | 2.85 ± 0.40 |
| Vehicle Control | 0.15 ± 0.05 | 0.20 ± 0.08 |
Table 3: Complement-Dependent Cytotoxicity (CDC) Assay
| Sensitizing Antigen | Antibody Isotype | % Cell Lysis (at 10 µg/mL antibody) |
| α-L-gulopyranose-conjugate | IgG | 45% ± 5% |
| IgM | 65% ± 8% | |
| Control Glycan (e.g., β-glucan) | IgG | 55% ± 6% |
| IgM | 75% ± 9% | |
| No Antigen Control | - | < 5% |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable immunogenicity assessment.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Glycan Antibodies
This protocol describes an indirect ELISA to quantify the presence of anti-glycan antibodies in serum samples.[1][2][3][4]
-
Antigen Coating:
-
Dilute the glycan-protein conjugate (e.g., α-L-gulopyranose-BSA) to a final concentration of 5 µg/mL in a coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (PBS with 1% BSA) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample Incubation:
-
Prepare serial dilutions of serum samples in blocking buffer.
-
Add 100 µL of diluted serum to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG or IgM) in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics of antibodies to immobilized glycans.[5][6][7][8]
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., CM5 chip) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the glycan-protein conjugate (ligand) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl (pH 8.5).
-
-
Analyte Binding:
-
Prepare a series of dilutions of the purified anti-glycan antibody (analyte) in running buffer (e.g., HBS-EP+).
-
Inject the analyte dilutions over the ligand-immobilized surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Complement-Dependent Cytotoxicity (CDC) Assay
This assay determines the ability of anti-glycan antibodies to induce cell lysis via the classical complement pathway.[9][10][11][12][13]
-
Target Cell Preparation:
-
Culture target cells expressing the glycan of interest on their surface.
-
Harvest the cells and adjust the cell density to 1 x 10⁶ cells/mL in assay medium (e.g., RPMI-1640 with 1% BSA).
-
-
Antibody and Complement Incubation:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of serially diluted anti-glycan antibody or control antibody.
-
Incubate for 30 minutes at 37°C.
-
Add 50 µL of a complement source (e.g., rabbit serum) to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Cytotoxicity Measurement:
-
Measure cell lysis using a suitable method, such as:
-
LDH Release Assay: Measure the activity of lactate (B86563) dehydrogenase released from lysed cells.
-
Calcein-AM Staining: Pre-load cells with Calcein-AM; live cells retain the fluorescent dye, while lysed cells do not.[11]
-
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizing Immunological Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes in immunogenicity assessment.
Caption: Innate immune recognition of a glycan by an APC.
Caption: T-cell dependent B cell activation by a glycan antigen.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibodies and Lectins in Glycan Analysis - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. A new approach to ELISA-based anti-glycolipid antibody evaluation of highly adhesive serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface plasmon resonance microscopy reveals N-glycosylation driven modulation of affinity and avidity of ErbB receptors in whole single pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nicoyalife.com [nicoyalife.com]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. bioradiations.com [bioradiations.com]
- 9. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Complement-dependent cytotoxicity (CDC) assay for PBMCs [bio-protocol.org]
- 11. revvity.com [revvity.com]
- 12. ELISAs for complement-dependent cytotoxicity testing - Bio-Connect [bio-connect.nl]
- 13. researchgate.net [researchgate.net]
validation of alpha-L-gulopyranose as a tool for probing enzyme specificity
While experimental data on the specific use of alpha-L-gulopyranose as a tool for probing enzyme specificity is not currently available in the reviewed literature, this guide provides a comparative analysis of other L-series sugar analogs to illustrate the process of validating and comparing such tools. The data and protocols presented here focus on the substrate specificity of two recently discovered α-L-glucosidases from Cecembia lonarensis, designated ClAgl29A and ClAgl29B.[1][2][3]
This guide will explore how these enzymes differentiate between various L-sugars, providing a framework for researchers and drug development professionals to understand the methodologies involved in assessing enzyme-substrate interactions. The insights gained from these analogs can inform the potential application of other rare sugars, like this compound, in future studies.
Comparative Analysis of Enzyme Kinetics
To quantitatively assess the substrate specificity of ClAgl29A and ClAgl29B, the kinetic parameters (kcat and Km) were determined for the hydrolysis of p-nitrophenyl (PNP) derivatives of several L-sugars. The catalytic efficiency (kcat/Km) is a key metric for comparing how effectively an enzyme processes different substrates.
| Substrate | Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |
| p-nitrophenyl α-L-glucopyranoside (PNP L-Glc) | ClAgl29A | 1.2 ± 0.1 | 0.23 ± 0.04 | 5.2 |
| ClAgl29B | 0.83 ± 0.05 | 0.11 ± 0.02 | 7.5 | |
| p-nitrophenyl α-L-quinovopyranoside (PNP L-Qui) | ClAgl29A | 2.1 ± 0.1 | 0.15 ± 0.02 | 14 |
| ClAgl29B | 1.5 ± 0.1 | 0.09 ± 0.01 | 17 | |
| p-nitrophenyl α-L-xylopyranoside (PNP L-Xyl) | ClAgl29A | 0.011 ± 0.001 | 0.91 ± 0.15 | 0.012 |
| ClAgl29B | 0.008 ± 0.001 | 0.53 ± 0.09 | 0.015 | |
| p-nitrophenyl α-L-rhamnopyranoside (PNP L-Rha) | ClAgl29A | N.D. | N.D. | N.D. |
| ClAgl29B | N.D. | N.D. | N.D. |
N.D. - Not Detected. Data sourced from a study on the substrate specificity of GH29 α-L-glucosidases.[1][2][3]
The data reveals that both enzymes exhibit a higher catalytic efficiency for PNP L-Qui compared to PNP L-Glc, suggesting that the absence of a hydroxyl group at the C6 position is favorable for catalysis.[1][2][3] Conversely, the lack of a hydroxymethyl group at C5 in PNP L-Xyl dramatically reduces the enzymatic activity.[1][2][3] No activity was detected for PNP L-Rha, indicating a strict requirement for the stereochemistry at the C2 position.[1][2][3]
Structural Comparison of L-Sugar Analogs
The structural differences between the tested L-sugar analogs are crucial for understanding the observed enzyme specificity. The following diagram illustrates the structural relationships between these molecules and L-gulopyranose.
References
A Comparative In Silico Analysis of Alpha-L-Gulopyranose Binding to Key Metabolic Enzymes
A Hypothetical Guide for Researchers in Drug Discovery and Glycobiology
This guide provides a comparative overview of the theoretical binding affinities of alpha-L-gulopyranose with three critical human metabolic enzymes: alpha-glucosidase, alpha-amylase, and hexokinase IV. Due to the limited availability of direct comparative experimental studies for this compound, this guide presents a hypothetical docking study based on established computational methodologies. The data herein is intended to serve as a representative example for researchers initiating novel drug discovery projects targeting carbohydrate-binding proteins.
This compound, a rare L-hexose, presents an interesting scaffold for inhibitor design due to its unique stereochemistry compared to more common sugars like D-glucose. Understanding its potential interactions with key enzymes in carbohydrate metabolism can pave the way for the development of novel therapeutic agents for conditions such as diabetes and other metabolic disorders.
Comparative Binding Affinity Analysis
Molecular docking simulations were hypothetically performed to predict the binding affinity of this compound and a known reference inhibitor for each selected target protein. Binding affinity is presented as Gibbs free energy (ΔG) in kcal/mol, where a more negative value indicates a stronger interaction. The inhibition constant (Ki) is estimated from the binding affinity and provides a measure of the ligand's potency.
| Target Protein | PDB ID | Ligand | Hypothetical Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| Alpha-Glucosidase | 5NN8[1][2] | This compound | -5.8 | 85.2 |
| Acarbose (B1664774) (Reference) | -9.2 | 0.15 | ||
| Alpha-Amylase | 1HNY[3] | This compound | -5.2 | 195.6 |
| Acarbose (Reference) | -8.5 | 0.58 | ||
| Hexokinase IV | P35557 (UniProt ID) | This compound | -6.5 | 25.1 |
| Glucose (Reference) | -7.1 | 9.8 |
Experimental Protocols
The following section details the generalized methodology that would be employed in a typical in silico molecular docking study to generate the comparative data presented above.
Preparation of Target Proteins
The three-dimensional crystal structures of the target proteins were obtained from the RCSB Protein Data Bank (PDB). For this hypothetical study, the selected PDB IDs are: Human lysosomal acid-alpha-glucosidase (5NN8), human pancreatic alpha-amylase (1HNY), and human hexokinase IV (glucokinase, for which the UniProt ID P35557 is used as a reference, with a representative model to be selected)[1][3][4][5].
The protein structures were prepared for docking using computational software (e.g., AutoDock Tools, Maestro). This process involved:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of partial charges (e.g., Gasteiger charges).
-
Definition of the binding site, typically by creating a grid box centered on the active site identified from the literature or co-crystallized ligand position.
Ligand Preparation
The 3D structure of this compound was generated and optimized. The structures of the reference inhibitors (Acarbose and Glucose) were also prepared. This involves:
-
Generating a 3D conformer from a 2D structure or SMILES string.
-
Minimizing the energy of the structure using a suitable force field.
-
Defining rotatable bonds to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
Molecular docking was performed using a standard docking program such as AutoDock Vina. The prepared ligand was docked into the defined active site of the prepared target protein. The docking algorithm explores a multitude of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.[6] The Lamarckian Genetic Algorithm is a common choice for such simulations.
Analysis of Results
The results from the docking simulation were analyzed to identify the most favorable binding pose, characterized by the lowest binding energy score. The predicted binding affinity (in kcal/mol) was recorded, and the corresponding inhibition constant (Ki) was calculated. Interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, would be visualized and analyzed to understand the molecular basis of the binding.
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams outline the experimental workflow for a comparative docking study and a relevant metabolic pathway.
Caption: Workflow for a comparative molecular docking study.
Caption: Key enzymes in the carbohydrate digestion and metabolism pathway.
References
- 1. 5NN8: Crystal structure of human lysosomal acid-alpha-glucosidase, GAA, in complex with acarbose [ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. Hexokinase-4 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Protein–Carbohydrate Docking - Profacgen [profacgen.com]
establishing the stability profile of alpha-L-gulopyranose under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability profile of alpha-L-gulopyranose under various conditions. Due to the limited availability of specific stability data for L-gulose in publicly accessible literature, this document leverages data from its more common isomers, such as glucose and fructose, to provide a predictive framework for its stability. The experimental protocols detailed herein are established methods for monosaccharide analysis and can be readily adapted for assessing the stability of this compound.
Data Presentation: Comparative Stability of Hexoses
The following tables summarize the stability of common hexoses under different conditions. This data provides a baseline for understanding the potential stability of this compound.
Table 1: Thermal Degradation of Sugars
| Sugar | Conditions | Observations | Reference |
| D-Glucose | 20% (w/w) solution, heated at 110-150°C for 1-5 hours | pH decreased with increasing temperature and time. Browning observed, indicating degradation. | [1][2] |
| D-Maltose | 20% (w/w) solution, heated at 110-150°C for 1-5 hours | Similar to glucose, pH decreased and browning occurred with increased heat and time. | [1][2] |
| D-Sucrose | Solid state, non-isothermal conditions | Decomposition was observed to be more difficult than for glucose. | [3] |
| D-Tagatose | pH 3 and 7, 60-80°C | Minimal degradation at pH 3. Enhanced degradation and browning at pH 7, particularly in phosphate (B84403) buffer. | [4] |
Table 2: Stability of Monosaccharides in Acidic and Alkaline Conditions
| Sugar | Condition | Key Findings | Reference |
| D-Glucose | Dilute acid (0.05-0.2 wt% H₂SO₄), 180-230°C | Decomposition follows first-order kinetics. | [5][6] |
| D-Glucose, D-Fructose, D-Mannose | Feebly alkaline solution (pH 10.14), 35 and 50°C | Interconversion between the sugars occurs, with degradation also being a significant factor. | [7] |
| Monosaccharides (general) | Alkaline conditions | Isomerization and degradation are promoted. The enolization of the monosaccharide is the rate-limiting step. | [8] |
Experimental Protocols
Detailed methodologies for key experiments to establish the stability profile of this compound are provided below.
Protocol 1: Determination of Thermal Stability by HPLC
This protocol is designed to assess the degradation of this compound at various temperatures over time.
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.
-
Aliquot the stock solution into multiple sealed vials.
-
Expose the vials to a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C) in a controlled temperature oven or water bath.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature and immediately cool it in an ice bath to stop the reaction.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
2. HPLC Analysis:
-
Instrumentation: High-Performance Liquid Chromatograph with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87P) is recommended.
-
Mobile Phase: Deionized water, filtered and degassed.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80-85°C (for Aminex HPX-87P).
-
Injection Volume: 20 µL.
-
Data Analysis: Quantify the peak area of this compound at each time point and temperature. The degradation can be modeled using kinetic equations (e.g., pseudo-first-order) to determine the rate constants.
Protocol 2: Evaluation of pH Stability
This protocol assesses the stability of this compound across a range of pH values.
1. Sample Preparation:
-
Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 7, 9, 11).
-
Prepare a stock solution of this compound in deionized water.
-
Add a known amount of the this compound stock solution to each buffer to a final concentration suitable for analysis.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 50°C).
-
At various time points, take aliquots from each pH solution and neutralize them if necessary before dilution for HPLC analysis.
2. HPLC Analysis:
-
Follow the HPLC analysis procedure as described in Protocol 1.
-
The rate of degradation at each pH can be determined by monitoring the decrease in the peak area of this compound over time.
Protocol 3: Enzymatic Stability Assay
This protocol can be adapted to test the susceptibility of this compound to enzymatic degradation.
1. Enzyme Selection:
-
Based on the structure of L-gulose, select commercially available enzymes that might act on it, such as non-specific glycosidases or isomerases.
2. Assay Procedure:
-
Prepare a solution of this compound in the optimal buffer for the selected enzyme.
-
Add the enzyme to the solution to initiate the reaction.
-
Incubate the mixture at the enzyme's optimal temperature.
-
At different time intervals, stop the reaction (e.g., by heat inactivation or addition of a chemical inhibitor).
-
Analyze the samples by HPLC (as in Protocol 1) to quantify the remaining this compound and identify any degradation products.
Mandatory Visualizations
Caption: Experimental workflow for determining the stability of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal stability of tagatose in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of glucose decomposition during dilute-acid hydrolysis of lignocellulosic biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejournal.umm.ac.id [ejournal.umm.ac.id]
- 7. Kinetic studies on carbohydrates in alkaline conditions III. Interconversion of D-glucose, D-fructose and D-mannose in feebly alkaline solution | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling alpha-L-gulopyranose
Personal Protective Equipment (PPE)
Based on the handling of similar non-hazardous solid chemicals, the following personal protective equipment is recommended.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | Must be ANSI Z87.1 compliant. Goggles are recommended when there is a potential for dust generation or splashing. |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental contact. Gloves should be changed immediately if they become contaminated. |
| Body Protection | Laboratory Coat | Should be appropriately sized and kept fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Dust Mask | Recommended when handling the solid form to avoid inhalation of fine particles. |
| Foot Protection | Closed-Toe Shoes | Required to protect the feet from potential spills. |
Operational Plan: Step-by-Step Handling
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. A chemical fume hood may be used if there is a potential for generating dust.
-
Clear the workspace of any unnecessary items.
-
Have all necessary equipment (spatulas, weigh boats, containers) clean and ready for use.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling the Compound:
-
When handling the solid, minimize the creation of dust.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid direct contact with skin.
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
4. Spills and Cleanup:
-
In case of a small dry spill, carefully sweep up the material and place it in a designated waste container.[1] Avoid generating dust during cleanup.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area with soap and water.
Disposal Plan
Solid Waste:
-
Collect unused solid alpha-L-gulopyranose and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a designated, labeled non-hazardous solid waste container.
Aqueous Solutions:
-
Small quantities of dilute aqueous solutions can typically be disposed of down the drain with a large amount of water, provided this complies with local and institutional regulations. Always check with your institution's environmental health and safety (EHS) department for specific guidance.
Final Disposal:
-
Ensure all waste containers are properly sealed and labeled.
-
Dispose of the waste according to your institution's established waste management procedures for non-hazardous chemical waste.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
